Diboron tetrafluoride
Description
Properties
CAS No. |
13965-73-6 |
|---|---|
Molecular Formula |
B2F4 |
Molecular Weight |
97.62 g/mol |
IUPAC Name |
difluoroboranyl(difluoro)borane |
InChI |
InChI=1S/B2F4/c3-1(4)2(5)6 |
InChI Key |
WUWOPJNIAKTBSJ-UHFFFAOYSA-N |
SMILES |
B(B(F)F)(F)F |
Canonical SMILES |
B(B(F)F)(F)F |
Other CAS No. |
13965-73-6 |
Synonyms |
difluoroboranyl-difluoro-borane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Bonding of Diboron Tetrafluoride (B₂F₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diboron tetrafluoride (B₂F₄) is a unique inorganic compound that has garnered significant interest due to its electronic structure and bonding characteristics. This document provides a comprehensive overview of the molecular geometry and bonding of B₂F₄, summarizing key experimental and theoretical data. It details the experimental protocols used for its structural determination and presents visualizations to elucidate its structural and bonding properties.
Molecular Geometry
This compound is a fascinating molecule from a structural standpoint. Experimental and theoretical studies have converged to provide a detailed picture of its geometry.
1.1. Overall Structure and Conformation
In both the gaseous and solid states, this compound adopts a planar geometry , with all six atoms lying in the same plane.[1][2][3] This corresponds to a D₂h point group symmetry.[4][5] The conformation of the BF₂ groups is eclipsed, meaning the fluorine atoms on one boron atom are aligned with the fluorine atoms on the other when viewed down the B-B bond axis.[5][6]
While the planar, eclipsed conformation is the ground state, the barrier to rotation around the B-B bond is very low.[4][7][8] This indicates that the molecule can undergo relatively free internal rotation, which initially presented challenges in the definitive determination of its structure.[5]
1.2. Bond Lengths and Angles
The precise determination of bond lengths and angles has been the subject of several studies, primarily using gas-phase electron diffraction and X-ray diffraction. The B-B bond is notably shorter than a typical single bond, and the B-F bonds are also of interest due to pπ-pπ interactions. Key structural parameters are summarized in the table below.
| Parameter | Experimental (X-ray Diffraction)[2] | Experimental (Electron Diffraction, 22°C)[6] | Theoretical (ab initio)[4] |
| B-B Bond Length (Å) | 1.67 ± 0.045 | 1.720 ± 0.004 | 1.719 ± 0.004 |
| B-F Bond Length (Å) | 1.32 ± 0.035 | 1.317 ± 0.002 | 1.309 ± 0.002 |
| F-B-F Bond Angle (°) | 120 | 121.4 ± 0.1 | - |
| F-B-B Bond Angle (°) | - | - | 121.1 ± 0.1 |
Bonding in this compound
The bonding in B₂F₄ is characterized by its electron-deficient nature and the significant role of pi-bonding.
2.1. The Boron-Boron Bond
The B-B bond in this compound is a sigma (σ) bond. The experimentally determined bond dissociation energy for the B-B bond is approximately 431 kJ/mol (103 kcal/mol).[9]
2.2. The Boron-Fluorine Bonds and Pi-Backbonding
Each boron atom is trigonal planar, consistent with sp² hybridization. The formally empty p-orbital on each boron atom is perpendicular to the molecular plane. The fluorine atoms, with their lone pairs in p-orbitals, can donate electron density back to these empty p-orbitals on the boron atoms. This phenomenon, known as pπ-pπ backbonding or conjugation, stabilizes the electron-deficient boron centers.[1][3] This delocalization of electron density across the molecule also contributes to the planarity of the structure and imparts some double bond character to the B-F bonds.[7] The molecule is isoelectronic with the oxalate anion (C₂O₄²⁻), which also features a planar structure and pi-delocalization.[1][3]
2.3. Rotational Barrier
The preference for the planar (eclipsed) conformation over a staggered one is a result of the balance between two main factors:
-
Pi-conjugation: This effect stabilizes the planar form by maximizing the overlap of the p-orbitals.[4]
-
Steric Hindrance: Repulsion between the fluorine atoms on adjacent boron atoms would favor a staggered conformation.
In B₂F₄, the stabilizing effect of pi-conjugation outweighs the steric hindrance, resulting in a planar ground state.[4][6] However, the energy difference is small, leading to a very low rotational barrier, which has been experimentally determined to be around 0.42 kcal/mol (160 cm⁻¹).[4][6]
Experimental Protocols
The structural determination of this compound has relied on several key experimental techniques.
3.1. Gas-Phase Electron Diffraction
This is a primary method for determining the molecular structure of volatile compounds.
-
Methodology:
-
A high-energy beam of electrons is directed at a jet of gaseous B₂F₄ in a vacuum chamber.
-
The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.
-
The intensity of this pattern is recorded as a function of the scattering angle.
-
The resulting data is mathematically transformed into a radial distribution curve, which represents the probability of finding two atoms at a given internuclear distance.
-
By fitting this curve to a theoretical model of the molecule, precise bond lengths, bond angles, and amplitudes of vibration can be determined.
-
Experiments are often performed at different temperatures to study dynamic processes like internal rotation.[6]
-
3.2. X-ray Diffraction
This technique is used to determine the structure of molecules in the solid (crystalline) state.
-
Methodology:
-
A single crystal of B₂F₄ is grown at low temperatures (B₂F₄ is a gas at room temperature).[1]
-
The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.
-
The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of spots.
-
The positions and intensities of these spots are measured.
-
Using Fourier transform methods, this diffraction data is used to calculate an electron density map of the unit cell.
-
From the electron density map, the positions of the atoms can be determined, yielding precise bond lengths and angles within the crystal.[2]
-
Molecular Visualization
The planar, eclipsed structure of this compound is depicted below.
Conclusion
This compound possesses a planar, eclipsed (D₂h) molecular geometry, a feature primarily stabilized by pπ-pπ backbonding from the fluorine atoms to the electron-deficient boron centers. This conjugation overcomes the inherent steric repulsion that would otherwise favor a staggered conformation, although the barrier to internal rotation is notably low. Its structure has been rigorously characterized by gas-phase electron diffraction and X-ray crystallography, providing precise data on its bond lengths and angles. The unique bonding in B₂F₄ makes it a molecule of fundamental importance in understanding the chemistry of boron and electron-deficient systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Diboron Tetrafluoride: A Comprehensive Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron tetrafluoride (B₂F₄), a colorless gas at room temperature, stands as the most stable of the diboron tetrahalides.[1] Its discovery and the subsequent exploration of its chemistry have provided valuable insights into the nature of boron-boron bonds and have paved the way for its use in various synthetic applications. This technical guide provides an in-depth overview of the synthesis, discovery, and key properties of this compound, tailored for professionals in research and development.
Discovery
The first successful synthesis and characterization of this compound were reported in 1958 by Arthur Finch and Hermann Irving Schlesinger.[1] Their work involved the fluorination of diboron tetrachloride (B₂Cl₄) with antimony trifluoride (SbF₃). This seminal work opened the door to further investigations into the structure and reactivity of this intriguing molecule.
Molecular Structure and Properties
Subsequent to its discovery, the molecular structure of this compound was elucidated by Louis Trefonas and William N. Lipscomb in 1958 through X-ray diffraction studies.[2] Their research revealed a planar molecular geometry for B₂F₄ in the solid state.[2]
Key physical and structural properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | B₂F₄ | [1] |
| Molar Mass | 97.62 g/mol | [1] |
| Appearance | Colorless gas | [1] |
| Melting Point | -56 °C | [1] |
| Boiling Point | -34 °C | [1] |
| B-B Bond Distance | 1.72 Å | [1] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The following sections detail the key experimental protocols.
Fluorination of Diboron Tetrachloride with Antimony Trifluoride (Finch and Schlesinger Method)
This is the original method for the synthesis of this compound.
Reaction:
3 B₂Cl₄ + 4 SbF₃ → 3 B₂F₄ + 4 SbCl₃[3]
Experimental Protocol:
-
Reactants: Diboron tetrachloride (B₂Cl₄) and Antimony trifluoride (SbF₃).
-
Procedure: The reaction is typically carried out by reacting diboron tetrachloride with antimony trifluoride.[3] The this compound produced is a volatile product and needs to be handled in a vacuum line.
-
Purification: The product, this compound, is separated from the less volatile antimony trichloride by fractional condensation.[3]
-
Yield: The yield of this reaction is not explicitly stated in the initial reports but is a viable laboratory-scale synthesis.
-
Note: Diboron tetrachloride is a highly reactive and air-sensitive compound, requiring careful handling under inert atmosphere. Some studies have noted the instability of this compound in a vacuum, where it can decompose to boron trifluoride.[3]
Reaction of Boron Monofluoride with Boron Trifluoride
This compound can also be formed by the reaction of boron monofluoride (BF) with boron trifluoride (BF₃) at low temperatures.[1]
Reaction:
2 BF + BF₃ → B₂F₄ + BF₂ (postulated)
Experimental Protocol:
-
Reactants: Boron monofluoride (BF) and Boron trifluoride (BF₃).
-
Procedure: Boron monofluoride, a transient species, is generated in situ and reacted with boron trifluoride at low temperatures to prevent the formation of higher polymers.[1]
-
Note: This method is less common for preparative scale synthesis due to the challenges in generating and handling the highly reactive boron monofluoride.
Reaction of Boron Monoxide with Sulfur Tetrafluoride
A more economical route for the preparation of this compound involves the reaction of boron monoxide with sulfur tetrafluoride.[4]
Reaction:
2 (BO)n + n SF₄ → n B₂F₄ + n SOF₂
Experimental Protocol:
-
Reactants: Boron monoxide ((BO)n) and Sulfur tetrafluoride (SF₄).
-
Procedure: The reaction is carried out by treating boron monoxide with sulfur tetrafluoride at a temperature below ambient temperature in a substantially anhydrous and oxygen-free atmosphere.[4]
-
Purification: The resulting this compound is recovered as a substantially pure product.[4]
-
Note: This method is presented as a more commercially viable option due to the lower cost and greater availability of the starting materials compared to diboron tetrachloride.[4]
Spectroscopic Data
The characterization of this compound has been accomplished through various spectroscopic techniques.
| Spectroscopic Data | Values and Observations | Reference |
| Infrared (IR) Spectroscopy | The infrared spectrum of gaseous B₂F₄ has been reported over the range of 2.5 to 50 µm. The band envelopes and differences between gas and solid-state spectra suggest a structural difference, with a staggered (D₂d) configuration in the gas phase and a planar (D₂h) configuration in the solid state. | [5] |
| Raman Spectroscopy | The Raman spectra of B₂F₄ in both gaseous and crystalline states have been recorded from 25 to 1500 cm⁻¹. The data for the solid state are consistent with a D₂h molecular symmetry. | [5] |
| Mass Spectrometry | Mass spectrometric studies have been conducted, providing information on the fragmentation pattern of this compound upon ionization. | [6] |
| ¹¹B NMR Spectroscopy | While specific data for B₂F₄ is not readily available in the searched literature, the ¹¹B NMR spectrum would be expected to show a single resonance, potentially broadened due to the quadrupolar nature of the boron nucleus. | [7][8] |
| ¹⁹F NMR Spectroscopy | Similar to ¹¹B NMR, specific ¹⁹F NMR data for B₂F₄ is not detailed in the provided search results. The spectrum would be expected to show a single resonance for the four equivalent fluorine atoms, possibly showing coupling to the boron isotopes. | [9][10] |
Conclusion
This compound, since its discovery in the mid-20th century, has been a subject of significant academic interest. The synthetic routes, particularly the fluorination of diboron tetrachloride, have been well-established, with newer methods offering more economical alternatives. Its structural and spectroscopic properties have been thoroughly investigated, revealing interesting aspects of its bonding and geometry. This guide provides a foundational understanding of the synthesis and discovery of this compound, offering valuable information for researchers and professionals in the chemical sciences. Further exploration of its reactivity and applications continues to be an active area of research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. US3180707A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Boron NMR [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 10. 19F [nmr.chem.ucsb.edu]
Diboron Tetrafluoride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron tetrafluoride (B₂F₄) is an inorganic compound of significant interest in chemical synthesis and materials science. As a colorless gas at room temperature, it is the most stable of the diboron tetrahalides. Its unique electronic structure and reactivity make it a valuable reagent in various chemical transformations. This guide provides an in-depth overview of the properties, synthesis, and handling of this compound, tailored for professionals in research and development.
CAS Number and Chemical Identifiers
| Identifier | Value |
| CAS Number | 13965-73-6 |
| IUPAC Name | This compound |
| Systematic IUPAC Name | Tetrafluorodiborane(4) |
| Molecular Formula | B₂F₄ |
| SMILES | FB(F)B(F)F |
| InChI | InChI=1S/B2F4/c3-1(4)2(5)6 |
| InChIKey | WUWOPJNIAKTBSJ-UHFFFAOYSA-N |
Physicochemical and Thermochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Unit |
| Molar Mass | 97.61 | g·mol⁻¹ |
| Appearance | Colorless gas | - |
| Density (gas) | 4.3 | kg/m ³ |
| Melting Point | -56 | °C |
| Boiling Point | -34 | °C |
| Standard Molar Entropy (S⦵₂₉₈) | 317.3 | J·mol⁻¹·K⁻¹ |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1440.1 | kJ·mol⁻¹ |
| Gibbs Free Energy (ΔfG⦵) | -1410.4 | kJ·mol⁻¹ |
| B-B Bond Distance | 172 | pm |
Experimental Protocols
Detailed experimental procedures for the synthesis and key reactions of this compound are crucial for its safe and effective use in a laboratory setting.
Synthesis of this compound via Fluorination of Diboron Tetrachloride
This method involves the conversion of Diboron tetrachloride (B₂Cl₄) to this compound using a fluorinating agent such as antimony trifluoride (SbF₃).
Materials:
-
Diboron tetrachloride (B₂Cl₄)
-
Antimony trifluoride (SbF₃)
-
Inert solvent (e.g., a high-boiling point, non-reactive fluorinated solvent)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel equipped with a magnetic stirrer and a condenser
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Inert Atmosphere Setup: All glassware should be thoroughly dried and the reaction setup assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or inside a glovebox. This is critical due to the moisture sensitivity of the reactants and products.
-
Reactant Addition: In the reaction vessel, a solution of Diboron tetrachloride in the inert solvent is prepared.
-
Fluorinating Agent Addition: Antimony trifluoride is added to the solution. The addition should be performed cautiously, as the reaction may be exothermic.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. While specific temperatures and reaction times are not detailed in the readily available literature, similar fluorination reactions are often carried out at low to ambient temperatures. Monitoring the reaction progress can be done using appropriate analytical techniques, such as in-situ IR spectroscopy, if available.
-
Product Isolation: Upon completion, the product, this compound, which is a gas at room temperature, needs to be isolated from the reaction mixture. This can be achieved by fractional condensation. The reaction vessel is connected to a series of cold traps, with the first trap intended to condense any unreacted starting material or higher boiling point byproducts, and subsequent traps cooled to a lower temperature (e.g., with liquid nitrogen) to condense the this compound.
-
Purification: The condensed this compound can be further purified by trap-to-trap distillation under vacuum.
Note: This is a generalized procedure based on the known reactivity of these compounds. Researchers should consult primary literature for more specific experimental details and safety precautions.
Reaction of this compound with Vaska's Complex
This compound reacts with Vaska's complex (trans-chlorocarbonylbis(triphenylphosphine)iridium(I), [IrCl(CO)(PPh₃)₂]) to form a transition metal boryl complex.[1]
Materials:
-
This compound (B₂F₄) gas
-
Vaska's complex ([IrCl(CO)(PPh₃)₂])
-
Anhydrous, degassed solvent (e.g., toluene or benzene)
-
Schlenk flask or similar reaction vessel suitable for handling gases
-
Gas inlet tube
-
Magnetic stirrer
Procedure:
-
Inert Atmosphere: The reaction must be carried out under a strict inert atmosphere to prevent the decomposition of the reactants and products.
-
Preparation of Vaska's Complex Solution: A solution of Vaska's complex is prepared in the chosen anhydrous and degassed solvent in the reaction vessel.
-
Introduction of this compound: A stream of this compound gas is bubbled through the solution of Vaska's complex with vigorous stirring. The reaction progress can often be monitored by a color change in the solution.
-
Reaction Monitoring: The reaction can be monitored by techniques such as ³¹P NMR spectroscopy to observe the change in the coordination environment of the phosphine ligands.
-
Product Isolation and Characterization: Once the reaction is complete, the solvent can be removed under vacuum to yield the crude product. The product, Ir(BF₂)₃(CO)(PPh₃)₂, can then be purified by recrystallization from an appropriate solvent system. Characterization of the final product would typically involve NMR spectroscopy (¹¹B, ¹⁹F, ³¹P, ¹³C, ¹H), IR spectroscopy (to observe the C-O stretching frequency), and X-ray crystallography to confirm the structure.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Safety, Handling, and Toxicology
Hazards:
-
Toxicity: this compound is expected to be a toxic gas.[2] Inhalation may cause irritation to the respiratory tract.
-
Corrosivity: Upon contact with moisture, such as in the respiratory tract or on the skin, it may hydrolyze to form hydrofluoric acid and boric acid, which are corrosive and toxic.
-
Reactivity: this compound is a reactive compound. It should be handled with care, avoiding contact with moisture and air.
Handling and Storage:
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated fume hood or a glovebox to prevent inhalation exposure.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (consult manufacturer's data for compatibility), a lab coat, and closed-toe shoes.
-
Respiratory Protection: For non-routine operations or in case of a leak, a self-contained breathing apparatus (SCBA) should be used.
-
-
Storage: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed, appropriate gas cylinder. Store away from incompatible materials such as water, bases, and oxidizing agents.
Toxicology:
-
While specific data for B₂F₄ is lacking, boron compounds can have various health effects. Acute exposure to boron trifluoride, a related compound, can cause severe irritation to the eyes, skin, and respiratory system.[4] Chronic exposure to boron compounds can affect the kidneys.
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. A calcium gluconate gel may be applied to the affected area to neutralize fluoride ions. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Not a likely route of exposure for a gas. If it occurs, do not induce vomiting. Give large quantities of water. Seek immediate medical attention.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This should be done through a licensed hazardous waste disposal company. Do not release the gas into the atmosphere.
References
Thermodynamic Stability of Diboron Tetrafluoride (B₂F₄) Gas: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of diboron tetrafluoride (B₂F₄) gas. The information is curated for researchers, scientists, and professionals in drug development who may utilize boron-containing compounds. This document summarizes key quantitative thermodynamic data, outlines a representative experimental protocol for its determination, and provides visualizations to illustrate the concepts discussed.
Core Thermodynamic Properties
This compound is a colorless gas and is recognized as the most stable of the diboron tetrahalides, showing no significant decomposition under standard conditions.[1] Its thermodynamic stability is a critical factor in its handling, reactivity, and potential applications.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic properties of B₂F₄ gas at standard conditions (298.15 K and 1 bar).
| Thermodynamic Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔfH⦵298 | -1440.1 | kJ/mol |
| Standard Molar Entropy | S⦵298 | 317.3 | J/mol·K |
| Gibbs Free Energy of Formation | ΔfG⦵ | -1410.4 | kJ/mol |
Table 1: Standard Thermodynamic Properties of B₂F₄ Gas.[1]
| Bond | Dissociation Energy (kJ/mol) | Dissociation Energy (kcal/mol) |
| B-B in B₂F₄ | 431 | 103 |
Table 2: Boron-Boron Bond Dissociation Energy in B₂F₄.[2]
Temperature-Dependent Thermodynamic Properties
The thermodynamic properties of B₂F₄ can be calculated as a function of temperature using the Shomate equation. The general forms of the equations are:
-
Heat Capacity (Cp°) = A + Bt + Ct² + D*t³ + E/t²
-
Enthalpy (H° - H°298.15) = At + Bt²/2 + Ct³/3 + Dt⁴/4 - E/t + F - H
-
Entropy (S°) = Aln(t) + Bt + Ct²/2 + Dt³/3 - E/(2*t²) + G
Where t = temperature (K) / 1000. The coefficients for B₂F₄ gas are provided in the table below.
| Coefficient | Value (298 - 1100 K) | Value (1100 - 6000 K) |
| A | 34.06023 | 126.7886 |
| B | 199.2735 | 1.160312 |
| C | -165.1090 | -0.234030 |
| D | 49.80885 | 0.016162 |
| E | -0.288278 | -10.08875 |
| F | -1450.388 | -1496.362 |
| G | 305.5508 | 432.9310 |
| H | -1431.765 | -1431.765 |
Table 3: Shomate Equation Coefficients for B₂F₄ Gas.
Experimental Determination of Thermodynamic Properties
Representative Experimental Protocol: Photoionization Mass Spectrometry
Objective: To determine the ionization potential and appearance potentials of fragment ions from B₂F₄ gas to derive its enthalpy of formation and bond dissociation energies.
1. Instrumentation:
-
A high-resolution photoionization mass spectrometer is employed. This instrument typically consists of:
-
A vacuum ultraviolet (VUV) light source, such as a hydrogen or deuterium discharge lamp, to provide photons of variable energy.
-
A monochromator to select photons of a specific wavelength (and therefore, energy).
-
An ionization chamber where the gas sample interacts with the photon beam.
-
A mass analyzer (e.g., a magnetic sector or quadrupole) to separate the resulting ions based on their mass-to-charge ratio.
-
An ion detector (e.g., an electron multiplier) to count the ions.
-
2. Sample Preparation and Introduction:
-
A pure sample of B₂F₄ gas is synthesized and purified.
-
The gas is introduced into the ionization chamber of the mass spectrometer through a controlled leak valve to maintain a constant, low pressure.
3. Data Acquisition:
-
The wavelength of the VUV light is systematically varied, and the corresponding ion intensity for the parent ion (B₂F₄⁺) and various fragment ions (e.g., BF₂⁺) is recorded.
-
A plot of ion intensity versus photon energy, known as a photoionization efficiency curve, is generated for each ion.
4. Data Analysis:
-
The ionization potential of B₂F₄ is determined from the threshold of the photoionization efficiency curve for the B₂F₄⁺ ion.
-
The appearance potentials of the fragment ions are determined from the thresholds of their respective photoionization efficiency curves.
-
These experimentally determined values are then used in thermochemical cycles to calculate the enthalpy of formation of B₂F₄ and the bond dissociation energies.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Molecular Structure of this compound (B₂F₄).
Caption: Primary Decomposition Pathway of B₂F₄ Gas.
Caption: Experimental Workflow for Photoionization Mass Spectrometry.
References
An In-depth Technical Guide to the Electronic Structure of Diboron Tetrafluoride (B₂F₄)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diboron tetrafluoride (B₂F₄) is a colorless gas and the most stable of the diboron tetrahalides.[1][2] Its electronic structure is of significant interest due to the electron-deficient nature of boron and the influence of highly electronegative fluorine substituents. This document provides a comprehensive analysis of the molecular geometry, bonding, and electronic properties of B₂F₄, supported by quantitative data from experimental and computational studies. Detailed methodologies for key experimental techniques are provided, along with visualizations of synthetic pathways and analytical workflows.
Molecular Geometry and Bonding
The molecular structure of this compound has been a subject of considerable investigation. Early studies suggested a staggered (D₂d symmetry) conformation in the gaseous state, but later, more definitive experimental work confirmed a planar geometry (D₂h symmetry).
Conformation and Symmetry
X-ray diffraction studies of solid B₂F₄ have shown that the molecule is planar and centrosymmetric.[3] Furthermore, electron diffraction studies have confirmed that the gaseous B₂F₄ molecule also adopts a planar D₂h symmetry.[4] This planar structure is in contrast to some of the other diboron tetrahalides, such as B₂Cl₄, which exhibit a staggered conformation in the gas phase.[5][6] The stability of the planar form in B₂F₄ is attributed to the π-bonding between the boron and fluorine atoms, which is maximized in this conformation.
Bonding Characteristics
This compound is an electron-deficient molecule, with each boron atom being formally sp² hybridized. The B-B bond is a single σ-bond. The unsaturated boron centers are stabilized by π-bonding with the terminal fluorine ligands.[1][2] This B-F π-interaction is significant and contributes to the overall stability of the planar structure. The molecule is isoelectronic with the oxalate anion (C₂O₄²⁻).[1][2]
Quantitative Data
The following tables summarize key quantitative data regarding the molecular structure and thermodynamic properties of this compound.
Table 1: Molecular Geometry of this compound
| Parameter | Experimental Value | Method |
| B-B Bond Distance | 172 pm[1] | Electron Diffraction[4] |
| B-F Bond Distance | 1.32 ± 0.035 Å[3] | X-ray Diffraction[3] |
| F-B-F Bond Angle | 120°[3] | X-ray Diffraction[3] |
Table 2: Thermodynamic Properties of this compound
| Property | Value |
| Molar Mass | 97.61 g·mol⁻¹[1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1440.1 kJ/mol[1][2] |
| Standard Molar Entropy (S⦵₂₉₈) | 317.3 J/mol·K[1][2] |
| Gibbs Free Energy (ΔfG⦵) | -1410.4 kJ/mol[1][2] |
| Rotational Barrier | 0.39 kcal/mol[6][7] |
Table 3: Selected Vibrational Frequencies of this compound
| Wavenumber (cm⁻¹) | Assignment | State |
| ~1500 | B-F Stretching | Gas/Solid[8] |
| ~800 | B-F Bending | Gas/Solid[8] |
| ~400 | B-B Stretching | Gas/Solid[8] |
Experimental and Computational Protocols
Synthesis of this compound
Method 1: From Boron Monofluoride and Boron Trifluoride this compound can be synthesized by the reaction of boron monofluoride (BF) with boron trifluoride (BF₃) at low temperatures.[1] Care must be taken to control the reaction conditions to prevent the formation of higher polymers.[1]
Method 2: Fluorination of Diboron Tetrachloride An alternative synthesis involves the fluorination of diboron tetrachloride (B₂Cl₄) using a fluorinating agent such as antimony trifluoride (SbF₃).[1]
Structural Determination
X-ray Diffraction: Single-crystal X-ray diffraction is employed to determine the molecular structure in the solid state. A single crystal of B₂F₄ is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The positions and intensities of the diffraction spots are used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined. For B₂F₄, this technique revealed a planar molecule with a B-B bond length of approximately 1.67 Å.[3]
Electron Diffraction: Gas-phase electron diffraction is used to determine the molecular structure in the gaseous state. A beam of high-energy electrons is passed through a sample of B₂F₄ gas. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded. The analysis of the scattering pattern provides information about the internuclear distances and bond angles, confirming the planar D₂h symmetry for gaseous B₂F₄.[4]
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule.[8] For a molecule with D₂h symmetry, the rule of mutual exclusion applies, meaning that vibrational modes that are Raman active are IR inactive, and vice versa. By analyzing the number and frequencies of the observed bands in both IR and Raman spectra, the molecular symmetry can be determined. The vibrational spectra of B₂F₄ are consistent with a planar D₂h structure.[8]
Computational Methodologies
A variety of theoretical methods have been used to investigate the electronic structure of B₂F₄. Ab initio self-consistent field molecular orbital (SCF-MO) calculations have been instrumental in understanding its conformation.[6][7] More advanced methods such as Møller-Plesset perturbation theory (MP2), density functional theory (B3LYP), and coupled-cluster theory (CCSD(T)) with various basis sets have been employed to accurately determine the ground state conformation, rotational barrier, and thermochemical properties.[4] These computational studies support the experimental findings of a planar D₂h ground state, although the rotational barrier to the staggered D₂d conformation is calculated to be very small.[4][7]
Molecular Orbital Analysis
A qualitative molecular orbital (MO) diagram for B₂F₄ can be constructed by considering the interactions between the orbitals of the two BF₂ fragments. The key interactions involve the sp² hybrid orbitals on the boron atoms forming the B-B σ-bond and the p_z orbitals on the boron and fluorine atoms forming the π-system.
The highest occupied molecular orbital (HOMO) is a π-bonding orbital with significant contribution from the fluorine p-orbitals, while the lowest unoccupied molecular orbital (LUMO) is a π*-antibonding orbital localized primarily on the boron atoms. The energy gap between the HOMO and LUMO is relatively large, consistent with the stability of the molecule.
Conclusion
The electronic structure of this compound is characterized by a planar D₂h molecular geometry, which is maintained in both the solid and gaseous phases.[3][4][5] This planarity is stabilized by significant π-bonding between the electron-deficient boron centers and the fluorine ligands.[1][2] Quantitative data from a combination of experimental techniques, including X-ray and electron diffraction, and vibrational spectroscopy, are well-supported by high-level ab initio and DFT calculations. The detailed understanding of its synthesis, structure, and bonding provides a solid foundation for its application in various fields, including as a precursor for boron-containing materials and in transition metal chemistry.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Theoretical study of the electronic structure of the diboron and tetraboron tetrahalides - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Theoretical study of the electronic structure of the diboron and tetraboron tetrahalides - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Vibrational Spectra and Structure of Diboron Tetrachloride in the Crystalline and Fluid States | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Lewis Acid Character of Diboron Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acid character of diboron tetrafluoride (B₂F₄), a molecule of significant interest due to its unique electronic structure and reactivity. This document details its synthesis, structural parameters, and interaction with Lewis bases, supported by quantitative data, experimental methodologies, and conceptual diagrams.
Introduction to this compound
This compound (B₂F₄) is an inorganic compound belonging to the class of tetrahalodiboranes.[1] It exists as a colorless gas at room temperature and is the most stable of the diboron tetrahalides.[1][2] The molecule is characterized by a planar geometry and electron-deficient boron centers, which are fundamental to its chemical behavior.[1] Although the boron atoms are electron-deficient, they are stabilized to some extent by π-bonding with the terminal fluorine atoms.[1] This inherent electron deficiency at the boron centers is the primary origin of its Lewis acidic character, driving its reactivity towards electron-pair donors.
Synthesis and Structural Characteristics
This compound can be synthesized through several methods. One common approach involves the fluorination of diboron tetrachloride (B₂Cl₄) using a mild fluorinating agent like antimony trifluoride (SbF₃).[1][3] Another method is the reaction of boron monofluoride (BF) with boron trifluoride (BF₃) at low temperatures.[1]
The structure of B₂F₄ has been determined by X-ray diffraction to be planar in the solid state, with D₂h symmetry.[4][5] This planar conformation is also maintained in the gaseous and liquid states.[6] The key structural parameters are summarized in the table below.
| Parameter | Value | Method |
| B-B Bond Length | 172 pm[1] | X-ray Diffraction |
| B-F Bond Length | 132 ± 3.5 pm[5] | X-ray Diffraction |
| F-B-F Bond Angle | 120°[5] | X-ray Diffraction |
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of this compound (B₂F₄).
Electronic Structure and the Origin of Lewis Acidity
The Lewis acidity of B₂F₄ arises from the electronic configuration of the boron atoms. Each boron atom in the molecule is sp² hybridized, participating in three sigma bonds (one B-B and two B-F). This leaves a vacant p-orbital perpendicular to the molecular plane on each boron atom. These empty p-orbitals are low-lying unoccupied molecular orbitals (LUMOs) and can readily accept a pair of electrons from a Lewis base.
While the fluorine atoms are highly electronegative, which inductively enhances the electrophilicity of the boron centers, they also participate in π-backbonding. The lone pairs on the fluorine atoms can donate electron density into the vacant p-orbitals of the boron atoms. This delocalization of electrons stabilizes the molecule but also reduces the Lewis acidity compared to a hypothetical case without such backbonding. The overall Lewis acidity is a balance between the inductive electron withdrawal by fluorine and the opposing π-donation.
Diagram 2: Lewis Acid-Base Interaction
Caption: Donation from the HOMO of a Lewis base to the LUMO of B₂F₄.
Reactivity with Lewis Bases: Adduct Formation
As a consequence of its Lewis acidic nature, this compound reacts with a variety of Lewis bases to form stable adducts.[7] In these reactions, the Lewis base donates a pair of electrons to one of the boron atoms, leading to a change in hybridization at that boron center from sp² to sp³. This results in a tetrahedral geometry around the coordinated boron atom. The formation of these adducts is a classic example of a Lewis acid-base neutralization reaction.
The general reaction can be represented as: B₂F₄ + :L → L-B₂F₄ Where :L is a Lewis base.
If a sufficiently strong Lewis base is used in excess, it is possible to form a bis-adduct where each boron atom is coordinated to a Lewis base molecule.
B₂F₄ + 2 :L → L-B(F₂)B(F₂)-L
Diagram 3: B₂F₄ Adduct Formation
Caption: General reaction of B₂F₄ with a Lewis base (:L).
Experimental Protocols for Characterization
The study of the Lewis acid character of B₂F₄ and its adducts relies on several key analytical techniques.
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of B₂F₄ and its adducts.[4][8] Changes in the vibrational frequencies, particularly those associated with the B-B and B-F bonds, provide direct evidence of adduct formation and changes in molecular symmetry and bonding.
Experimental Protocol:
-
Sample Preparation: For gas-phase measurements, B₂F₄ is introduced into a gas cell with IR-transparent windows (e.g., KBr or polyethylene).[4] For solid-state analysis, the gas is condensed onto a cold window (e.g., CsI) maintained at cryogenic temperatures.[4]
-
Data Acquisition: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Raman spectra are obtained by irradiating the sample with a monochromatic laser source and collecting the scattered light.[6]
-
Spectral Analysis: The observed vibrational bands are assigned to specific molecular motions (stretching, bending, rocking, etc.) based on theoretical calculations and comparison with known compounds.[6][8] The appearance of new bands or shifts in existing bands upon reaction with a Lewis base confirms adduct formation.
Table of Vibrational Frequencies for B₂F₄ (Gas Phase)
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |
| 1380 | B-F asymmetric stretch | IR |
| 1165 | B-F symmetric stretch | Raman |
| 730 | B-B stretch | Raman |
| 520 | BF₂ wag | IR |
| 345 | BF₂ rock | IR |
| 230 | BF₂ torsion | Raman |
(Data compiled from references[8],[4], and[6])
NMR spectroscopy is invaluable for characterizing the structure of B₂F₄ adducts in solution. The ¹¹B and ¹⁹F nuclei are NMR-active and provide detailed information about the electronic environment and coordination number of the boron and fluorine atoms.
Experimental Protocol:
-
Sample Preparation: A solution of the B₂F₄ adduct is prepared in a suitable deuterated solvent in an NMR tube under an inert atmosphere.
-
Data Acquisition: ¹¹B and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. ¹H and ¹³C NMR would also be used to characterize the Lewis base portion of the adduct.
-
Spectral Analysis: A significant upfield shift in the ¹¹B NMR signal is expected upon coordination of a Lewis base, indicative of the change in coordination from three to four. The ¹⁹F NMR spectrum will show changes in chemical shift and coupling constants (J(B-F)) upon adduct formation, reflecting the altered electronic environment.
X-ray crystallography provides definitive proof of structure and detailed metric parameters (bond lengths and angles) for crystalline B₂F₄ adducts.[5]
Experimental Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[9]
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure, yielding a three-dimensional electron density map from which the atomic positions are determined.[9] This provides precise bond lengths and angles, confirming the geometry of the adduct.
Diagram 4: Experimental Workflow
Caption: Typical workflow for the study of B₂F₄-Lewis base interactions.
Conclusion
This compound exhibits clear Lewis acidic character, primarily due to the presence of vacant p-orbitals on its sp²-hybridized boron atoms. This acidity is moderated by B-F π-backbonding. It readily reacts with Lewis bases to form stable adducts, a process that can be thoroughly investigated using a combination of spectroscopic and crystallographic techniques. A detailed understanding of the Lewis acidity of B₂F₄ is crucial for exploring its potential in synthetic chemistry and materials science, including its emerging use in the doping of semiconductors.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. echemi.com [echemi.com]
- 8. Vibrational Spectra and Structure of Diboron Tetrachloride in the Crystalline and Fluid States | Semantic Scholar [semanticscholar.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of Diboron Tetrafluoride with Lewis Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diboron tetrafluoride (B₂F₄) is a colorless gas and the most stable of the diboron tetrahalides.[1] Its electron-deficient boron centers make it an interesting Lewis acid, capable of reacting with a variety of Lewis bases. This guide provides a comprehensive overview of the reactivity of this compound with common Lewis bases, including amines, phosphines, ethers, and sulfides. It details the formation of Lewis acid-base adducts, summarizes available quantitative structural and spectroscopic data, and provides generalized experimental protocols for their synthesis and handling. The information presented is intended to be a valuable resource for researchers exploring the chemistry of diboron compounds and their potential applications.
Introduction to this compound
This compound is a planar molecule with a boron-boron (B-B) single bond.[1] The B-B bond distance in the free molecule is approximately 172 pm.[1] The boron atoms are sp² hybridized, leaving each with a vacant p-orbital, which confers Lewis acidic character to the molecule. This electron deficiency drives its reactivity towards electron-pair donors (Lewis bases).
Reactivity with Lewis Bases: Adduct Formation
This compound reacts with Lewis bases (L) to form adducts. Depending on the stoichiometry and the nature of the Lewis base, either a mono-adduct (B₂F₄·L) or a bis-adduct (B₂F₄·2L) can be formed. In these adducts, the geometry at the boron center(s) changes from trigonal planar to tetrahedral.
Reactivity with Amines
Tertiary amines readily react with this compound to form stable adducts. For example, trimethylamine (NMe₃) reacts with B₂F₄ to form both a 1:1 adduct, B₂F₄(NMe₃), and a 1:2 adduct, B₂F₄(NMe₃)₂.[1] Spectroscopic evidence supports a structure for the 1:2 adduct where one trimethylamine molecule is coordinated to each boron atom (Me₃N·BF₂·BF₂·NMe₃).[1]
Reactivity with Phosphines
Phosphines, being soft Lewis bases, are also expected to form adducts with this compound. While specific studies on the reactions of simple phosphines with B₂F₄ are not extensively detailed in the readily available literature, the formation of such adducts is a well-established principle in boron chemistry. The synthesis of borane-phosphine complexes is a common practice, often achieved by direct mixing of the phosphine and a borane source.
Reactivity with Ethers
The interaction of B₂F₄ with ethers is less documented than with amines. However, the well-known and commercially available boron trifluoride diethyl etherate (BF₃·OEt₂) serves as a strong precedent for the formation of ether adducts with boron halides. It is plausible that B₂F₄ would form similar, albeit perhaps weaker, adducts with ethers like diethyl ether or tetrahydrofuran (THF).
Reactivity with Sulfides
Diboron tetrachloride (B₂Cl₄), a close analog of B₂F₄, is known to form adducts with dimethyl sulfide (SMe₂), such as B₂Cl₄·SMe₂ and B₂Cl₄·(SMe₂)₂.[2] This suggests that this compound is also likely to react with thioethers to form corresponding adducts.
Quantitative Data
Direct and comprehensive quantitative structural and spectroscopic data for a wide range of B₂F₄-Lewis base adducts are limited in the literature. The following tables summarize available data for B₂F₄ and its adducts, supplemented with data from analogous diboron compounds to provide context for expected structural parameters.
Table 1: Structural Data for this compound and Analogous Diboron Adducts
| Compound | B-B Bond Length (pm) | B-L Bond Length (pm) | L-B-B Bond Angle (°) | F-B-F Bond Angle (°) | Reference |
| B₂F₄ | 172 | N/A | N/A | ~120 | [1] |
| B₂(cat)₂(4-picoline) | 170.6(3) | 164.4(2) (B-N) | N/A | N/A | [2] |
| B₂(cat)₂(4-picoline)₂ | 171.3(4) | 165.9(2) (B-N) | N/A | N/A | [2] |
Note: Data for B₂(cat)₂ adducts (cat = 1,2-O₂C₆H₄) are provided as analogs to illustrate the effect of Lewis base coordination on the B-B bond length in a four-coordinate diboron system.
Table 2: Spectroscopic Data for this compound Adducts (¹¹B NMR)
| Compound | Solvent | ¹¹B Chemical Shift (δ, ppm) | Reference |
| B₂F₄(NMe₃)₂ | Not specified | Spectroscopic evidence reported, but specific shift not provided. | [1] |
Note: The ¹¹B NMR chemical shifts for four-coordinate boron in adducts are expected to be significantly upfield from those of three-coordinate boranes.
Experimental Protocols
Detailed experimental procedures for the synthesis of specific B₂F₄-Lewis base adducts are not widely published. The following is a generalized protocol based on the known reactivity of diboron tetrahalides and standard techniques for handling air- and moisture-sensitive compounds.
General Procedure for the Synthesis of B₂F₄-Lewis Base Adducts
Caution: this compound is a toxic gas and should be handled with extreme care in a well-ventilated fume hood. All glassware should be rigorously dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Apparatus Setup: A Schlenk line or glovebox is required. A reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar is connected to the Schlenk line.
-
Solvent and Reagent Preparation: An appropriate anhydrous solvent (e.g., hexane, toluene, or dichloromethane) is transferred to the reaction flask via cannula. The chosen Lewis base is then added to the solvent.
-
Reaction with B₂F₄: The flask is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). A measured amount of this compound gas is then slowly condensed into the stirred solution of the Lewis base. The amount of B₂F₄ can be determined by monitoring the pressure change in a known volume manifold.
-
Reaction and Workup: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The formation of a precipitate may indicate the formation of the adduct.
-
Isolation and Purification: If a solid product forms, it can be isolated by filtration under inert atmosphere, washed with a cold, non-coordinating solvent, and dried under vacuum. If the product is soluble, the solvent can be removed under vacuum to yield the crude product, which may then be purified by recrystallization from an appropriate solvent system.
-
Characterization: The product should be characterized by standard analytical techniques, including ¹H, ¹¹B, ¹³C, and ¹⁹F NMR spectroscopy, and, if suitable crystals can be obtained, single-crystal X-ray diffraction.
Visualizations
Reaction Pathway for Adduct Formation
Experimental Workflow for Synthesis and Characterization
Conclusion
This compound exhibits clear Lewis acidic behavior, reacting with a range of Lewis bases to form adducts. While the general principles of this reactivity are understood, detailed quantitative structural and spectroscopic data for many simple adducts are not yet widely available in the literature. This guide consolidates the existing knowledge and provides a framework for further investigation into the rich and potentially useful chemistry of this compound and its Lewis base adducts. The provided generalized experimental protocol and workflows offer a starting point for researchers to synthesize and characterize these interesting compounds, paving the way for new discoveries and applications.
References
An In-depth Technical Guide to the Spectroscopic Data (NMR, IR) of Diboron Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for diboron tetrafluoride (B₂F₄), with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and analysis.
Infrared (IR) Spectroscopy of this compound
Infrared spectroscopy is a powerful technique for probing the vibrational modes of molecules. For this compound, IR spectroscopy has been instrumental in determining its molecular structure and symmetry in different physical states.
The vibrational frequencies of this compound have been studied in both the gaseous and solid phases. A key finding is that the molecule exhibits different symmetries in these states: a staggered D₂d symmetry in the gas phase and a planar D₂h symmetry in the solid state. The observed IR absorption bands are summarized in the table below.
| Vibrational Mode | Gas Phase (cm⁻¹) | Solid Phase (cm⁻¹) | Assignment (D₂d Symmetry) |
| ν₁ (B-B stretch) | - | - | A₁ (Raman active) |
| ν₂ (BF₂ sym stretch) | 1131 | 1120 | B₂ |
| ν₃ (BF₂ scissors) | 401 | 410 | B₂ |
| ν₄ (BF₂ rock) | - | - | A₁ (Raman active) |
| ν₅ (Torsion) | - | - | A₂ (Inactive) |
| ν₆ (BF₂ antisym rock) | 730 | 725 | E |
| ν₇ (BF₂ antisym str) | 917 | 910 | E |
| ν₈ (BF₂ wag) | 617 | 625 | E |
| ν₉ (BF₂ twist) | 180 | 185 | E |
Note: Some vibrational modes are IR inactive and are observed in Raman spectroscopy.
Sample Preparation (Gas Phase):
-
This compound, which is a gas at room temperature, is synthesized and purified. Common impurities include boron trifluoride (BF₃) and silicon tetrafluoride (SiF₄) which should be removed through low-temperature fractional distillation.
-
A gas cell with windows transparent to IR radiation (e.g., KBr or CsI) is evacuated to a high vacuum.
-
The purified B₂F₄ gas is introduced into the cell to the desired pressure. The pressure is monitored using a manometer.
FTIR Spectroscopy Measurement:
-
A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
A background spectrum of the evacuated gas cell is recorded to account for any atmospheric and instrumental absorptions.
-
The IR spectrum of the B₂F₄ sample is then recorded.
-
The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.
-
Data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of at least 1 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
As a close structural analog, the spectroscopic data for the tetrafluoroborate anion (BF₄⁻) can provide valuable insights. In BF₄⁻, the boron is sp³ hybridized and bonded to four fluorine atoms in a tetrahedral geometry.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹¹B | ~ -1 to -2 | Singlet | - |
| ¹⁹F | ~ -150 | Quartet | ¹J(¹¹B-¹⁹F) ≈ 1.3 |
Note: The ¹¹B spectrum often appears as a sharp singlet due to the symmetric environment and fast quadrupolar relaxation. The ¹⁹F spectrum shows a 1:1:1:1 quartet due to coupling with the I=3/2 ¹¹B nucleus.
Sample Preparation:
-
For solution-state NMR, the compound of interest would be dissolved in a suitable deuterated solvent. Given the reactivity of many boron compounds, a non-reactive solvent such as deuterated chloroform (CDCl₃) or acetonitrile (CD₃CN) would be chosen.
-
Due to the presence of boron in standard borosilicate glass NMR tubes, it is highly recommended to use quartz NMR tubes to avoid a broad background signal in ¹¹B NMR spectra.[1]
-
The sample concentration should be optimized to obtain a good signal-to-noise ratio. For ¹¹B NMR, a higher concentration is generally preferred.
NMR Spectroscopy Measurement:
-
A high-field NMR spectrometer would be used for data acquisition.
-
For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is required.
-
The acquisition parameters, such as pulse width, relaxation delay, and number of scans, would be optimized. Due to the typically broad signals of quadrupolar nuclei, a larger number of scans may be necessary.
-
For ¹⁹F NMR, a standard broadband probe can be tuned to the ¹⁹F frequency. ¹⁹F is a highly sensitive nucleus, and spectra can be acquired relatively quickly.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.
References
Methodological & Application
Application Notes and Protocols for Boron Doping in Silicon using Diboron Tetrafluoride
Introduction
Boron doping is a fundamental process in semiconductor manufacturing for the creation of p-type silicon, which is essential for building electronic devices like transistors and diodes.[1][2][3] This document provides detailed application notes and protocols for the use of diboron tetrafluoride (B2F4) as a precursor for boron doping in silicon, primarily focusing on Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) techniques. These methods offer precise control over doping profiles, which is critical for the fabrication of advanced, nanoscale semiconductor devices. While diborane (B2H6) is a commonly used boron precursor, B2F4 presents an alternative with potentially different reactivity and film properties.[4][5]
Core Concepts of Boron Doping
-
P-type Semiconductor: Introducing boron, a trivalent element, into the silicon crystal lattice creates an abundance of "holes," which act as positive charge carriers, thereby increasing the material's conductivity.[1][6][7]
-
Doping Techniques: Common methods for introducing boron into silicon include thermal diffusion, ion implantation, and chemical vapor deposition.[2][8] ALD is an emerging technique that allows for atomic-level control over the doping process.[9][10]
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on boron doping in silicon, including data for B2F4 and other common boron precursors for comparative purposes.
Table 1: Atomic Layer Deposition (ALD) Parameters and Resulting Film Properties
| Precursor System | Temperature (°C) | Growth Rate (Å/cycle) | Resulting Film | Reference |
| B2F4 / H2O | Not Specified | ≤0.2 (initial), decreases to near zero | B2O3 | [9][10] |
| B2F4 / Si2H6 | Not Specified | ~0.1 (initial, calculated from ng/cm²), decreases to near zero | Elemental Boron | [9] |
| B2F4-H2O / TMA-H2O (alternating) | Not Specified | ~0.65 | BxAl2-xO3 | [9][10] |
Note: The growth rate for B2F4-based ALD processes was found to be self-limiting, decreasing significantly after a few cycles.[9][10]
Table 2: Chemical Vapor Deposition (CVD) Parameters and Doping Results
| Precursor | Deposition Temperature (°C) | Resulting Boron Concentration (atoms/cm³) | Resulting Resistivity (Ω·cm) | Reference |
| B2H6 | 500 - 700 | Not explicitly stated, but high enough for p+ doping | Not explicitly stated | [4] |
| BCl3 | ~900 | 0.16% - 80% (atomic) | Not explicitly stated | [5] |
| Diborane (5% in H2) | 400 (nucleation), 600 (growth) | Not explicitly stated | 1.3 x 10⁻² - 7.88 x 10⁻² | [11] |
| Not Specified (Gas-phase) | 950 | ~1 x 10²⁰ | Not explicitly stated | [12] |
Table 3: Electrical Properties of Boron-Doped Silicon
| Doping Method | Precursor | Annealing Conditions | Sheet Resistance (Ω/sq) | Conductivity (Ω·cm)⁻¹ | Reference |
| GP-MLD | Allylboronic acid pinacol ester | 1000 °C, 0s spike RTA | ~10³ | Not Specified | [13] |
| GP-MLD | Allylboronic acid pinacol ester | 1000 °C, 10s RTA | ~5 x 10² | Not Specified | [13] |
| Gas-jet plasma-chemical | Diborane | Not Specified | Not Specified | up to 5.2 x 10⁻³ | [14][15] |
Experimental Protocols
Protocol 1: Boron Doping using Atomic Layer Deposition (ALD) with B2F4
This protocol describes the deposition of a boron-containing film on a silicon substrate using ALD with this compound, which can then be used as a dopant source during a subsequent annealing step.
1. Substrate Preparation: a. Start with a clean silicon wafer. b. Perform a standard RCA clean or a similar wet-chemical cleaning procedure to remove organic and metallic contaminants. c. To remove the native oxide layer, dip the silicon substrate into a dilute hydrofluoric acid (HF) solution (e.g., 0.5% HF for 5 seconds).[13] d. Immediately transfer the substrate to the ALD reactor to prevent re-oxidation.
2. ALD Process for Boron-Containing Film Deposition: a. Process A: B2O3 Deposition [9][10] i. Set the reactor temperature (a specific temperature is not provided in the source, but ALD is typically performed at low to moderate temperatures). ii. Introduce B2F4 into the reactor chamber for a set pulse time to allow for surface adsorption. iii. Purge the chamber with an inert gas (e.g., N2 or Ar) to remove unreacted B2F4. iv. Introduce H2O vapor as the co-reactant for a set pulse time. v. Purge the chamber with the inert gas to remove reaction byproducts. vi. Repeat steps ii-v for the desired number of cycles. Note that the growth is self-limiting and may stop after 8-30 cycles.[9][10] b. Process B: Alternating BxAl2-xO3 Deposition for Sustained Growth [9][10] i. Perform a set number of B2F4/H2O ALD cycles as described in Process A. ii. Perform a set number of trimethylaluminum (TMA)/H2O ALD cycles. This helps to replenish the -OH surface groups, which enhances the subsequent uptake of B2F4.[9][10] iii. Repeat steps i and ii to achieve the desired film thickness. A sustained growth rate of approximately 0.65 Å/cycle can be achieved.[10]
3. Post-Deposition Annealing (Drive-in): a. After deposition of the boron-containing film, cap the sample with a protective layer, such as a 50 nm thick SiOₓ layer deposited by electron-beam evaporation, to prevent out-diffusion of boron during annealing.[13] b. Perform a rapid thermal anneal (RTA) to diffuse the boron atoms from the deposited film into the silicon substrate.[9][10][13]
- Annealing temperatures and times can be varied to control the junction depth and doping concentration. For example, RTA at 1000 °C for a few seconds can be used.[13] c. After the drive-in anneal, remove the capping layer using a dilute HF solution.[13]
Protocol 2: Boron Doping using Chemical Vapor Deposition (CVD) with a Boron Precursor
While the provided search results focus more on B2H6 and BCl3 for CVD, a similar process can be adapted for B2F4, assuming appropriate temperature and pressure conditions are determined. The following is a general protocol for CVD-based boron doping.
1. Substrate Preparation: a. Follow the same substrate preparation steps as in Protocol 1 (steps 1a-1d).
2. CVD Process: a. Place the prepared silicon substrate into the CVD reactor. b. Heat the substrate to the desired deposition temperature (e.g., 500-900 °C, depending on the precursor and desired film).[4][5] c. Introduce the precursor gases into the reactor. For boron doping, this would involve a carrier gas (e.g., H2 or N2) and the boron source gas (e.g., B2F4).[5] d. The flow rates of the gases and the deposition time will control the thickness and boron concentration of the deposited layer.[4] e. During the deposition at elevated temperatures, boron will diffuse into the silicon substrate.
3. Post-Deposition Processing: a. After the deposition and in-situ diffusion, cool down the reactor and remove the sample. b. The deposited boron-rich layer can either be left as part of the device structure or selectively etched away. The chemical reactivity of boron with HNO3-based acid solutions can be utilized for its removal.[16]
Visualizations
Caption: Workflow for Boron Doping using ALD with B2F4.
Caption: General Workflow for Boron Doping using CVD.
References
- 1. nanorh.com [nanorh.com]
- 2. The Complete Guide to Doping in Semiconductors: What Is it and Why Is it Necessary? [waferworld.com]
- 3. Silicon - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Boron-Silicon Thin Film Formation Using a Slim Vertical Chemical Vapor Deposition Reactor [scirp.org]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Boron-Doped Silicon Film Using Hot Wire Chemical Vapor Deposition Technique | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nano.eecs.berkeley.edu [nano.eecs.berkeley.edu]
- 14. Deposition of Silicon Films Doped with Boron and Phosphorus by the Gas-Jet Plasma-Chemical Method | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of pure boron depositions integrated in silicon diodes for nanometer-deep junction applications | TU Delft Repository [repository.tudelft.nl]
Application Notes and Protocols: Diboron Tetrafluoride in Transition Metal Boryl Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of transition metal boryl complexes utilizing diboron tetrafluoride (B₂F₄) as a key reagent. The primary focus is on the synthesis of an iridium(III) tris(boryl) complex via oxidative addition to Vaska's complex. Additionally, a general protocol for the synthesis of related platinum(II) bis(boryl) complexes is described.
Introduction
Transition metal boryl complexes are crucial intermediates in a variety of catalytic processes, including C-H borylation, diboration, and hydroboration reactions. The synthesis of these complexes is therefore of significant interest. One effective method for their preparation is the oxidative addition of a B-B bond to a low-valent transition metal center. This compound (B₂F₄) serves as a reactive diboron reagent for this purpose, leading to the formation of metal-BF₂ fragments. This document outlines the synthesis and characterization of such complexes.
Synthesis of an Iridium(III) Tris(boryl) Complex
A key example of the use of this compound is its reaction with Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], which results in the formation of the facial iridium(III) tris(boryl) complex, fac-[Ir(BF₂)₃(CO)(PPh₃)₂][1]. This reaction proceeds via the oxidative addition of the B-B bond to the iridium(I) center.
Reaction Scheme
The overall reaction is as follows:
2 B₂F₄ + trans-[IrCl(CO)(PPh₃)₂] → fac-[Ir(BF₂)₃(CO)(PPh₃)₂] + ClBF₂
This reaction highlights the ability of B₂F₄ to not only add across the metal center but also to participate in further reactivity to form the tris(boryl) product.
Experimental Protocol: Synthesis of fac-[Ir(BF₂)₃(CO)(PPh₃)₂]
This protocol is based on established procedures for the synthesis of related facial iridium(III) complexes and the reported reaction of B₂F₄ with Vaska's complex[1][2][3].
Materials:
-
trans-IrCl(CO)(PPh₃)₂ (Vaska's complex)
-
This compound (B₂F₄)
-
Anhydrous and deoxygenated toluene
-
Anhydrous and deoxygenated hexane
-
Schlenk flask and line
-
Cannula
-
Magnetic stirrer and stir bar
-
Crystallization dish
Procedure:
-
In a glovebox or under an inert atmosphere, add Vaska's complex (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, deoxygenated toluene to the flask to dissolve the complex.
-
Attach the flask to a Schlenk line and cool the solution to -78 °C using a dry ice/acetone bath.
-
Introduce this compound (2.0 eq) into the reaction flask. This can be done by condensing a known amount of gaseous B₂F₄ into the cooled flask or by adding a pre-prepared solution of B₂F₄ in a suitable solvent via cannula.
-
Allow the reaction mixture to slowly warm to room temperature while stirring. The reaction progress can be monitored by IR spectroscopy by observing the shift in the ν(CO) stretching frequency.
-
Once the reaction is complete (typically after several hours), remove the solvent in vacuo.
-
The crude product can be purified by recrystallization. Dissolve the residue in a minimum amount of warm toluene, filter to remove any insoluble impurities, and then add hexane to induce crystallization.
-
Store the resulting crystals under an inert atmosphere at a low temperature (e.g., -20 °C) for several days to maximize the yield of crystalline product.
-
Isolate the crystals by filtration, wash with cold hexane, and dry in vacuo.
Characterization Data
The following table summarizes the expected characterization data for fac-[Ir(BF₂)₃(CO)(PPh₃)₂].
| Data Type | Expected Values |
| Yield | Moderate to good (specific yield not reported in available literature) |
| Appearance | Colorless crystals[1] |
| IR Spectroscopy (ν(CO)) | > 2000 cm⁻¹ (indicative of an Ir(III) complex) |
| ¹¹B NMR | A broad signal characteristic of a BF₂ group |
| ¹⁹F NMR | A signal corresponding to the fluorine atoms of the BF₂ groups |
| ³¹P NMR | A singlet corresponding to the two equivalent PPh₃ ligands |
| X-ray Crystallography | Confirms the facial arrangement of the three BF₂ ligands[1] |
Synthesis of Platinum(II) Bis(boryl) Complexes
This compound can also be used to synthesize platinum(II) bis(boryl) complexes through the oxidative addition of the B-B bond to a platinum(0) precursor[4][5][6][7][8].
Reaction Scheme
A general reaction scheme is as follows:
B₂F₄ + [Pt(L)₂] → cis-[Pt(BF₂)₂(L)₂] (where L is a phosphine ligand, e.g., PPh₃)
Experimental Protocol: Synthesis of cis-[Pt(BF₂)₂(PPh₃)₂]
This protocol is a general representation based on similar syntheses of platinum(II) complexes.
Materials:
-
[Pt(PPh₃)₄] or another suitable Pt(0) source
-
This compound (B₂F₄)
-
Anhydrous and deoxygenated benzene or toluene
-
Anhydrous and deoxygenated pentane or hexane
-
Schlenk flask and line
-
Cannula
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, dissolve the platinum(0) precursor (1.0 eq) in anhydrous, deoxygenated benzene or toluene in a Schlenk flask.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the platinum solution via cannula.
-
Allow the reaction to stir at low temperature for a specified time, then let it warm to room temperature.
-
Monitor the reaction by ³¹P NMR spectroscopy to observe the formation of the product.
-
Upon completion, reduce the volume of the solvent in vacuo.
-
Add pentane or hexane to precipitate the product.
-
Isolate the solid product by filtration, wash with pentane, and dry in vacuo.
Characterization Data
The following table summarizes the expected characterization data for cis-[Pt(BF₂)₂(PPh₃)₂].
| Data Type | Expected Values |
| Yield | Typically good to high |
| Appearance | White or off-white solid |
| ¹¹B NMR | A broad signal for the BF₂ groups |
| ¹⁹F NMR | A signal with satellites due to coupling with ¹⁹⁵Pt |
| ³¹P NMR | A singlet with satellites due to coupling with ¹⁹⁵Pt |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic procedures described.
Caption: Workflow for the synthesis of the iridium(III) tris(boryl) complex.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Addition Reactions of Binuclear Organoplatinum Complexes with Ditopic Ligands [inorgchemres.org]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Handling of Gaseous Diboron Tetrafluoride (B₂F₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the safe and effective handling of gaseous diboron tetrafluor-ide (B₂F₄), a highly reactive and toxic gas. The protocols herein cover the synthesis, purification, and handling of B₂F₄, with a strong emphasis on safety procedures. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in various fields, including drug development.
Introduction
Diboron tetrafluoride (B₂F₄) is a colorless gas that holds significant interest in chemical synthesis due to its unique electronic properties and reactivity. However, its practical application is often hindered by its hazardous nature, being highly sensitive to air and moisture.[1][2] These protocols are designed to provide a comprehensive guide for the laboratory-scale generation and handling of gaseous B₂F₄, ensuring both the safety of the operator and the integrity of the experimental outcomes.
Safety Precautions
Extreme caution must be exercised when handling B₂F₄. It is a corrosive and toxic gas that reacts violently with water and can form explosive mixtures with air. All manipulations should be performed in a well-ventilated fume hood or within an inert atmosphere glovebox.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]
-
Skin Protection: Flame-resistant laboratory coat, full-length pants, and closed-toe shoes are required.[3] Chemical-resistant gloves (nitrile is recommended, with double gloving) must be worn.[3]
-
Respiratory Protection: While all work should be conducted in a fume hood or glovebox to prevent inhalation, in the case of an emergency or potential exposure, a self-contained breathing apparatus (SCBA) is necessary.[4]
Emergency Procedures:
-
Inhalation: Immediately move the individual to fresh air and seek urgent medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]
-
Spills: In case of a leak, evacuate the area immediately. If it is safe to do so, stop the flow of gas. Use appropriate respiratory protection and protective clothing for cleanup. Ventilate the area thoroughly.[2][4]
Synthesis of Gaseous this compound (B₂F₄)
There are two primary methods for the laboratory synthesis of B₂F₄. The choice of method may depend on the availability of starting materials and the desired scale of production.
Method 1: Fluorination of Diboron Tetrachloride (B₂Cl₄)
This method involves the reaction of diboron tetrachloride with a fluorinating agent, such as antimony trifluoride (SbF₃).
Reaction: 3 B₂Cl₄(g) + 4 SbF₃(s) → 3 B₂F₄(g) + 4 SbCl₃(s)
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum-tight reaction apparatus consisting of a reaction vessel, a series of cold traps, and a vacuum pump. The reaction vessel should be charged with antimony trifluoride. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry inert gas (e.g., nitrogen or argon).
-
Reactant Introduction: Cool the reaction vessel to -80°C using a dry ice/acetone bath. Diboron tetrachloride gas is then slowly condensed into the reaction vessel.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature with continuous stirring. The progress of the reaction can be monitored by the pressure change in the system.
-
Product Collection: The gaseous B₂F₄ product is collected by passing the vapor through a series of cold traps. A trap at -80°C will condense any unreacted B₂Cl₄ and the SbCl₃ byproduct, while a trap cooled with liquid nitrogen (-196°C) will collect the B₂F₄.
Method 2: Reaction of Boron Monofluoride (BF) with Boron Trifluoride (BF₃)
This method is based on the co-condensation of boron monofluoride and boron trifluoride at low temperatures.
Reaction: 2 BF(g) + BF₃(g) → B₂F₄(g) + (BF₂)₂
Experimental Protocol:
-
Generation of Boron Monofluoride: Boron monofluoride is a transient species and must be generated in situ. This is typically achieved by passing boron trifluoride gas over boron at high temperatures (e.g., >1800°C) under low pressure.
-
Co-condensation: The gaseous mixture of BF and excess BF₃ is directed onto a cold finger cooled with liquid nitrogen (-196°C).
-
Reaction and Isolation: Upon warming of the co-condensate, B₂F₄ is formed. The volatile B₂F₄ can then be isolated by fractional condensation.
Purification of Gaseous B₂F₄
Purification of the synthesized B₂F₄ is crucial to remove unreacted starting materials and byproducts. Low-temperature fractional condensation is the most effective method.
Experimental Protocol:
-
Apparatus: A high-vacuum line equipped with a series of U-traps of varying temperatures is required.
-
Fractional Condensation: The crude gaseous B₂F₄ is passed through this series of traps.
-
A trap at -80°C (dry ice/acetone) will condense less volatile impurities such as B₂Cl₄ or SbCl₃.
-
A trap at -126°C (methylcyclohexane slush bath) can be used to selectively condense B₂F₄ while allowing more volatile impurities like BF₃ to pass through.
-
A final trap at -196°C (liquid nitrogen) will collect any remaining volatile compounds.
-
-
Purity Check: The purity of the collected B₂F₄ can be assessed using spectroscopic methods such as infrared (IR) spectroscopy or mass spectrometry.
Data Presentation
| Parameter | Method 1: Fluorination of B₂Cl₄ | Method 2: BF + BF₃ Reaction |
| Starting Materials | Diboron tetrachloride (B₂Cl₄), Antimony trifluoride (SbF₃) | Boron, Boron trifluoride (BF₃) |
| Reaction Temperature | -80°C to Room Temperature | >1800°C (for BF generation) |
| Product Collection Temp. | -196°C (Liquid Nitrogen) | -196°C (Liquid Nitrogen) |
| Purification Method | Low-temperature fractional condensation | Low-temperature fractional condensation |
| Key Impurities | B₂Cl₄, SbCl₃ | BF₃ |
| Reported Yield | Moderate to High | Variable |
Handling and Storage of Gaseous B₂F₄
-
Handling: All transfers and manipulations of gaseous B₂F₄ must be performed using a vacuum line or in a glovebox under an inert atmosphere. Use only glassware that has been thoroughly dried and is free of any contaminants.
-
Storage: Gaseous B₂F₄ can be stored in a sealed, thick-walled glass ampoule or a stainless steel cylinder at low temperatures (e.g., in a freezer at -80°C) to minimize decomposition. Storage containers should be clearly labeled with all appropriate hazard warnings.[2]
Experimental Workflows and Diagrams
Synthesis and Purification Workflow
Caption: Overall experimental workflow for B₂F₄.
Logical Relationship of Safety Protocols
Caption: Interrelation of safety measures for B₂F₄.
References
Application Notes and Protocols: Diboron Tetrafluoride for Boron Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diboron tetrafluoride (B₂F₄) as a precursor for depositing boron-containing thin films. The focus is on Atomic Layer Deposition (ALD), with a proposed protocol for Chemical Vapor Deposition (CVD) based on the known properties of B₂F₄.
Introduction to this compound (B₂F₄) as a Precursor
This compound is a colorless gas that serves as a precursor for depositing boron-containing thin films, which are crucial in the microelectronics industry, particularly as shallow dopant sources for advanced transistor structures.[1][2] B₂F₄ offers advantages over other boron precursors like boron trifluoride (BF₃) due to its higher reactivity.[1][2] It is the most stable of the diboron tetrahalides and does not significantly decompose under standard conditions.[3] B₂F₄ is thermally stable up to approximately 600°C, which allows for a broad temperature window for deposition processes like ALD and CVD.
Physical and Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | B₂F₄ |
| Molar Mass | 97.61 g·mol⁻¹[3] |
| Appearance | Colorless gas[3] |
| Melting Point | -56 °C[3] |
| Boiling Point | -34 °C[3] |
| Thermal Stability | Stable to ~600°C |
Atomic Layer Deposition (ALD) of Boron-Containing Films using B₂F₄
ALD is a thin film deposition technique that allows for highly conformal and uniform films with precise thickness control at the atomic level. This makes it ideal for creating ultrathin boron-containing layers for applications such as doping 3D semiconductor structures like FinFETs.[1]
ALD Chemistries and Growth Characteristics
Several co-reactants have been investigated for the ALD of boron-containing films using B₂F₄. The choice of co-reactant significantly impacts the growth rate and the composition of the resulting film.
| ALD Precursor Combination | Film Composition | Initial Growth Rate (Å/cycle) | Sustained Growth Rate (Å/cycle) | Notes |
| B₂F₄ / H₂O | Boron Oxide (B₂O₃) | ≤0.2[1][2] | Near zero after 8-30 cycles[1][2] | Growth is self-limiting and terminates after a few cycles. |
| B₂F₄ / Si₂H₆ | Elemental Boron (B) | ≤0.2[1] | Near zero after 8-30 cycles[1] | Similar to the H₂O process, growth terminates quickly. |
| B₂F₄-H₂O / TMA-H₂O | Boron Aluminum Oxide (BₓAl₂₋ₓO₃) | Not reported | ~0.65[1][2] | Alternating cycles lead to sustained, linear growth. |
Experimental Protocol: ALD of Boron Aluminum Oxide (BₓAl₂₋ₓO₃)
This protocol is based on the successful sustained growth of boron-containing films by alternating between B₂F₄/H₂O and trimethylaluminum (TMA)/H₂O ALD cycles.[1]
Materials and Equipment:
-
This compound (B₂F₄) gas
-
Trimethylaluminum (TMA)
-
Deionized water (H₂O)
-
Ultra-high purity nitrogen (N₂) carrier gas
-
Hot-walled ALD reactor
-
Substrates (e.g., Si(100) wafers)
-
In-situ monitoring (e.g., Quartz Crystal Microbalance - QCM)
Protocol Steps:
-
Substrate Preparation:
-
Load Si(100) wafers into the ALD reactor.
-
Perform an initial surface preparation, for example, by depositing a thin (~3 nm) Al₂O₃ layer using TMA and H₂O to create a uniform starting surface.
-
-
ALD Cycle for BₓAl₂₋ₓO₃:
-
The overall process consists of supercycles, each containing a set number of B₂F₄/H₂O cycles and TMA/H₂O cycles. The ratio of these cycles determines the boron concentration in the final film.
-
B₂F₄ Pulse: Introduce B₂F₄ into the reactor for a set pulse time (e.g., 1-5 seconds).
-
N₂ Purge: Purge the reactor with N₂ gas to remove unreacted B₂F₄ and any byproducts (e.g., 10-20 seconds).
-
H₂O Pulse: Introduce H₂O vapor into the reactor (e.g., 1-5 seconds).
-
N₂ Purge: Purge the reactor with N₂ (e.g., 10-20 seconds).
-
TMA Pulse: Introduce TMA into the reactor (e.g., 1-5 seconds).
-
N₂ Purge: Purge the reactor with N₂ (e.g., 10-20 seconds).
-
H₂O Pulse: Introduce H₂O vapor into the reactor (e.g., 1-5 seconds).
-
N₂ Purge: Purge the reactor with N₂ (e.g., 10-20 seconds).
-
Repeat this supercycle to achieve the desired film thickness.
-
-
Process Parameters:
-
Reactor Temperature: 300°C
-
Reactor Pressure: ~1 Torr
-
Carrier Gas Flow Rate: ~200 sccm N₂
-
-
Post-Deposition Annealing (Optional for Doping Applications):
-
A rapid thermal anneal (RTA) can be performed to diffuse the boron from the deposited film into the underlying substrate.
-
ALD Workflow Diagram
Caption: ALD supercycle for BₓAl₂₋ₓO₃ deposition.
Chemical Vapor Deposition (CVD) of Boron Films using B₂F₄ (Proposed Protocol)
While specific literature on CVD of boron films using B₂F₄ is scarce, a hypothetical protocol can be proposed based on the known thermal stability of B₂F₄ and general CVD principles for other boron precursors like diborane (B₂H₆).
Theoretical Considerations:
-
B₂F₄ is thermally stable up to approximately 600°C. This suggests that a thermal CVD process would require temperatures in this range or higher to achieve efficient decomposition.
-
The decomposition of B₂F₄ is expected to yield boron and fluorine-containing byproducts. A reducing agent, such as hydrogen (H₂), may be beneficial to facilitate the removal of fluorine and promote the deposition of a pure boron film.
Proposed CVD Experimental Setup and Protocol
Materials and Equipment:
-
This compound (B₂F₄) gas
-
Hydrogen (H₂) gas (optional, as a reducing agent)
-
Argon (Ar) or Nitrogen (N₂) carrier gas
-
Low-pressure CVD (LPCVD) or atmospheric pressure CVD (APCVD) reactor with a heated substrate stage
-
Substrates (e.g., silicon, quartz)
Proposed Protocol Steps:
-
Substrate Preparation:
-
Clean the substrates using a standard procedure (e.g., RCA clean for silicon) to remove any surface contaminants.
-
Load the substrates into the CVD reactor.
-
-
CVD Process:
-
Heat the substrate to the desired deposition temperature (e.g., 500-700°C).
-
Introduce a carrier gas (Ar or N₂) flow to stabilize the reactor pressure.
-
Introduce B₂F₄ into the reactor at a controlled flow rate.
-
If used, co-flow H₂ gas with the B₂F₄. The ratio of H₂ to B₂F₄ will need to be optimized.
-
Maintain the deposition for the time required to achieve the desired film thickness.
-
-
Proposed Process Parameters:
-
Substrate Temperature: 500 - 700°C (to be optimized)
-
Reactor Pressure: 1 - 760 Torr (depending on whether LPCVD or APCVD is used)
-
B₂F₄ Flow Rate: 1-10 sccm (to be optimized)
-
H₂ Flow Rate: 10-100 sccm (to be optimized)
-
Carrier Gas Flow Rate: 100-1000 sccm
-
Proposed CVD Workflow Diagram
Caption: Proposed workflow for CVD of boron films.
Safety Precautions for Handling this compound
-
Handling: B₂F₄ is a gas at room temperature and should be handled in a well-ventilated area, preferably within a fume hood.[4][5] All handling should be done in a dry, inert atmosphere (e.g., a glovebox) as it may react with moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5][6] In case of potential exposure to high concentrations, a self-contained breathing apparatus (SCBA) should be used.
-
Storage: Store B₂F₄ cylinders in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[4] Cylinders should be secured to prevent falling.
-
Toxicity: Assumed to be toxic and corrosive. Inhalation can cause severe respiratory tract burns.[6] Skin and eye contact can cause severe burns.
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
-
Spills and Leaks: Evacuate the area and ensure adequate ventilation. Use a gas detection system to monitor for leaks. If a leak occurs, wear an SCBA and appropriate protective clothing. Neutralize small spills with a suitable absorbent material.
References
Application Notes and Protocols: The Role of B₂F₄ in Catalytic Borylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic borylation reactions have become an indispensable tool in modern synthetic chemistry, enabling the direct formation of carbon-boron (C-B) bonds. These reactions are pivotal for the synthesis of versatile organoboron compounds, which are key building blocks in pharmaceuticals, agrochemicals, and materials science. The most prominently used diboron reagents in these transformations are bis(pinacolato)diboron (B₂(pin)₂) and bis(catecholato)diboron (B₂(cat)₂). This document provides a detailed overview of the established applications of these reagents in catalytic borylation and explores the theoretical and potential role of tetrafluorodiborane (B₂F₄), a less common but intriguing analogue.
While extensive research has solidified the application of B₂(pin)₂ and B₂(cat)₂ in numerous catalytic systems, the use of B₂F₄ in similar catalytic cycles is not well-documented in the current scientific literature. This is likely due to challenges associated with its reactivity and the stability of potential intermediates. This document will first detail the established protocols using common diboron reagents and then provide a critical analysis of the potential challenges and opportunities for employing B₂F₄ in catalytic borylation.
Established Catalytic Borylation Reactions Using B₂(pin)₂
The majority of catalytic borylation reactions utilize transition metal catalysts, with iridium, rhodium, and palladium being the most common. These reactions can be broadly categorized into C-H bond borylation and C-X (where X is a halide or triflate) bond borylation.
Iridium-Catalyzed C-H Borylation of Arenes
Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of aromatic and heteroaromatic C-H bonds. The reaction typically proceeds with high regioselectivity, often governed by steric factors.
Quantitative Data Summary
| Entry | Arene Substrate | Catalyst System | B₂(pin)₂ (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzene | [Ir(COD)Cl]₂ / dtbpy | 1.5 | Cyclohexane | 80 | 16 | >95 | [1] |
| 2 | 1,3-Dichlorobenzene | [Ir(COD)OMe]₂ / dtbpy | 1.5 | Hexane | 80 | 12 | 94 | [1] |
| 3 | Anisole | [Ir(COD)Cl]₂ / dtbpy | 1.5 | Tetrahydrofuran | 80 | 16 | 85 (para) | [1] |
Experimental Protocol: Iridium-Catalyzed Borylation of Benzene
-
In a nitrogen-filled glovebox, a screw-capped vial is charged with [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol, 1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (5.4 mg, 0.02 mmol, 2 mol%).
-
Anhydrous cyclohexane (1 mL) is added, and the mixture is stirred for 10 minutes.
-
Benzene (89 μL, 1.0 mmol) and bis(pinacolato)diboron (B₂(pin)₂) (381 mg, 1.5 mmol) are added to the vial.
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
The reaction mixture is heated at 80 °C in an oil bath for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the phenylboronate ester.
Reaction Workflow
Caption: Workflow for Iridium-Catalyzed C-H Borylation.
Palladium-Catalyzed Miyaura Borylation (C-X Borylation)
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of aryl or vinyl halides (or triflates) with a diboron reagent to form the corresponding boronate esters. This reaction is highly versatile and tolerates a wide range of functional groups.
Quantitative Data Summary
| Entry | Aryl Halide | Catalyst | Base | B₂(pin)₂ (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | KOAc | 1.1 | 1,4-Dioxane | 80 | 16 | 92 |
| 2 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) | KOAc | 1.5 | DMSO | 80 | 2 | 90 |
| 3 | 2-Iodopyridine | Pd(PPh₃)₄ | KOAc | 1.1 | Toluene | 100 | 24 | 85 |
Experimental Protocol: Palladium-Catalyzed Borylation of 4-Bromotoluene
-
A flame-dried Schlenk flask is charged with 4-bromotoluene (171 mg, 1.0 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium acetate (147 mg, 1.5 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (5 mL) is added via syringe.
-
The reaction mixture is stirred and heated at 80 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired arylboronate ester.
Catalytic Cycle
Caption: Miyaura Borylation Catalytic Cycle.
Tetrafluorodiborane (B₂F₄): A Potential Reagent for Catalytic Borylation?
Tetrafluorodiborane (B₂F₄) is a colorless gas that is the most stable of the diboron tetrahalides. It has a planar structure with a B-B bond length of 172 pm. Despite its stability relative to other diboron halides, its application in catalytic borylation is virtually nonexistent in the literature. This section explores the potential reasons for this and the challenges that would need to be overcome for its successful implementation.
Properties of B₂F₄ and Comparison with B₂(pin)₂
| Property | Tetrafluorodiborane (B₂F₄) | Bis(pinacolato)diboron (B₂(pin)₂) |
| State | Colorless gas | White crystalline solid |
| Handling | Requires specialized equipment for handling gases | Can be handled in air for short periods |
| Solubility | Poorly soluble in common organic solvents | Soluble in many organic solvents |
| B-X Bond Energy | B-F bond is very strong (~613 kJ/mol)[2] | B-O bond is strong (~536 kJ/mol)[2] but weaker than B-F |
Potential Challenges in Catalytic Borylation with B₂F₄
The significant differences in physical and chemical properties between B₂F₄ and B₂(pin)₂ present several challenges for the use of B₂F₄ in established catalytic cycles.
-
Handling and Solubility: As a gas with poor solubility, achieving effective concentrations of B₂F₄ in a reaction mixture is difficult, which would likely lead to slow reaction rates.
-
Strong B-F Bond: The B-F bond is one of the strongest single bonds.[3] In catalytic cycles that involve the cleavage of the B-X bond (where X is the substituent on boron), the high strength of the B-F bond would likely result in a high activation barrier for key steps like transmetalation.
-
Formation of Stable Fluoro-Metal Complexes: Fluoride is a hard ligand and can form very stable complexes with transition metals. The formation of inactive or poorly reactive metal-fluoride species could poison the catalyst and shut down the catalytic cycle.
-
Reactivity of the Borylating Species: The electrophilicity of the boron centers in B₂F₄ is significantly higher than in B₂(pin)₂ due to the electron-withdrawing fluorine atoms. This could lead to different reactivity pathways, potentially favoring undesired side reactions over the desired borylation.
Conceptual Challenges in a Catalytic Cycle
Caption: Potential Hurdles for B₂F₄ in a Catalytic Cycle.
Potential Opportunities and Future Research Directions
Despite the challenges, the development of catalytic systems for B₂F₄ could open up new avenues in organoboron chemistry. The resulting -BF₂ functionalized products would have unique electronic properties and reactivity compared to their boronate ester counterparts. Future research could focus on:
-
Novel Catalyst Design: Developing catalysts that can effectively cleave the B-F bond or operate through a different mechanism that avoids B-F bond cleavage.
-
Specialized Reaction Conditions: Utilizing high-pressure reactors or specialized solvent systems to overcome the handling and solubility issues of B₂F₄.
-
Alternative Activation Methods: Exploring non-transition metal-based catalytic systems, such as frustrated Lewis pairs, which might exhibit different reactivity towards B₂F₄.
-
Stoichiometric Reactions: A single example of B₂F₄ reacting with Vaska's complex to form an iridium tris(boryl) complex has been reported.[4] This demonstrates that the formation of key catalytic intermediates is, in principle, possible. Further investigation into the stoichiometric reactivity of B₂F₄ with various metal complexes could provide valuable insights for the development of catalytic processes.
Conclusion
The application of diboron reagents, particularly B₂(pin)₂, in catalytic borylation reactions is a mature and powerful field in synthetic chemistry, with well-established protocols for C-H and C-X functionalization. In stark contrast, the use of tetrafluorodiborane (B₂F₄) in similar catalytic roles remains an unexplored frontier. Significant hurdles related to its physical properties, the high strength of the B-F bond, and potential catalyst deactivation pathways have likely impeded its development as a practical borylating agent. However, the potential to synthesize novel -BF₂ containing molecules warrants further investigation into overcoming these challenges through innovative catalyst design and reaction engineering. For researchers in drug development and materials science, the established borylation methods using B₂(pin)₂ offer a reliable and versatile platform for molecular construction, while the potential of B₂F₄ represents a long-term, high-risk, high-reward area of research.
References
Application Notes and Protocols: Synthetic Protocols for Organoboron Compounds Using Tetrafluorodiboron (B₂F₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoboron compounds are indispensable intermediates in modern organic synthesis, finding widespread application in pharmaceuticals, agrochemicals, and materials science. Their utility is most prominently highlighted by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While a variety of diboron reagents, such as bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B₂cat₂), are commonly employed for the synthesis of these valuable compounds, this document focuses on the use of tetrafluorodiboron (B₂F₄).
Note on Availability of Protocols: Extensive literature searches for detailed synthetic protocols for the reaction of tetrafluorodiboron (B₂F₄) with common organic substrates like alkenes and alkynes to generate organoboron compounds have revealed a notable scarcity of established methods. Unlike the well-documented and widely applied chemistry of other diboron reagents, B₂F₄ does not appear to be a common or versatile reagent for this purpose in standard organic synthesis. The following sections summarize the available information on the synthesis and known reactivity of B₂F₄, and provide context by comparison with more conventional diboron reagents.
Synthesis and Properties of Tetrafluorodiboron (B₂F₄)
Tetrafluorodiboron is a colorless gas with a limited shelf life at room temperature.[1] Its synthesis is typically achieved through methods that avoid the formation of polymeric byproducts.
Table 1: Synthetic Routes to Tetrafluorodiboron (B₂F₄)
| Precursors | Reaction Conditions | Product | Reference |
| Boron monofluoride (BF) and Boron trifluoride (BF₃) | Low temperatures | B₂F₄ | [1] |
| Diboron tetrachloride (B₂Cl₄) and Antimony trifluoride (SbF₃) | Fluorination | B₂F₄ | [1] |
Table 2: Physical Properties of Tetrafluorodiboron (B₂F₄)
| Property | Value |
| Molar Mass | 97.62 g/mol |
| Appearance | Colorless gas |
| Melting Point | -56 °C |
| Boiling Point | -34 °C |
Reactivity of Tetrafluorodiboron (B₂F₄)
The documented reactivity of B₂F₄ with organic substrates is limited. A notable reaction is its addition to Vaska's complex, which was an early example of the formation of a transition metal boryl complex.[1]
Reaction with Vaska's Complex:
2 B₂F₄ + IrCl(CO)(PPh₃)₂ → Ir(BF₂)₃(CO)(PPh₃)₂ + ClBF₂
However, there is a conspicuous absence of reports on the direct reaction of B₂F₄ with simple alkenes and alkynes to yield stable organoboron products suitable for further synthetic transformations. This suggests that such reactions may be inefficient, lead to complex product mixtures, or require highly specialized conditions that have not been developed into general synthetic protocols.
Logical Workflow for Assessing B₂F₄ in Synthesis
The following diagram illustrates the logical progression when considering B₂F₄ for the synthesis of organoboron compounds.
Caption: Logical workflow for evaluating B₂F₄ in organoboron synthesis.
Comparison with Conventional Diboron Reagents
The limited applicability of B₂F₄ stands in stark contrast to the extensive and versatile chemistry of other diboron reagents.
Table 3: Comparison of Diboron Reagents
| Reagent | Common Substrates | Catalyst | Product Type | Synthetic Utility |
| B₂F₄ | Transition metal complexes | - | Metal boryl complexes | Very limited in organic synthesis |
| B₂pin₂ | Aryl halides, alkenes, alkynes, C-H bonds | Pd, Pt, Cu, Ir, Rh | Boronate esters | Extremely high and versatile |
| B₂cat₂ | Alkenes, alkynes | Pt, Cu | Boronate esters | High |
Conclusion
While tetrafluorodiboron (B₂F₄) is a known compound with interesting structural and electronic properties, its application as a reagent for the synthesis of organoboron compounds from common organic precursors like alkenes and alkynes is not well-established. Researchers and drug development professionals seeking to synthesize organoboron compounds are advised to consult the extensive literature on more conventional and versatile diboron reagents such as bis(pinacolato)diboron (B₂pin₂), for which a vast number of reliable and high-yielding synthetic protocols exist. The lack of documented protocols for B₂F₄ in this context suggests that it is not a practical choice for routine organic synthesis.
References
Application Notes and Protocols: Diboron Tetrafluoride in the Synthesis of Fluorinated Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron tetrafluoride (B₂F₄) is a versatile reagent for the introduction of fluorine and boryl functionalities into organic molecules. Its primary mode of reactivity with unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, is through a syn-addition mechanism to form 1,2-bis(difluoroboryl) derivatives. These organoboron intermediates serve as valuable precursors for the synthesis of a variety of fluorinated organic molecules, including vicinal difluoroalkanes and other fluorinated compounds of interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated organic molecules, with a focus on the difluoroborylation of alkenes and subsequent transformations.
Core Applications: Difluoroborylation of Unsaturated Hydrocarbons
This compound undergoes addition reactions with alkenes and alkynes, yielding 1,2-bis(difluoroboryl)alkanes and -alkenes, respectively. This reaction, often referred to as difluoroborylation, is a key step in accessing a range of fluorinated organic structures.
Difluoroborylation of Alkenes
The addition of B₂F₄ to alkenes proceeds via a syn-addition, meaning that the two difluoroboryl (-BF₂) groups are added to the same face of the double bond. This stereospecificity is a crucial feature of the reaction, allowing for the controlled synthesis of specific stereoisomers.
General Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(difluoroboryl)ethane from Ethylene
This protocol describes the direct addition of this compound to ethylene to produce 1,2-bis(difluoroboryl)ethane. This product is a key intermediate for the synthesis of 1,2-difluoroethane and other related molecules.
Materials:
-
This compound (B₂F₄)
-
Ethylene (C₂H₄)
-
High-pressure reaction vessel (e.g., stainless steel autoclave)
-
Vacuum line apparatus
-
Cryogenic cooling system (e.g., liquid nitrogen)
-
Standard glassware for handling air-sensitive compounds
Procedure:
-
Vessel Preparation: A clean, dry high-pressure reaction vessel is evacuated and thoroughly dried under vacuum.
-
Reagent Introduction: A known quantity of this compound is condensed into the reaction vessel at low temperature (e.g., -196 °C using liquid nitrogen). Subsequently, a stoichiometric amount or a slight excess of ethylene is condensed into the same vessel.
-
Reaction Conditions: The sealed reaction vessel is allowed to warm to room temperature and then heated to a temperature between 100 °C and 150 °C. The reaction is typically left to proceed for several hours to ensure complete conversion. The progress of the reaction can be monitored by pressure changes within the vessel.
-
Product Isolation: After the reaction is complete, the vessel is cooled to room temperature. The volatile components, including any unreacted starting materials, are removed under vacuum. The product, 1,2-bis(difluoroboryl)ethane, is a less volatile liquid and remains in the reaction vessel.
-
Purification and Characterization: The crude product can be purified by vacuum distillation. The structure and purity of 1,2-bis(difluoroboryl)ethane are confirmed by spectroscopic methods, including NMR spectroscopy (¹H, ¹¹B, ¹⁹F) and mass spectrometry.
Quantitative Data Summary:
| Alkene | Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethylene | 1,2-Bis(difluoroboryl)ethane | 100-150 | Several | Not specified in historical literature | [1] |
Data Presentation
The following table summarizes the key quantitative data for the difluoroborylation of simple alkenes. Please note that detailed yield information is often not available in the early literature.
| Substrate | Product | Reaction Conditions | Stereochemistry of Addition | Reference |
| Ethylene | 1,2-Bis(difluoroboryl)ethane | Heating | Not applicable | [1] |
| (E)-But-2-ene | meso-2,3-Bis(difluoroboryl)butane | More forcing than B₂Cl₄ | syn | [2] |
| (Z)-But-2-ene | (±)-2,3-Bis(difluoroboryl)butane | More forcing than B₂Cl₄ | syn | [2] |
Visualizations
Diagram 1: General Workflow for Alkene Difluoroborylation
Caption: General workflow for the synthesis of 1,2-bis(difluoroboryl)alkanes.
Diagram 2: Stereospecific Syn-Addition of B₂F₄ to But-2-ene
Caption: Stereochemical outcome of B₂F₄ addition to (E)- and (Z)-but-2-ene.
Future Directions and Transformations
The 1,2-bis(difluoroboryl)alkanes produced from the reaction of B₂F₄ with alkenes are versatile synthetic intermediates. Future research and applications will likely focus on the development of catalytic methods for these transformations and the expansion of the substrate scope to include more complex and functionalized organic molecules. Key transformations of the difluoroboryl groups include:
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide) can convert the C-B bonds to C-OH bonds, yielding 1,2-diols.
-
Halogenation: The boryl groups can be replaced with halogens (e.g., using iodine monochloride) to produce 1,2-dihaloalkanes.
-
Protonolysis: Reaction with a proton source can lead to the formation of the corresponding alkane.
-
Cross-Coupling Reactions: The organoboron functionalities can participate in various cross-coupling reactions to form new carbon-carbon bonds.
The development of efficient and selective methods for these subsequent transformations is crucial for fully realizing the synthetic potential of this compound in the preparation of novel fluorinated organic molecules for the pharmaceutical and materials science industries.
References
Application Notes and Protocols for the Low-Temperature Synthesis of Diboron Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the low-temperature synthesis of diboron tetrafluoride (B₂F₄), a valuable reagent in organic synthesis and material science. The following sections include a summary of quantitative data for two primary synthetic methods, detailed experimental procedures, and graphical representations of the experimental workflows.
Data Presentation
The two principal low-temperature methods for the synthesis of this compound are summarized below. These methods avoid the high temperatures typically associated with the direct fluorination of boron, offering greater control and safety.
| Parameter | Method 1: Co-condensation of BF and BF₃ | Method 2: Fluorination of B₂Cl₄ |
| Reactants | Boron (crystalline), Boron trifluoride (BF₃) | Diboron tetrachloride (B₂Cl₄), Antimony trifluoride (SbF₃) |
| Reaction Type | Gas-phase generation and low-temperature co-condensation | Halogen exchange |
| Temperature | BF Generation: 1850-1950 °C; Condensation: -196 °C; Reaction: ~ -120 °C | Reaction: Low temperature (e.g., -80 °C to 0 °C) |
| Pressure | < 0.05 torr during BF generation | Inert atmosphere (e.g., N₂ or Ar) |
| Yield | High | Moderate to High |
| Purification | Fractional condensation | Fractional condensation |
Experimental Protocols
Method 1: Synthesis of this compound by Co-condensation of Boron Monofluoride and Boron Trifluoride
This method, pioneered by P. L. Timms, involves the high-temperature generation of boron monofluoride (BF), which is then co-condensed with excess boron trifluoride (BF₃) at cryogenic temperatures to form this compound.
Materials:
-
Crystalline boron chunks or powder
-
Boron trifluoride (BF₃) gas
-
Liquid nitrogen
-
High-vacuum apparatus equipped with a high-temperature furnace (capable of >1900 °C)
-
Cold finger or cryostat for condensation
Procedure:
-
Apparatus Setup: Assemble a high-vacuum line incorporating a tube furnace. The furnace zone should contain a crucible with crystalline boron. The vacuum line must be connected to a source of BF₃ and a cold trap/reaction vessel cooled with liquid nitrogen (-196 °C).
-
Generation of Boron Monofluoride (BF): Evacuate the system to a pressure of less than 0.05 torr. Heat the boron in the furnace to 1850-1950 °C.
-
Co-condensation: Introduce a stream of BF₃ gas through the furnace and over the hot boron. The gaseous mixture of unreacted BF₃ and newly formed BF is directed to and condensed onto the surface of the reaction vessel cooled to -196 °C. A significant excess of BF₃ should be used to ensure it is the primary component of the condensate.
-
Reaction: Once a sufficient amount of the BF/BF₃ mixture has been condensed, stop the flow of BF₃ and the heating of the furnace. Allow the reaction vessel to slowly warm up. The reaction to form B₂F₄ occurs at approximately -120 °C.
-
Purification: The product, this compound, is a volatile gas at room temperature (boiling point: -34 °C). It can be purified from any less volatile byproducts or unreacted starting materials by fractional condensation. This involves passing the gaseous products through a series of cold traps held at progressively lower temperatures (e.g., -80 °C, -120 °C, -196 °C). B₂F₄ will condense in the trap corresponding to its boiling point, separating it from more volatile components like BF₃ (boiling point: -100.3 °C) and less volatile impurities.
Method 2: Synthesis of this compound by Fluorination of Diboron Tetrachloride
This method, based on the work of Finch and Schlesinger, utilizes the halogen exchange reaction between diboron tetrachloride (B₂Cl₄) and a suitable fluorinating agent, such as antimony trifluoride (SbF₃).
Materials:
-
Diboron tetrachloride (B₂Cl₄)
-
Antimony trifluoride (SbF₃), freshly dried
-
An inert, dry solvent (e.g., a high-boiling fluorocarbon or no solvent for gas-solid reaction)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Low-temperature bath (e.g., dry ice/acetone or cryostat)
Procedure:
-
Apparatus Setup: The reaction is performed in a Schlenk flask or a similar reaction vessel connected to a vacuum line for purification. All glassware must be rigorously dried and the entire system purged with an inert gas.
-
Reaction:
-
In a glovebox or under a positive pressure of inert gas, place freshly dried antimony trifluoride in the reaction flask.
-
Cool the flask to a low temperature (e.g., -80 °C).
-
Slowly condense or add diboron tetrachloride to the cooled SbF₃. The reaction is typically performed without a solvent, as a gas-solid reaction, or in an inert, high-boiling fluorinated solvent.
-
The mixture is allowed to react at a controlled low temperature. The reaction can be monitored by observing pressure changes in a closed system.
-
-
Product Isolation: After the reaction is complete, the volatile this compound is separated from the non-volatile antimony trichloride (SbCl₃) byproduct and any excess SbF₃ by trap-to-trap distillation under vacuum.
-
Purification: Further purification of the B₂F₄ is achieved by fractional condensation, as described in Method 1. The product is collected in a cold trap maintained at a temperature just below its boiling point (-34 °C), while more volatile impurities pass through and less volatile ones remain in warmer traps.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: General workflow for the low-temperature synthesis and purification of this compound.
Caption: Logical relationship of reactants and conditions for the two primary low-temperature synthesis routes of B₂F₄.
Application Notes and Protocols for the Purification of Diboron Tetrafluoride Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron tetrafluoride (B₂F₄) is a colorless gas with significant potential in various chemical syntheses, including the preparation of organoboron compounds and as a precursor for boron-containing materials.[1] Given its reactivity, the purity of B₂F₄ gas is critical for achieving desired reaction outcomes and ensuring the reproducibility of experimental results. This document provides detailed protocols and application notes for the purification of this compound gas, focusing on the removal of common impurities derived from its synthesis.
Common Synthesis Routes and Associated Impurities
The purification strategy for this compound is intrinsically linked to its method of synthesis. The two primary routes for producing B₂F₄ are:
-
Reaction of Boron Monofluoride with Boron Trifluoride: This method involves the low-temperature reaction of boron monofluoride (BF) with boron trifluoride (BF₃).[1]
-
Potential Impurities: Unreacted boron trifluoride (BF₃), higher boron fluoride polymers ((BF)n).
-
-
Fluorination of Diboron Tetrachloride: This route utilizes a fluorinating agent, such as antimony trifluoride (SbF₃), to convert diboron tetrachloride (B₂Cl₄) to B₂F₄.[1]
-
Potential Impurities: Unreacted diboron tetrachloride (B₂Cl₄), the fluorinating agent and its byproducts (e.g., antimony chlorides), and mixed boron chlorofluorides.
-
The low boiling point of this compound (-34 °C) makes low-temperature fractional distillation a highly effective method for its purification.
Purification Technique: Low-Temperature Fractional Distillation
Low-temperature fractional distillation separates components of a mixture based on their different boiling points. For this compound, this technique is well-suited to remove both more volatile and less volatile impurities.
Comparison of Purification Techniques
While other purification techniques exist for gaseous compounds, low-temperature fractional distillation is particularly advantageous for B₂F₄. The following table provides a comparative summary.
| Purification Method | Principle | Suitability for B₂F₄ | Advantages | Disadvantages |
| Low-Temperature Fractional Distillation | Separation based on differences in boiling points at reduced temperatures. | High | Effective for removing both higher and lower boiling point impurities; can achieve high purity. | Requires specialized cryogenic equipment; can be energy-intensive. |
| Chemical Scrubbing/Trapping | Selective reaction or absorption of impurities with a chemical agent. | Moderate | Can be highly specific for certain impurities. | Requires careful selection of scrubbing agents that do not react with B₂F₄; may introduce new impurities. |
| Adsorption | Use of porous materials (e.g., molecular sieves) to trap impurities. | Moderate | Can be effective for removing specific trace impurities like water. | The adsorbent must be carefully chosen to avoid reaction with B₂F₄; may have limited capacity. |
Note: The data in this table is illustrative and intended to provide a qualitative comparison of purification techniques.
Experimental Protocol: Purification of this compound by Low-Temperature Fractional Distillation
This protocol describes the purification of crude this compound gas using a low-temperature fractional distillation apparatus.
Materials and Equipment:
-
Crude this compound gas
-
Vacuum line equipped with pressure gauges
-
Low-temperature fractional distillation column (e.g., Vigreux column)
-
Cryogenic cooling baths (e.g., liquid nitrogen, dry ice/acetone slush)
-
Collection flasks (Schlenk flasks)
-
Dewar flasks
-
Gas-tight syringes for sampling
-
Gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR) for purity analysis
Procedure:
-
System Preparation:
-
Assemble the low-temperature fractional distillation apparatus on the vacuum line. Ensure all glassware is clean, dry, and free of leaks.
-
Evacuate the entire system to a high vacuum (< 10⁻³ torr).
-
-
Condensation of Crude B₂F₄:
-
Place a cryogenic cooling bath (liquid nitrogen, -196 °C) around the initial collection flask (the "pot").
-
Slowly introduce the crude this compound gas into the vacuum line. The gas will condense as a solid in the collection flask.
-
-
Fractional Distillation:
-
Once a sufficient amount of crude B₂F₄ has been collected, close the inlet valve.
-
Replace the liquid nitrogen bath around the pot with a cooling bath at a temperature just above the boiling point of B₂F₄ (e.g., a slush bath at approximately -40 °C to -50 °C). This can be achieved using a mixture of dry ice and a suitable organic solvent.
-
Place a liquid nitrogen bath around the final collection flask to condense the purified B₂F₄.
-
Slowly open the valve connecting the pot to the distillation column. The B₂F₄ will begin to vaporize and travel up the column.
-
Maintain a slow and steady distillation rate by carefully controlling the temperature of the pot. More volatile impurities (if any) will pass through the column first, followed by the B₂F₄.
-
Less volatile impurities, such as higher boron fluoride polymers or antimony compounds, will remain in the pot.
-
-
Collection of Purified B₂F₄:
-
The purified this compound gas will condense in the final collection flask cooled with liquid nitrogen.
-
Monitor the distillation process by observing the pressure in the system and the rate of condensation.
-
-
Purity Analysis:
-
After the distillation is complete, isolate the collection flask containing the purified B₂F₄.
-
Carefully warm the flask to room temperature to vaporize the B₂F₄.
-
Take a gas-phase sample using a gas-tight syringe and analyze it by GC-MS or FTIR to determine the purity.
-
Safety Precautions:
-
This compound is a toxic and reactive gas. All manipulations should be performed in a well-ventilated fume hood.
-
The use of cryogenic liquids requires appropriate personal protective equipment, including cryogenic gloves and safety glasses.
-
The vacuum line and glassware should be carefully inspected for any defects before use to prevent implosion.
-
Ensure that the system is properly vented to prevent pressure buildup upon warming of condensed gases.
Visualization of the Purification Workflow
The following diagram illustrates the experimental workflow for the purification of this compound gas by low-temperature fractional distillation.
Caption: Workflow for the purification of B₂F₄ gas.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diboron Tetrafluoride (B₂F₄) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diboron tetrafluor-ide (B₂F₄). The information is designed to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for diboron tetrafluoride (B₂F₄)?
A1: The most frequently cited methods for the synthesis of this compound include:
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Fluorination of Diboron Tetrachloride (B₂Cl₄): This involves the reaction of B₂Cl₄ with a fluorinating agent, most commonly antimony trifluoride (SbF₃).[1]
-
Reaction of Boron Monofluoride (BF) with Boron Trifluoride (BF₃): This method requires the generation of the unstable boron monofluoride intermediate, which then reacts with BF₃ at low temperatures.[1] Care must be taken to prevent the formation of higher polymers.[1]
-
Using Sulfur Tetrafluoride (SF₄): Newer methods have been developed that utilize sulfur tetrafluoride as the fluorinating agent in reactions with boron monoxide, tetrahydroxydiboron, or tetraethoxydiboron.
Q2: What is the stability of this compound (B₂F₄) under standard conditions?
A2: this compound is the most stable of the diboron tetrahalides.[1] It is a colorless gas at room temperature and has a half-life of several days, not decomposing appreciably under standard conditions.[1]
Q3: What are the common impurities in B₂F₄ synthesis and how can they be identified?
A3: Common impurities include unreacted starting materials and byproducts such as boron trifluoride (BF₃) and silicon tetrafluoride (SiF₄), the latter often arising from reactions with glassware. Spectroscopic methods, such as infrared (IR) spectroscopy, can be used to identify these impurities.
Q4: How can I purify the synthesized this compound?
A4: Fractional condensation is a common method for purifying volatile inorganic compounds like B₂F₄. This technique separates compounds based on their different boiling points. Additionally, the formation of adducts with tertiary amines can be used to isolate B₂F₄ from certain impurities.[2]
Troubleshooting Guides
Issue: Low or No Yield of this compound
Possible Cause 1: Impure or Decomposed Starting Materials
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Question: Are your starting materials, such as diboron tetrachloride (B₂Cl₄), of high purity and handled under appropriate conditions?
-
Answer: Diboron tetrachloride is unstable and can decompose, leading to low yields of B₂F₄. It is crucial to use freshly prepared or properly stored B₂Cl₄. Ensure all reagents are handled under anhydrous and inert atmospheres to prevent hydrolysis and other side reactions.
Possible Cause 2: Suboptimal Reaction Temperature
-
Question: Is the reaction temperature being carefully controlled?
-
Answer: Many B₂F₄ synthesis reactions are highly sensitive to temperature. For instance, the reaction of boron monofluoride with boron trifluoride must be carried out at low temperatures to prevent the formation of unwanted polymers.[1] Monitor and control the reaction temperature closely according to the specific protocol being used.
Possible Cause 3: Inefficient Fluorination
-
Question: Is the fluorinating agent active and is the stoichiometry correct?
-
Answer: The effectiveness of the fluorinating agent is critical. For example, when using antimony trifluoride (SbF₃), ensure it is of high purity and has not been passivated. The stoichiometric ratio of the fluorinating agent to the boron-containing precursor should be optimized to ensure complete conversion without promoting side reactions.
Possible Cause 4: Product Loss During Workup and Purification
-
Question: Are you losing a significant amount of product during the purification steps?
-
Answer: this compound is a volatile gas, which can lead to losses during handling and purification.[1] Ensure that all connections in your vacuum line or distillation apparatus are secure. When performing fractional condensation, carefully control the temperatures of the cold traps to selectively condense the desired product and separate it from more volatile or less volatile impurities.
Experimental Protocols
Synthesis of this compound via Fluorination of Diboron Tetrachloride
This method relies on the halogen exchange reaction between diboron tetrachloride and antimony trifluoride.
Reaction: 3 B₂Cl₄ + 4 SbF₃ → 3 B₂F₄ + 4 SbCl₃
Detailed Methodology:
-
Apparatus Setup: Assemble a vacuum-tight apparatus consisting of a reaction flask, a condenser, and a series of cold traps. The system should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Handling: In an inert atmosphere glovebox, charge the reaction flask with anhydrous antimony trifluoride.
-
Reaction Execution: Cool the reaction flask to an appropriate low temperature (e.g., -80 °C) and slowly add freshly prepared diboron tetrachloride via vacuum transfer.
-
Reaction Progression: Allow the mixture to warm slowly to room temperature while stirring. The reaction progress can be monitored by observing the pressure changes in the system.
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Product Isolation: The volatile this compound can be separated from the less volatile antimony trichloride and any unreacted starting materials by fractional condensation. This involves passing the gaseous products through a series of U-traps held at progressively lower temperatures. B₂F₄ will condense in a trap at a specific temperature, while more volatile impurities will pass through and less volatile ones will remain in the reaction vessel or warmer traps.
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Yield: Reported yields for this method can vary, but with careful execution, moderate to good yields can be achieved.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Precursors | Key Reaction Conditions | Reported Yield | Common Byproducts/Impurities |
| Fluorination of B₂Cl₄ | B₂Cl₄, SbF₃ | Low temperature, vacuum line | Moderate to Good | SbCl₃, unreacted B₂Cl₄ |
| BF + BF₃ Reaction | BF, BF₃ | Low temperature | Variable | Higher boron subfluorides |
| SF₄ Methods | (BO)₂, B₂(OH)₄, or B₂(OEt)₄, and SF₄ | Varies with boron precursor | Potentially high | SOF₂, unreacted SF₄ |
Visualizations
Caption: Experimental workflow for the synthesis of B₂F₄ from B₂Cl₄ and SbF₃.
References
Technical Support Center: Managing Diboron Tetrafluoride Instability in Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the instability of diboron tetrafluoride (B₂F₄) in chemical reactions. Given the limited specific kinetic and quantitative stability data for B₂F₄ in the public domain, this guide draws upon established principles for handling air- and moisture-sensitive reagents, with specific examples from more extensively studied diboron compounds like bis(pinacolato)diboron (B₂pin₂) where analogous behavior can be expected.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is failing or giving low yields. What are the likely causes related to B₂F₄ instability?
Failure or low yields in reactions with B₂F₄ can often be attributed to its sensitivity to atmospheric conditions. Key factors include:
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Moisture Contamination: this compound is sensitive to moisture.[1] Trace amounts of water in your reaction setup, solvents, or starting materials can lead to its rapid decomposition. The hydrolysis of similar boron compounds is a known issue.
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Air (Oxygen) Exposure: While considered the most stable of the diboron tetrahalides, B₂F₄ is still reactive towards oxygen, especially at elevated temperatures.[1][2] This can lead to the formation of boron oxides and other byproducts, reducing the concentration of the active reagent.
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Improper Storage: Prolonged storage of B₂F₄ under inadequate conditions (e.g., in a poorly sealed container, at room temperature for extended periods) can lead to gradual decomposition.[1]
-
Solvent Choice: The stability of diboron compounds can be solvent-dependent. While specific data for B₂F₄ is scarce, related compounds show varying stability in different organic solvents.
Q2: What are the primary decomposition products of this compound that might be interfering with my reaction?
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Hydrolysis Products: Reaction with water is expected to cleave the B-B bond and form boric acid (H₃BO₃) and hydrogen fluoride (HF) or other fluoroborate species. The generation of acidic byproducts can significantly alter the reaction conditions.
-
Oxidation Products: In the presence of oxygen, boron oxides (e.g., B₂O₃) are potential byproducts.[2] These inorganic solids can complicate product isolation and catalyst performance.
Q3: How can I visually confirm if my this compound reagent has degraded?
This compound is a colorless gas.[1] Any visual deviation from this could indicate impurities or degradation. For instance, the formation of white solids could suggest hydrolysis or oxidation products. However, visual inspection is often insufficient. It is highly recommended to use a fresh container of the reagent or to purify it if degradation is suspected.
Q4: Can I use this compound in protic solvents?
Due to its sensitivity to moisture and protic sources, using B₂F₄ in protic solvents like alcohols or water is generally not recommended unless the reaction conditions are specifically designed for such a system and the reactivity of B₂F₄ with the solvent is desired or controlled. Hydrolysis is a significant risk that will consume the reagent.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Reaction Outcomes
| Potential Cause | Troubleshooting Steps |
| Atmospheric Contamination | Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Degas all solvents prior to use. |
| Reagent Quality | Use a fresh bottle of this compound. If this is not possible, consider techniques for purifying the reagent, though methods for B₂F₄ are not widely documented. For analogous solid diboron compounds like B₂pin₂, recrystallization can be employed. |
| Syringe/Transfer Technique | Purge syringes and needles thoroughly with inert gas before use. When transferring B₂F₄ gas, ensure a slight positive pressure of inert gas in the reaction vessel. For liquid reagents transferred via syringe, rinse the syringe with an inert solvent after use to prevent clogging from hydrolysis products. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Steps |
| Decomposition of B₂F₄ | Minimize reaction time and use the lowest effective temperature to reduce thermal decomposition. Ensure the reaction is conducted under a strict inert atmosphere to prevent the formation of oxides and hydrolysis products. |
| Side Reactions with Solvent | Choose a solvent that is known to be inert to highly reactive boron reagents. Ethereal solvents like THF or non-polar solvents like toluene, when rigorously dried, are often suitable choices. |
| Catalyst Decomposition | If using a catalyst, ensure it is compatible with B₂F₄ and any potential decomposition byproducts. Some catalysts can be poisoned by acidic species generated from hydrolysis. |
Experimental Protocols
Due to the limited availability of detailed experimental protocols specifically citing the management of this compound instability, the following protocols are based on best practices for handling air-sensitive reagents and are adapted from procedures for other diboron compounds.
Protocol 1: General Setup for Reactions Involving this compound (Schlenk Line Technique)
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Glassware Preparation: Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, condenser) at a minimum of 120°C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of high-purity inert gas (argon or nitrogen).
-
Inert Atmosphere: Connect the assembled apparatus to a dual-manifold Schlenk line. Evacuate the glassware and backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Addition (Solids): If other solid reagents are required, add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
This compound Addition (Gas): this compound is a gas at room temperature.[1] Its transfer into the reaction vessel should be done using a gas-tight syringe or by condensing a known volume of the gas into the cooled reaction vessel.
-
Gas-Tight Syringe Method:
-
Ensure the reaction flask is under a slight positive pressure of inert gas, vented through a bubbler.
-
Purge a gas-tight syringe with inert gas.
-
Carefully draw the desired volume of B₂F₄ gas from its cylinder into the syringe.
-
Inject the B₂F₄ gas into the reaction flask through a septum, below the surface of the solvent if possible, to ensure efficient dissolution.
-
-
Condensation Method:
-
Cool the reaction flask to a temperature below the boiling point of B₂F₄ (-34 °C) using a suitable cooling bath (e.g., a dry ice/acetone slush).[1]
-
Connect the B₂F₄ cylinder to the reaction flask via a manifold and slowly introduce the gas, allowing it to condense in the flask. The amount added can be determined by measuring the pressure change in a known volume or by weighing the flask before and after addition.
-
-
-
Reaction Execution: Proceed with the reaction as planned, maintaining a positive pressure of inert gas throughout.
-
Work-up: Quench the reaction carefully, considering the reactivity of any remaining B₂F₄. Anhydrous work-up procedures may be necessary depending on the product's stability.
Protocol 2: Handling Solid Air-Sensitive Diboron Compounds in a Glovebox
For solid diboron compounds, which may be analogous in reactivity to B₂F₄ adducts, a glovebox provides the most secure environment for handling.
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere with low levels of oxygen and water (<1 ppm each).
-
Material Transfer: Introduce all necessary dried glassware, spatulas, and sealed containers of reagents into the glovebox antechamber. Cycle the antechamber atmosphere (evacuate and backfill with inert gas) multiple times before opening the inner door.
-
Weighing and Dispensing: Inside the glovebox, accurately weigh the solid diboron compound and other solid reagents directly into the reaction vessel.
-
Reaction Setup: Assemble the reaction apparatus within the glovebox. Add anhydrous solvents and liquid reagents using appropriate volumetric glassware or syringes.
-
Running the Reaction: If the reaction requires heating, it can be conducted on a hotplate inside the glovebox. If reflux or temperatures exceeding the glovebox's operational limits are needed, the sealed reaction vessel can be carefully removed from the glovebox and heated on a Schlenk line.
Visualizations
References
"side reactions and byproducts when using diboron tetrafluoride"
Welcome to the technical support center for the use of diboron tetrafluoride (B₂F₄) in research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve potential issues in your experiments, ensuring safer and more successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (B₂F₄) is an inorganic compound classified as a tetrahalodiborane. It is a colorless gas at room temperature and is considered the most stable of the diboron tetrahalides.[1] Its primary application in research is as a reagent in organic synthesis, particularly for the diboration of unsaturated organic compounds like alkenes and alkynes. It also serves as a precursor for the synthesis of other organoboron compounds and has been used in the formation of transition metal boryl complexes.[1]
Q2: How stable is this compound and what are its decomposition products?
A2: this compound is relatively stable and does not appreciably decompose under standard conditions at room temperature, with a half-life of days.[1] However, it can undergo thermal decomposition at elevated temperatures. While specific temperature thresholds for rapid decomposition are not well-documented in readily available literature, its reactions with oxygen and nitric oxide have been studied.[2] In the synthesis of B₂F₄, care must be taken to avoid the formation of higher polymeric boron fluorides.[1]
Q3: What are the expected products of this compound hydrolysis?
A3: While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the hydrolysis of similar boron halides, such as boron trifluoride (BF₃), is well-understood. By analogy, the hydrolysis of this compound is expected to proceed through the cleavage of the B-B and B-F bonds to ultimately form boric acid (B(OH)₃) and hydrofluoric acid (HF) or fluoroborate species in aqueous solution. The initial reaction would likely produce intermediate boron-containing species. It is important to handle this compound in a moisture-free environment to prevent unwanted hydrolysis.
Q4: Can this compound react with common laboratory solvents?
A4: this compound can react with certain solvents, especially those containing labile protons or nucleophilic functional groups. For instance, its adducts with tertiary amines have been shown to react with ethanol. It is crucial to use anhydrous, aprotic solvents for reactions involving this compound to prevent unwanted side reactions. Ethereal solvents like tetrahydrofuran (THF), when rigorously dried, are often used in reactions with borane reagents.
Troubleshooting Guides
Issue 1: Low Yield of Desired Diborated Product in Alkene/Alkyne Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymerization of the unsaturated substrate | This compound can act as a catalyst for the polymerization of certain unsaturated compounds, such as allyl fluoride.[3] | Reduce the reaction temperature and/or concentration of B₂F₄. Consider using a polymerization inhibitor if compatible with the desired reaction. |
| Side reactions with functional groups | The substrate may contain functional groups that react with B₂F₄, such as amines or alcohols. | Protect sensitive functional groups prior to the diboration reaction. |
| Impurities in the starting material or solvent | Water or other protic impurities will react with B₂F₄, reducing its effective concentration. | Ensure all starting materials and solvents are rigorously dried and degassed. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal reaction conditions | The temperature, pressure, or reaction time may not be optimized for the specific substrate. | Systematically vary the reaction conditions to find the optimal parameters for your specific transformation. |
Issue 2: Formation of Unexpected Byproducts
| Byproduct Type | Potential Cause | Mitigation Strategy |
| Boron trifluoride adducts (e.g., BF₃·L) | If Lewis basic impurities (e.g., amines, ethers from solvent) are present, they can react with B₂F₄, potentially leading to B-B bond cleavage and the formation of BF₃ adducts. | Use high-purity, non-coordinating solvents and ensure starting materials are free from Lewis basic impurities. |
| Polymeric materials | As mentioned, B₂F₄ can catalyze polymerization of some alkenes.[3] Also, higher polymeric boron fluorides can form during the synthesis of B₂F₄.[1] | If polymerization of the substrate is suspected, refer to the troubleshooting steps in Issue 1. Ensure the purity of the B₂F₄ reagent. |
| Products from reaction with protic species | Reaction with residual water or alcohols in the reaction mixture. | Rigorously dry all glassware, solvents, and reagents. Work under a dry, inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
Given that this compound is a gas at room temperature and reactive towards moisture, all manipulations should be carried out using standard Schlenk line or glovebox techniques.
-
Glassware: All glassware must be oven-dried at >120 °C for several hours and then cooled under a stream of dry, inert gas (argon or nitrogen).
-
Solvents: Use anhydrous solvents packaged under an inert atmosphere or freshly distilled from an appropriate drying agent.
-
Atmosphere: All reactions should be conducted under a positive pressure of a dry, inert gas.
-
Reagent Transfer: this compound, being a gas, should be handled in a well-ventilated fume hood. Its transfer can be managed by condensation into a cooled reaction vessel or by using a gas-tight syringe if it is in a suitable container.
Visualizations
Caption: Potential reaction and decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
References
Technical Support Center: Optimizing Reaction Conditions for B₂F₄ Additions
Welcome to the Technical Support Center for optimizing reaction conditions for tetrafluorodiboron (B₂F₄) additions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions encountered during experimental work with B₂F₄.
Frequently Asked Questions (FAQs)
Q1: What is tetrafluorodiboron (B₂F₄) and what are its primary applications in organic synthesis?
Tetrafluorodiboron (B₂F₄) is a diboron reagent used in organic synthesis for the introduction of two boron functionalities across unsaturated bonds, such as alkenes and alkynes. This process, known as diboration, is a powerful tool for the synthesis of versatile 1,2-diborylated compounds. These products can be further functionalized to introduce a variety of substituents with high stereocontrol, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and advanced materials.
Q2: How does the reactivity of B₂F₄ compare to other common diboron reagents like bis(pinacolato)diboron (B₂(pin)₂)?
B₂F₄ is generally considered a more reactive diboron reagent than B₂(pin)₂. The electron-withdrawing fluorine atoms on the boron centers in B₂F₄ increase its Lewis acidity, making it more susceptible to activation and reaction with nucleophilic substrates. This enhanced reactivity can sometimes allow for reactions to proceed under milder conditions or even without a metal catalyst. However, this increased reactivity also means that B₂F₄ can be less stable and may require more careful handling.
Q3: What are the key parameters to consider when optimizing a B₂F₄ addition reaction?
Optimizing a B₂F₄ addition reaction involves the careful consideration of several parameters that can significantly impact the reaction's yield, selectivity, and reproducibility. The key factors include:
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Catalyst System: The choice of metal catalyst (e.g., copper or rhodium) and ligand is crucial.
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Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Temperature: Reaction temperature affects the rate of reaction and can influence selectivity.
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Stoichiometry: The molar ratio of the substrate, B₂F₄, and catalyst can impact conversion and byproduct formation.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching.
Troubleshooting Guides
This section provides solutions to common problems encountered during B₂F₄ addition reactions.
Problem 1: Low or No Product Yield
A low or complete lack of product is a common issue. The following troubleshooting workflow can help identify and resolve the underlying cause.
"handling and safety precautions for diboron tetrafluoride"
Technical Support Center: Diboron Tetrafluoride (B₂F₄)
Welcome to the Technical Support Center for this compound (B₂F₄). This resource is intended for researchers, scientists, and drug development professionals. Here you will find essential safety information, handling procedures, and troubleshooting guides to ensure the safe and effective use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (B₂F₄)?
A1: this compound is an inorganic compound with the formula (BF₂)₂. It is a colorless gas at room temperature and is the most stable of the diboron tetrahalides.[1] It is a planar molecule and is isoelectronic with the oxalate ion.[1]
Q2: What are the primary hazards associated with this compound?
A2: While specific toxicology data for B₂F₄ is limited, it should be handled as a highly toxic and corrosive gas. Based on its structure and the known hazards of related compounds like Boron Trifluoride (BF₃), exposure can cause severe skin burns, eye damage, and respiratory tract irritation.[2][3] Inhalation may be fatal.[2] It reacts with moisture, including in the air, to produce toxic and corrosive fumes.[4]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, acids, and oxidizing agents.[5] Cylinders should be stored upright, secured to prevent falling, and protected from sunlight and temperatures exceeding 50°C (122°F).[5]
Q4: What personal protective equipment (PPE) is required when handling B₂F₄?
A4: All work with B₂F₄ must be conducted in a certified chemical fume hood or a glove box.[6] Required PPE includes:
-
Hand Protection: Chemical-resistant gloves (nitrile is a common recommendation, consider double-gloving).[6]
-
Eye Protection: Chemical splash goggles and a face shield.[7]
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Body Protection: A flame-retardant lab coat and full-length pants.[6]
-
Footwear: Closed-toe shoes.[6]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) should be available for emergency response.[7] Respiratory protection is mandatory if there is any risk of exposure outside of a fume hood.[7]
Q5: How should I dispose of residual this compound and contaminated materials?
A5: this compound is considered a hazardous waste. All residual gas and contaminated materials must be disposed of in accordance with local, state, and federal regulations.[5][7] Do not attempt to vent residual gas to the atmosphere. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Quantitative Data Summary
| Property | Value | Source(s) |
| Physical Properties of B₂F₄ | ||
| CAS Number | 13965-73-6 | [1] |
| Molecular Formula | B₂F₄ | [1] |
| Molar Mass | 97.61 g/mol | [1] |
| Appearance | Colorless Gas | [1] |
| Melting Point | -56 °C (-69 °F) | [1] |
| Boiling Point | -34 °C (-29 °F) | [1] |
| Occupational Exposure Limits (for BF₃) | ||
| OSHA PEL (Ceiling) | 1 ppm (3 mg/m³) | [8][9] |
| NIOSH REL (Ceiling) | 1 ppm (3 mg/m³) | [8][9] |
| ACGIH TLV (Ceiling) | 1 ppm (3 mg/m³) | [8][9] |
| IDLH (for BF₃) | 25 ppm | [9] |
Troubleshooting Guides
Issue 1: I detect a pungent odor near my experimental setup.
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Question: What should I do if I smell a gas that might be B₂F₄?
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Answer:
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Do not rely on odor to determine concentration. The odor threshold for similar compounds can be above the exposure limit.[8]
-
Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the laboratory. Do not attempt to locate the source of the leak.
-
Isolate the Area: If it is safe to do so without risking exposure, close the laboratory door behind you as you exit.
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Call for Help: From a safe location, contact your institution's EHS and emergency services. Provide them with the chemical name, location, and any known details.[10]
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Do Not Re-enter: Wait for trained emergency responders to assess the situation and declare the area safe.
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Issue 2: The pressure on my B₂F₄ cylinder regulator is dropping, but the main valve is closed.
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Question: Could this indicate a leak in the regulator or connection? What is the procedure?
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Answer: This indicates a potential leak between the cylinder valve and the regulator or within the regulator itself.
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Confirm Proper PPE: Ensure you are wearing all appropriate PPE, including respiratory protection if not working within a fume hood.
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Check Connections: If you are trained and it is safe to do so within a ventilated enclosure, perform a leak test. Apply a non-reactive leak detection solution (e.g., Snoop) to the cylinder connection and regulator fittings. Bubbles will indicate the location of the leak.
-
Tighten Fittings: If a leak is detected at a fitting, attempt to gently tighten the connection. Do not overtighten.
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If Leak Persists: If the leak cannot be stopped, it is an emergency. Close the main cylinder valve. If the leak is from the valve itself or cannot be stopped, evacuate the area immediately and follow the emergency procedure outlined in "Issue 1".[11]
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Issue 3: My reaction is producing unexpected byproducts or failing to proceed.
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Question: Could moisture be contaminating my B₂F₄ gas stream?
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Answer: Yes, B₂F₄ is extremely sensitive to moisture.[5] Contamination with water or moist air can lead to the formation of boric acid and hydrogen fluoride, which can interfere with your reaction.[4]
-
System Integrity Check: Ensure your entire gas handling system, including the reaction vessel, is scrupulously dried before introducing B₂F₄. This can be done by flame-drying glassware under vacuum or oven-drying and assembling under an inert atmosphere.
-
Inert Gas Purge: Thoroughly purge the entire system with a high-purity inert gas (e.g., Argon or Nitrogen) to remove any atmospheric moisture and oxygen before introducing B₂F₄.
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Solvent Purity: Use anhydrous solvents from a reliable source or dry them using appropriate methods before use.
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Gas Purity: If you suspect the gas cylinder itself is contaminated, contact the supplier. Do not attempt to purify the gas yourself without appropriate expertise and equipment.
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Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound Gas
This protocol outlines the essential steps for setting up a system to safely transfer B₂F₄ gas from a cylinder to a reaction vessel.
-
System Preparation:
-
All operations must be conducted within a certified chemical fume hood or glove box.[6]
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Assemble a gas-handling manifold using materials compatible with corrosive gases (e.g., stainless steel tubing, PTFE tape). Ensure all glassware is free of cracks and is properly secured.
-
The system should include, in order from the cylinder: the cylinder with its main valve, a primary regulator designed for corrosive gases, a shut-off valve, a low-pressure gauge, the reaction vessel, and an outlet leading to a suitable scrubber (e.g., a bubbler containing a base solution like potassium hydroxide).
-
Thoroughly leak-check the entire system under vacuum and then with an inert gas before introducing B₂F₄.
-
-
Inerting the System:
-
Close the valve leading to the scrubber and evacuate the entire manifold and reaction vessel for at least one hour to remove atmospheric gases.
-
Break the vacuum with a dry, inert gas (e.g., Argon).
-
Repeat this vacuum/inert gas backfill cycle at least three times to ensure a completely inert atmosphere.
-
-
Transferring this compound:
-
Ensure the main cylinder valve and the regulator outlet valve are closed.
-
Securely attach the regulator to the B₂F₄ cylinder following the manufacturer's instructions.
-
Briefly evacuate the short space between the cylinder valve and the regulator inlet.
-
Slowly open the main cylinder valve.
-
Adjust the regulator to the desired, low delivery pressure (e.g., 2-5 psig).
-
Slowly open the regulator outlet valve and the valve to the reaction vessel to admit the B₂F₄ gas. Monitor the flow and pressure closely.
-
-
Shutdown and Purging:
-
When the transfer is complete, close the main cylinder valve first.
-
Allow the gas remaining in the manifold to be consumed in the reaction or slowly bleed it through the scrubber.
-
Once the manifold is at atmospheric pressure, purge the system thoroughly with inert gas, venting through the scrubber.
-
Close the regulator outlet valve and reduce the pressure on the regulator diaphragm to zero.
-
Visualizations
Logical Relationships and Workflows
Caption: Emergency response workflow for a suspected this compound gas leak.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. airgas.com [airgas.com]
- 3. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 4. BORON TRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. purdue.edu [purdue.edu]
- 7. middlesexgases.com [middlesexgases.com]
- 8. nj.gov [nj.gov]
- 9. BORON TRIFLUORIDE | Occupational Safety and Health Administration [osha.gov]
- 10. Emergency Management > Emergency Procedures > Hazardous Materials Spill or Leak | UFV.ca [ufv.ca]
- 11. eiga.eu [eiga.eu]
Technical Support Center: Diboron Tetrafluoride (B₂F₄)
Welcome to the Technical Support Center for diboron tetrafluoride (B₂F₄). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the reactivity of B₂F₄ in their experiments.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my starting materials when using this compound. What are the potential causes and how can I address this?
Answer: Low reactivity of this compound can stem from several factors, primarily related to its inherent stability and the specific reaction conditions employed. This compound is the most stable of the diboron tetrahalides and does not readily decompose under standard conditions. Its reactivity is often lower compared to other analogues like diboron tetrachloride (B₂Cl₄), sometimes necessitating more "forcing" reaction conditions.
Here are the key aspects to investigate:
-
Reaction Temperature: Many reactions involving B₂F₄ require elevated temperatures to proceed at a reasonable rate.
-
Catalyst: The absence or inefficiency of a catalyst can be a major roadblock. While some reactions with B₂F₄ can occur thermally, many modern applications utilize transition-metal catalysts to facilitate the activation of the B-B bond.
-
Solvent Choice: The solvent can significantly influence the solubility of reactants and the stability of intermediates.
-
Purity of Reagents: Impurities, particularly moisture, can deactivate the catalyst or react with B₂F₄, leading to reduced reactivity. This compound is sensitive to moisture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low B₂F₄ reactivity.
Issue 2: Formation of Unwanted Byproducts
Question: My reaction with this compound is producing significant amounts of byproducts. How can I improve the selectivity?
Answer: Byproduct formation can be attributed to several factors, including side reactions with the solvent, decomposition of the catalyst, or undesired reactions of B₂F₄. For instance, in the presence of certain nucleophiles or under pyrolysis conditions, the B-B bond can undergo fission.
To improve selectivity, consider the following:
-
Ligand Modification (for catalyzed reactions): The electronic and steric properties of the ligands on the metal catalyst can be tuned to favor the desired reaction pathway.
-
Use of Additives: Lewis bases can form adducts with B₂F₄, modulating its reactivity and potentially preventing unwanted side reactions.
-
Lowering Reaction Temperature: If the desired reaction has a lower activation energy than the side reactions, reducing the temperature can improve selectivity, albeit at the cost of a longer reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability and handling procedure for this compound?
A1: this compound is a colorless gas at room temperature with a half-life of several days. It is the most stable of the diboron tetrahalides and does not appreciably decompose under standard conditions. However, it is sensitive to moisture and should be handled in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Store in a cool, dry, and well-ventilated area away from incompatible substances like water and strong bases.
Q2: How can I activate the B-B bond in this compound for a reaction?
A2: Activation of the relatively strong B-B bond in B₂F₄ is crucial for its reactivity. This can be achieved through several methods:
-
Thermal Activation: As mentioned, some reactions proceed at elevated temperatures without a catalyst.
-
Transition-Metal Catalysis: This is a common and effective method. Platinum(0) complexes, for example, have been shown to react with B₂F₄ to form bis(difluoroboryl) complexes, indicating B-B bond activation.
-
Lewis Base Activation: Lewis bases like tertiary amines can form adducts with B₂F₄, which can alter the electronic properties of the boron centers and facilitate B-B bond cleavage under certain conditions.
B-B Bond Activation Pathways:
Caption: Methods for activating the B-B bond in B₂F₄.
Q3: Are there common impurities in commercial this compound that I should be aware of?
A3: Commercial B₂F₄ may contain traces of its precursors or byproducts from its synthesis. Common synthetic routes involve the reaction of boron monofluoride with boron trifluoride (BF₃) or the fluorination of diboron tetrachloride (B₂Cl₄). Therefore, residual BF₃ or partially fluorinated diboron species could be present. It is advisable to check the certificate of analysis from the supplier.
Q4: What are some alternative diboron reagents if B₂F₄ proves to be too unreactive for my system?
A4: If B₂F₄ is not reactive enough, you might consider other diboron compounds. The reactivity of diboron tetrahalides generally increases in the order B₂F₄ < B₂Cl₄ < B₂Br₄. Bis(pinacolato)diboron (B₂pin₂) is another widely used, bench-stable diboron reagent that often exhibits good reactivity in transition-metal-catalyzed reactions.
Quantitative Data Summary
Table 1: Comparison of Diboron Tetrahalide Properties
| Property | B₂F₄ | B₂Cl₄ |
| B-B Bond Dissociation Energy (kJ/mol) | ~431 | Not readily available |
| Relative Reactivity | Lower | Higher |
| Stability | High, stable at RT | Decomposes at RT |
Experimental Protocols
Protocol 1: General Procedure for a Platinum-Catalyzed Diboration of an Alkene with B₂F₄
Objective: To provide a starting point for the diboration of an unsaturated organic substrate using B₂F₄ and a platinum catalyst.
Materials:
-
This compound (B₂F₄)
-
Alkene substrate
-
Platinum(0) catalyst (e.g., Pt(PEt₃)₃)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Schlenk flask or glovebox equipment
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the alkene substrate (1.0 mmol) and the platinum catalyst (0.02-0.05 mmol, 2-5 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) to the flask.
-
Introduction of B₂F₄: Connect the flask to a vacuum line and evacuate and backfill with an inert gas three times. Introduce a known pressure of B₂F₄ gas into the flask or add a solution of B₂F₄ in the reaction solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary). Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.
-
Workup: Once the reaction is complete, quench any remaining reactive species (e.g., with methanol). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Experimental Workflow Diagram:
Caption: Workflow for a catalyzed diboration reaction.
Technical Support Center: Stabilization of Diboron Tetrafluoride for Synthetic Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of diboron tetrafluoride (B₂F₄) in synthetic applications. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols and data tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound (B₂F₄) and what are its key properties?
A1: this compound is an inorganic compound with the formula (BF₂)₂.[1] It is a colorless gas at room temperature and is the most stable of the diboron tetrahalides.[1][2] Although it is electron-deficient, the boron centers are stabilized by pi-bonding with the terminal fluoride ligands.[1] B₂F₄ is a planar molecule and is isoelectronic with oxalate.[1] Despite its relative stability compared to other diboron tetrahalides, its high reactivity and challenging handling requirements necessitate stabilization for most synthetic uses.
Q2: Why does B₂F₄ need to be stabilized for synthetic applications?
A2: B₂F₄ is a strong Lewis acid due to the unoccupied p-orbitals on its boron atoms, making it highly reactive and sensitive.[3][4] For practical use in organic synthesis, especially in complex environments like drug development, the reactivity must be controlled. Stabilization through the formation of Lewis acid-base adducts moderates its reactivity, improves its handling characteristics, and increases its shelf-life.[5][6] These stabilized forms, often solid and air-stable, can be weighed and dispensed easily, allowing for more controlled and reproducible reactions.
Q3: What are the most common methods for stabilizing B₂F₄?
A3: The primary method for stabilizing B₂F₄ is the formation of adducts with Lewis bases. The Lewis base donates a pair of electrons to the empty p-orbital of a boron atom, forming a coordinate covalent bond.[6] This creates a more stable, four-coordinate boron center.[4] Common Lewis bases used for this purpose include phosphines, N-heterocyclic carbenes (NHCs), isonitriles, and dimethyl sulfide (SMe₂).[5] The choice of Lewis base allows for tuning the stability and reactivity of the resulting B₂F₄ adduct.
Q4: How do I choose the appropriate Lewis base for stabilizing B₂F₄ for my experiment?
A4: The choice of Lewis base depends on the desired stability and the specific synthetic application.
-
For robust, easily handleable reagents: Stronger Lewis bases like N-heterocyclic carbenes (NHCs) can form very stable adducts. However, sterically demanding carbenes can sometimes induce halide displacement, leading to different boron species.[5]
-
For applications requiring subsequent ligand exchange: A more labile Lewis base, such as dimethyl sulfide (SMe₂), is often preferred. The B₂F₄(SMe₂)₂ adduct serves as a convenient precursor, where the SMe₂ ligands can be easily displaced by other desired ligands or substrates under mild conditions.[5][7]
-
Reactivity Tuning: The electronic and steric properties of the Lewis base directly influence the reactivity of the B-B bond. The stability of the adduct is proportional to the electron-donating tendency of the ligand.[6]
Q5: What are the critical safety precautions for handling B₂F₄ and its derivatives?
A5: B₂F₄ and its precursors, like boron trifluoride (BF₃), are hazardous materials.[8][9]
-
Handling Environment: Always work in a well-ventilated chemical fume hood or an inert atmosphere glove box.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is recommended), safety goggles, and a flame-retardant lab coat.[8][11]
-
Incompatibilities: B₂F₄ and its adducts are moisture-sensitive and can react violently with water, liberating toxic and flammable gases.[8][9] Keep away from water, moist air, strong oxidizing agents, and bases.[9][11]
-
Storage: Store containers tightly closed in a cool, dry, well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[8] Recommended storage temperature is typically 2-8 °C.[8]
-
Spills: In case of a spill, absorb with an inert material like vermiculite or sand and dispose of as hazardous waste. Do not use water.[10]
Troubleshooting Guide
Problem: My B₂F₄ adduct is showing signs of decomposition (discoloration, gas evolution).
| Potential Cause | Solution |
| Exposure to Air/Moisture | The adduct is likely hydrolyzing. Ensure all handling is performed under a strict inert atmosphere (glove box or Schlenk line). Use anhydrous solvents and reagents.[8][9] |
| Thermal Instability | Some adducts, particularly mono-adducts or those with labile ligands, can be thermally sensitive.[5] Store the adduct at the recommended temperature (typically 2-8 °C) and avoid heating unless specified by the protocol.[8] |
| Inherent Instability | The chosen Lewis base may form a kinetically unstable adduct.[5] Consider using a different, more robust Lewis base (e.g., a bulkier NHC) for improved stability. |
Problem: I am observing low or no reactivity in my synthetic protocol.
| Potential Cause | Solution |
| Adduct is Too Stable | The Lewis base used for stabilization may be too strongly bound, preventing the B₂F₄ moiety from participating in the reaction. Try using an adduct with a more labile ligand, such as B₂F₄(SMe₂)₂, which is designed for ligand exchange.[5] |
| Reaction Conditions are Too Mild | The B-B bond may require activation. While the goal of stabilization is to tame reactivity, some energy input (thermal or catalytic) might be necessary to initiate the desired transformation. Consult literature for similar reactions. |
| Poor Reagent Quality | The B₂F₄ adduct may have degraded due to improper storage or handling. Verify the purity of the reagent using techniques like ¹¹B NMR spectroscopy before use. |
Problem: My reaction is yielding unexpected side products.
| Potential Cause | Solution |
| Unintended Reaction Pathways | Sterically demanding Lewis bases can lead to halide displacement and the formation of monocationic diboron species ([B₂X₃L₂]⁺), which will have different reactivity profiles.[5] Characterize your starting adduct carefully. |
| Decomposition Byproducts | B₂F₄ can decompose into BF₃ and other boron-containing species, which can act as catalysts or reagents in undesired side reactions.[12][13] Ensure high-purity starting materials and strict anaerobic/anhydrous conditions. |
| Reaction with Solvent | Some solvents can act as Lewis bases or react with the highly electrophilic boron centers. Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane and tetrahydrofuran are common, but their purity is critical.[10][14] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound (B₂F₄)
| Property | Value | Reference |
| Formula | B₂F₄ | [1][15] |
| Molar Mass | 97.61 g·mol⁻¹ | [1] |
| Appearance | Colorless gas | [1] |
| Melting Point | -56 °C | [1] |
| Boiling Point | -34 °C | [1] |
| Molecular Geometry | Planar | [1] |
| B-B Bond Distance | 172 pm | [1] |
Table 2: Comparison of Selected B₂X₄ Lewis Base Adducts (X = Halogen) Note: Data for B₂F₄ adducts is limited; trends are inferred from related tetrahalodiboranes.
| Adduct Type | Lewis Base Example | Typical ¹¹B NMR Shift (ppm) | General Stability/Characteristics | Reference |
| Bis(sulfide) | SMe₂ | Varies; depends on halide | Forms stable precursors with labile ligands, ideal for subsequent ligand exchange reactions. | [5][7] |
| Bis(phosphine) | PPh₃, PCy₃ | Varies; depends on halide | Stability is highly dependent on the steric and electronic properties of the phosphine. | [5] |
| Bis(NHC) | IDip, IMes | ~ -7 to +70 (for B₂Cl₄/B₂I₄ adducts) | Generally form highly stable, often crystalline solids. Sterically demanding NHCs can induce halide abstraction. | [5][16] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of Stabilized B₂F₄ Adducts
-
Environment: All manipulations should be conducted inside an inert atmosphere glove box with low levels of O₂ and H₂O (<1 ppm). If a glove box is unavailable, use standard Schlenk techniques under a positive pressure of high-purity argon or nitrogen.
-
Glassware: Ensure all glassware is oven-dried (≥120 °C) for several hours and cooled under vacuum or in a desiccator before being brought into the glove box.
-
Reagents & Solvents: Use anhydrous grade solvents, preferably passed through a solvent purification system or distilled from appropriate drying agents. All other reagents should be verified as anhydrous.
-
Transfer: Transfer solid B₂F₄ adducts in the glove box using standard weighing techniques. For solutions, use gas-tight syringes or cannulas.
-
Storage: Store all B₂F₄ adducts in tightly sealed containers (e.g., vials with PTFE-lined caps, sealed with paraffin film) inside the glove box or in a desiccator cabinet under an inert atmosphere. For long-term storage, place inside a freezer at the recommended temperature (2-8 °C).[8]
Protocol 2: Synthesis of a Bis(phosphine) B₂F₄ Adduct (Conceptual) This protocol is a generalized representation based on methods for other tetrahalodiboranes, as specific B₂F₄ examples are less common.[5]
-
Setup: In a glove box, charge a Schlenk flask equipped with a magnetic stir bar with a solution of a B₂F₄ precursor (e.g., a labile etherate or sulfide adduct) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or hexane).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath to control the reaction rate and minimize side products.
-
Ligand Addition: Slowly add a solution of the phosphine ligand (2.1 equivalents) in the same anhydrous solvent to the cooled B₂F₄ solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature overnight.
-
Isolation: The product may precipitate from the solution upon formation or by reducing the solvent volume under vacuum. If it remains in solution, precipitation can be induced by adding a non-polar co-solvent (e.g., pentane).
-
Purification: Collect the solid product by filtration via cannula, wash with a cold, non-polar solvent (e.g., pentane) to remove any unreacted starting materials, and dry under high vacuum.
-
Characterization: Characterize the final product using multinuclear NMR spectroscopy (¹H, ¹¹B, ¹⁹F, ³¹P), single-crystal X-ray diffraction (if suitable crystals are obtained), and elemental analysis.
Mandatory Visualizations
Caption: Lewis acid-base stabilization of B₂F₄.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable Lewis Base Adducts of Tetrahalodiboranes: Synthetic Methods and Structural Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. purdue.edu [purdue.edu]
- 12. 532. This compound. Part I. Its decomposition, and its reactions with oxygen and nitric oxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. aaqr.org [aaqr.org]
- 14. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity [mdpi.com]
- 15. 1,1,2,2-Tetrafluorodiborane(4) | B2F4 | CID 139653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diboron Tetrafluoride (B₂F₄)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diboron tetrafluoride (B₂F₄) reactions. The following sections address common issues related to the removal of impurities from B₂F₄ synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (B₂F₄) synthesis?
A1: The most frequently encountered impurities are unreacted starting materials and byproducts. Boron trifluoride (BF₃) is a common impurity, particularly in syntheses involving the reaction of boron monofluoride with BF₃.[1][2] Silicon tetrafluoride (SiF₄) can also be present, often arising from the reaction of fluoride-containing reagents with glassware.
Q2: What are the primary methods for purifying B₂F₄?
A2: Due to the volatile nature of B₂F₄, the most effective purification techniques are fractional condensation (a form of distillation) and sublimation.[1] These methods separate compounds based on differences in their boiling points and vapor pressures.
Q3: What are the physical properties of B₂F₄ relevant to its purification?
A3: this compound is a colorless gas at room temperature.[1][2][3] Its key physical properties for purification are its melting point of -56 °C and its boiling point of -34 °C.[1][2]
Q4: How can I confirm the purity of my B₂F₄ sample?
A4: Purity can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds and any remaining impurities.[2][4][5] Fourier-Transform Infrared (FTIR) spectroscopy is also useful for identifying B₂F₄ and detecting the presence of characteristic vibrational bands of impurities like BF₃.[6][7][8]
Troubleshooting Guides
Issue 1: Low Yield of Purified B₂F₄
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure stoichiometric amounts of reactants are used and that reaction conditions (temperature, pressure) are optimized for the specific synthesis method. |
| Product Loss During Transfer | B₂F₄ is a gas at room temperature. Ensure all transfers are conducted in a closed, high-vacuum system to prevent loss of product. |
| Decomposition of B₂F₄ | While B₂F₄ is the most stable of the diboron tetrahalides, it can decompose.[1] Avoid excessive heating during purification and handle the compound under an inert atmosphere. |
| Inefficient Separation | The temperature gradients in fractional condensation may not be optimal. Adjust the temperatures of the cold traps to improve separation efficiency. |
Issue 2: Persistent Boron Trifluoride (BF₃) Impurity
BF₃ is a common impurity with a boiling point of -100.3 °C. This significant difference in boiling points should allow for effective separation by fractional condensation.
| Possible Cause | Suggested Solution |
| Inadequate Condensation Trap Temperature | The cold trap intended to capture B₂F₄ may be too cold, causing BF₃ to co-condense. A trap at approximately -80 °C (dry ice/acetone) should retain B₂F₄ while allowing BF₃ to pass through to a colder trap (e.g., liquid nitrogen at -196 °C). |
| High Vapor Pressure of BF₃ | A large excess of BF₃ from the initial reaction can overwhelm the separation capacity. If possible, remove the bulk of the BF₃ by pumping on the crude product at a temperature where B₂F₄ has a low vapor pressure before proceeding with finer purification. |
Experimental Protocols
Protocol 1: Purification of B₂F₄ by Fractional Condensation
This method separates volatile compounds based on their different boiling points by passing them through a series of cold traps held at progressively lower temperatures.
Materials:
-
Crude B₂F₄ reaction mixture
-
High-vacuum line
-
A series of U-traps
-
Dewars
-
Cooling baths (e.g., ice/water, dry ice/acetone, liquid nitrogen)
Procedure:
-
Connect the reaction vessel containing the crude B₂F₄ product to a high-vacuum line.
-
Ensure the entire system is evacuated and leak-tight.
-
Set up a series of three U-traps. The first trap should be cooled to a temperature sufficient to trap any less volatile byproducts (e.g., 0 °C). The second trap should be cooled to approximately -80 °C to condense the B₂F₄ (boiling point -34 °C). The third trap should be cooled with liquid nitrogen (-196 °C) to trap the more volatile impurities like BF₃ (boiling point -100.3 °C).
-
Slowly open the valve from the reaction vessel to the vacuum line, allowing the volatile components to pass through the series of cold traps.
-
Monitor the pressure in the system. A steady pressure indicates a smooth flow of gas.
-
Once the transfer is complete, isolate the U-trap containing the purified B₂F₄.
-
The purity of the collected B₂F₄ can be verified by GC-MS or FTIR spectroscopy.
Data Presentation
The following table presents hypothetical data to illustrate the expected outcome of a successful fractional condensation purification of a crude B₂F₄ reaction mixture.
| Compound | Boiling Point (°C) | Mole % in Crude Product (Hypothetical) | Mole % in Purified Product (Hypothetical) |
| Boron Trifluoride (BF₃) | -100.3 | 25% | < 1% |
| This compound (B₂F₄) | -34 | 70% | > 99% |
| Silicon Tetrafluoride (SiF₄) | -86 | 5% | < 0.5% |
Visualizations
The following diagrams illustrate the experimental workflow for the purification of this compound and a troubleshooting decision tree for common issues.
Caption: Experimental workflow for the synthesis and purification of B₂F₄.
Caption: Troubleshooting decision tree for B₂F₄ purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. pepolska.pl [pepolska.pl]
Technical Support Center: Diboron Tetrafluoride (B₂F₄) Synthesis Scale-Up
Welcome to the technical support center for the synthesis of diboron tetrafluoride (B₂F₄). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the production of this valuable reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your work.
Troubleshooting Guide
Scaling up any chemical synthesis presents unique challenges. This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Optimize reaction time and temperature at a small scale before scaling up. Ensure uniform heating of the reactor. |
| Reagent impurity: Impurities in precursors (e.g., BF₃, B₂Cl₄) can lead to side reactions. | Use high-purity reagents. Consider purifying reagents before use, for example, by distillation of boron trifluoride etherate over calcium hydride.[1] | |
| Leaks in the vacuum line or reactor: B₂F₄ is a gas, and leaks will result in product loss. | Thoroughly leak-test the entire apparatus before starting the synthesis. Use high-quality vacuum grease and ensure all joints are secure. | |
| Formation of polymeric byproducts: This is a known issue, especially at higher temperatures.[2] | Maintain strict temperature control. The synthesis of B₂F₄ often requires low temperatures to prevent the formation of higher boron fluoride polymers.[2] | |
| Product Contamination | Unreacted starting materials: Incomplete reaction or inefficient purification. | Optimize stoichiometry and reaction conditions. Improve purification methods, such as fractional condensation or distillation. |
| Byproducts from side reactions: For example, the formation of boron oxyfluorides if moisture is present. | Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Air leak during workup: B₂F₄ is sensitive to air and moisture. | Conduct all transfers and purification steps under an inert atmosphere. | |
| Difficulty in Product Isolation | Product is a gas at room temperature: B₂F₄ has a boiling point of -34 °C, making it challenging to handle.[3] | Use appropriate cryogenic techniques for collection, such as cold traps cooled with liquid nitrogen or a dry ice/acetone bath. |
| Co-condensation with other volatile species: Difficulty in separating B₂F₄ from other volatile components. | Employ fractional condensation by using a series of cold traps at progressively lower temperatures to selectively condense the desired product. | |
| Safety Concerns | Toxicity of boron trifluoride (BF₃): BF₃ is a toxic and corrosive gas.[4] | Handle BF₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a neutralization plan in place for any potential leaks. |
| Pyrophoric nature of some boron compounds: While B₂F₄ itself is not reported to be pyrophoric, some related boron hydrides are. | Exercise caution and handle all boron compounds under an inert atmosphere. | |
| High pressure of gaseous reagents: Scaling up may involve larger quantities and higher pressures of gaseous reagents. | Use reactors and equipment rated for the intended pressures. Regularly inspect all equipment for signs of wear or damage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most frequently cited methods are:
-
The reaction of boron monofluoride (BF) with boron trifluoride (BF₃) at low temperatures. This method requires the in-situ generation of the highly reactive BF species.[2]
-
The fluorination of diboron tetrachloride (B₂Cl₄) with a mild fluorinating agent , such as antimony trifluoride (SbF₃).[2]
Q2: What are the primary challenges when scaling up B₂F₄ synthesis?
A2: Key scale-up challenges include:
-
Handling large quantities of toxic and corrosive gases like boron trifluoride.
-
Maintaining precise temperature control in a larger reactor to prevent the formation of polymeric byproducts.[2]
-
Ensuring a leak-free system to prevent the loss of the gaseous product and the ingress of air and moisture.
-
Efficiently purifying the gaseous product on a larger scale, which may require more sophisticated cryogenic distillation or condensation setups.
-
Materials compatibility: Ensuring the reactor and associated equipment are compatible with corrosive fluorine compounds is crucial. Highly fluorinated polymers like Teflon (PTFE) and certain alloys are often required.[5][6]
Q3: How can I minimize the formation of polymeric byproducts?
A3: Strict temperature control is paramount. The synthesis of B₂F₄ from BF and BF₃ is typically conducted at very low temperatures to suppress the polymerization of BF.[2] When scaling up, ensure your reactor has efficient heat transfer capabilities to maintain a uniform and low temperature throughout the reaction mixture.
Q4: What are the key safety precautions for handling this compound and its precursors?
A4:
-
Work in a well-ventilated fume hood.
-
Use appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.
-
Handle all reagents under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with air and moisture.
-
Be familiar with the safety data sheets (SDS) for all chemicals used, especially boron trifluoride.[4][7]
-
Have an emergency plan: This should include procedures for handling leaks, spills, and accidental exposures. For BF₃, this includes having a suitable neutralizing agent readily available.
Q5: How can I purify this compound on a larger scale?
A5: Fractional condensation is a common method for purifying volatile compounds. This involves passing the crude product gas through a series of cold traps held at successively lower temperatures. This allows for the separation of components based on their boiling points. For B₂F₄ (boiling point -34 °C), a trap at around -78 °C (dry ice/acetone) could be used to condense it while allowing more volatile impurities to pass through, and a pre-trap at a higher temperature could remove less volatile impurities.
Experimental Protocols
Synthesis of this compound via Fluorination of Diboron Tetrachloride
This protocol is a representative method that can be adapted for scale-up.
Materials:
-
Diboron tetrachloride (B₂Cl₄)
-
Antimony trifluoride (SbF₃), freshly dried
-
Inert gas (Argon or Nitrogen)
-
Cryogenic liquids (e.g., liquid nitrogen)
Equipment:
-
High-vacuum line
-
Reaction vessel suitable for low-temperature reactions
-
Series of cold traps
-
Pressure gauge
Procedure:
-
System Preparation: Assemble and leak-test the vacuum line and reaction apparatus. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.
-
Reagent Loading: In a glovebox or under a positive pressure of inert gas, load the reaction vessel with freshly dried antimony trifluoride.
-
Reaction Setup: Attach the reaction vessel to the vacuum line and evacuate the system. Cool the reaction vessel to a suitable low temperature (e.g., -78 °C) using a cold bath.
-
Introduction of B₂Cl₄: Slowly distill a known quantity of diboron tetrachloride into the cooled reaction vessel. The B₂Cl₄ will condense in the reactor.
-
Reaction: Allow the reaction mixture to warm slowly while monitoring the pressure. The reaction proceeds as the B₂Cl₄ comes into contact with the SbF₃.
-
Product Collection: The this compound product, being volatile, will pass out of the reaction vessel. Collect the B₂F₄ in a cold trap cooled with liquid nitrogen. A series of traps can be used to separate the product from any unreacted B₂Cl₄ or other volatile byproducts.
-
Purification: The collected B₂F₄ can be further purified by fractional condensation through a series of cold traps maintained at different temperatures.
Visualizations
Experimental Workflow for B₂F₄ Synthesis
Caption: Workflow for B₂F₄ synthesis via fluorination.
Troubleshooting Logic for Low Yield in B₂F₄ Synthesis
Caption: Decision tree for troubleshooting low B₂F₄ yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boron Trifluoride Guide: Safety, Hazards, Industry Usage and More [cloudsds.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. balseal.com [balseal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Diboron Tetrafluoride (B₂F₄) Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of diboron tetrafluoride (B₂F₄) during storage and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage critical?
A1: this compound (B₂F₄) is a colorless gas and the most stable of the diboron tetrahalides.[1][2] Despite its relative stability, it has a half-life of days at room temperature and can decompose, compromising experimental integrity and potentially creating hazardous byproducts.[1][2] Proper storage is crucial to maintain its purity and ensure safe handling.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize decomposition, B₂F₄ should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is critical to store it under an inert atmosphere, such as nitrogen. The recommended storage temperature is between 2°C and 8°C (36°F and 46°F).
Q3: What materials and substances are incompatible with this compound?
A3: this compound should be kept away from water, strong bases, acids, and oxidizing agents.[3] Contact with moisture can lead to hydrolysis, producing acidic gases which may react with metal containers to generate flammable hydrogen gas.
Q4: What are the visible signs of this compound decomposition?
A4: As B₂F₄ is a colorless gas, visual inspection of the gas itself is not a reliable indicator of decomposition. However, signs of decomposition may include a change in pressure within the container, the appearance of solid residues (which could be polymeric boron compounds), or unexpected results in your experiments.
Q5: How should I handle this compound to prevent decomposition during an experiment?
A5: Always handle B₂F₄ in a well-ventilated fume hood.[5] To prevent the introduction of contaminants that can catalyze decomposition, use dry, inert gas-flushed equipment. Avoid exposure to air and moisture.[3][6]
Troubleshooting Guides
Issue: Suspected Decomposition of Stored this compound
This guide provides a step-by-step process to assess and manage suspected decomposition of your B₂F₄ supply.
Caption: Troubleshooting workflow for suspected B₂F₄ decomposition.
Data Presentation
Table 1: Recommended Storage Parameters for this compound
| Parameter | Recommended Value | Source |
| Temperature | 2 - 8 °C (36 - 46 °F) | |
| Atmosphere | Inert Gas (e.g., Nitrogen) | |
| Container | Tightly closed, in a dry and well-ventilated place | [4] |
| Incompatible Materials | Water, strong bases, acids, oxidizing agents | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | B₂F₄ | [7][8] |
| Molecular Weight | 97.616 g/mol | [7][8] |
| Appearance | Colorless gas | [1][7] |
| Melting Point | -56 °C | [7] |
| Boiling Point | -34 °C | [7] |
Experimental Protocols
Protocol: General Handling and Preparation of a this compound Sample for Reaction
Objective: To safely transfer a gaseous sample of B₂F₄ from a storage cylinder to a reaction vessel while minimizing the risk of decomposition and contamination.
Materials:
-
Cylinder of B₂F₄ with a regulator
-
Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)
-
Dry, clean reaction vessel
-
Appropriate personal protective equipment (safety goggles, lab coat, gloves)
Procedure:
-
System Preparation: Ensure the Schlenk line or glovebox is purged with a dry, inert gas to remove air and moisture. All glassware should be oven-dried and cooled under vacuum or in a desiccator before use.
-
Cylinder Connection: Connect the B₂F₄ cylinder to the inert gas system using appropriate and leak-checked tubing and a regulator.
-
Purging the Lines: Purge the regulator and transfer lines with the inert gas to remove any residual air or moisture before introducing the B₂F₄.
-
Sample Transfer:
-
In a glovebox: Directly connect the cylinder to the reaction vessel through the regulator.
-
Using a Schlenk line: Use standard vacuum/inert gas cycling techniques to introduce the B₂F₄ into the reaction vessel. Condense the desired amount of B₂F₄ into the reaction vessel at low temperature (e.g., using liquid nitrogen) if a precise amount is needed.
-
-
Isolation: Once the desired amount of B₂F₄ is transferred, close the reaction vessel and the cylinder valve.
-
System Purge: Purge the transfer lines with inert gas before disconnecting the cylinder.
Visualizations
Caption: Key factors that can initiate the decomposition of B₂F₄.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. purdue.edu [purdue.edu]
- 6. This compound (13965-73-6) for sale [vulcanchem.com]
- 7. WebElements Periodic Table » Boron » this compound [winter.group.shef.ac.uk]
- 8. This compound [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Diboron Tetrafluoride and Bis(pinacolato)diboron for Borylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, organoboron compounds are indispensable intermediates, pivotal for the construction of complex molecular architectures. The choice of the diboron reagent is critical for the success of borylation reactions. This guide provides an objective, data-driven comparison of two key diboron reagents: the highly reactive, gaseous diboron tetrafluoride (B₂F₄) and the stable, widely-used solid bis(pinacolato)diboron (B₂pin₂). This comparison aims to inform reagent selection by detailing their respective reactivities, substrate scopes, and reaction conditions in key organic transformations.
At a Glance: Key Differences in Reactivity
| Feature | This compound (B₂F₄) | Bis(pinacolato)diboron (B₂pin₂) |
| Physical State | Colorless gas[1] | Colorless solid[2] |
| Lewis Acidity | Strong Lewis acid | Weak Lewis acid[3] |
| Primary Reactivity | Electrophilic addition to unsaturated bonds | Nucleophilic borylation (often with transition metal catalysis)[3] |
| Handling | Requires specialized handling due to gaseous nature and reactivity | Bench-stable solid, though can degrade under ambient conditions with oxygen and water[2] |
| Common Reactions | Uncatalyzed addition to alkenes and alkynes | Palladium-catalyzed Miyaura borylation, Iridium-catalyzed C-H borylation, transition-metal-catalyzed diboration of alkenes and alkynes[3][4] |
Reactivity Profile and Experimental Data
This compound (B₂F₄): An Electrophilic Borylating Agent
This compound is a potent electrophile owing to the electron-withdrawing nature of the fluorine atoms, which enhances the Lewis acidity of the boron centers.[5] This inherent reactivity allows it to undergo uncatalyzed addition reactions with various unsaturated organic molecules.
Addition to Alkenes and Alkynes:
Early studies demonstrated that B₂F₄ readily reacts with simple alkenes and alkynes at low temperatures, leading to the formation of 1,2-bis(difluoroboryl)alkanes and -alkenes, respectively. The reaction proceeds via the cleavage of the B-B bond and addition of the -BF₂ groups across the multiple bond.
-
With Ethylene: B₂F₄ reacts with ethylene to form 1,2-bis(difluoroboryl)ethane.
-
With Acetylene: The reaction with acetylene yields 1,2-bis(difluoroborylethylene).
Bis(pinacolato)diboron (B₂pin₂): A Versatile Nucleophilic Borylating Reagent
In stark contrast to B₂F₄, B₂pin₂ is a significantly weaker Lewis acid and is prized for its stability and ease of handling.[3] Its utility in modern organic synthesis stems from its role as a nucleophilic source of the pinacolboryl group (-Bpin) in transition-metal-catalyzed reactions.
Miyaura Borylation of Aryl Halides:
The palladium-catalyzed cross-coupling of B₂pin₂ with aryl or vinyl halides is a cornerstone of modern synthesis, providing access to a vast array of aryl- and vinylboronates. These products are key precursors for Suzuki-Miyaura cross-coupling reactions.[3]
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | PdCl₂(dppf) | KOAc | Dioxane | 80 | 12 | 85 |
| 1-Chloro-4-nitrobenzene | Pd(dba)₂ / SPhos | KOAc | Toluene | 100 | 16 | 92 |
| Vinyl bromide | Pd(PPh₃)₄ | KOAc | Dioxane | 80 | 6 | 78 |
Iridium-Catalyzed Aromatic C-H Borylation:
A significant advancement in C-H functionalization is the direct borylation of aromatic and heteroaromatic C-H bonds using B₂pin₂, typically catalyzed by iridium complexes. This method offers a highly atom-economical route to arylboronates, often with high regioselectivity.
| Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzene | [Ir(COD)OMe]₂ | dtbpy | Cyclohexane | 80 | 16 | 75 |
| 1,3-Dichlorobenzene | [Ir(COD)Cl]₂ | dtbpy | n-Hexane | 100 | 24 | 88 |
| Thiophene | [Ir(COD)OMe]₂ | dtbpy | Cyclohexane | 80 | 12 | 65 |
Diboration of Alkenes and Alkynes:
B₂pin₂ can add across carbon-carbon multiple bonds in the presence of transition metal catalysts (e.g., platinum, copper, rhodium) to afford 1,2-diborylated alkanes and alkenes. These products are versatile intermediates for further synthetic transformations.
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Octene | Pt(dba)₂ | Toluene | 50 | 16 | 85 |
| Phenylacetylene | CuCl / Xantphos | Toluene | 60 | 12 | 90 |
| Styrene | [Rh(COD)Cl]₂ / PPh₃ | THF | 25 | 4 | 95 |
Experimental Protocols
General Procedure for the Addition of B₂F₄ to an Alkene (Illustrative)
Note: This is a generalized procedure based on historical accounts and should be performed with extreme caution by experienced personnel in a well-ventilated fume hood, as B₂F₄ is a toxic gas.
A vacuum line apparatus is required. In a reaction vessel cooled to -196 °C (liquid nitrogen), a known amount of the alkene is condensed. Subsequently, a stoichiometric amount of this compound gas is condensed into the same vessel. The mixture is then allowed to slowly warm to a specified reaction temperature (e.g., -80 °C) and stirred for several hours. The reaction progress can be monitored by changes in pressure. Upon completion, unreacted volatiles are removed under vacuum, and the product, a 1,2-bis(difluoroboryl)alkane, is isolated. Further purification would require specialized techniques for handling air- and moisture-sensitive compounds.
Experimental Protocol for the Miyaura Borylation of an Aryl Bromide with B₂pin₂
To a flame-dried Schlenk flask containing a magnetic stir bar is added the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol, 279 mg), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%, 22 mg), and potassium acetate (1.5 mmol, 147 mg). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is added via syringe. The reaction mixture is then heated in an oil bath at 80 °C with vigorous stirring for the specified time (typically 6-24 hours), while monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired arylboronate ester.
Mechanistic and Reactivity Comparison
The fundamental difference in the reactivity of B₂F₄ and B₂pin₂ can be attributed to their electronic properties.
As depicted in Figure 1, B₂F₄ acts as a strong electrophile, enabling direct, uncatalyzed additions to electron-rich π-systems. The high Lewis acidity of the boron centers in B₂F₄ polarizes the B-B bond and facilitates its cleavage upon interaction with a nucleophilic alkene or alkyne.
Conversely, B₂pin₂ requires activation by a transition metal catalyst. In a typical catalytic cycle, such as the Miyaura borylation, the catalyst undergoes oxidative addition into the aryl halide bond. This is followed by transmetalation with B₂pin₂, where a boryl group is transferred to the metal center. Finally, reductive elimination yields the desired arylboronate and regenerates the active catalyst. The pinacol ester groups in B₂pin₂ donate electron density to the boron atoms, reducing their Lewis acidity and rendering the reagent less reactive towards direct, uncatalyzed additions.
Conclusion
This compound and bis(pinacolato)diboron represent two extremes in the reactivity spectrum of diboron reagents. B₂F₄ is a highly reactive, electrophilic gas suitable for uncatalyzed diboration of unsaturated hydrocarbons, though its practical application is limited by its physical state and challenging handling. In contrast, B₂pin₂ is a stable, user-friendly solid that serves as a versatile nucleophilic borylating agent in a vast array of transition-metal-catalyzed reactions, making it a workhorse in modern organic synthesis. The choice between these reagents is therefore dictated by the desired transformation: direct, uncatalyzed diboration of simple unsaturated systems may warrant consideration of B₂F₄ (with appropriate precautions), while the construction of more complex, functionalized organoboron compounds overwhelmingly favors the use of B₂pin₂ in conjunction with a suitable catalytic system. The contrasting Lewis acidities of these reagents fundamentally govern their distinct reactivity profiles and applications in chemical synthesis.
References
A Comparative Guide to B₂F₄ and B₂Cl₄ in Organic Synthesis
A detailed examination of the reactivity, applications, and experimental considerations for the uncatalyzed diboration of unsaturated compounds using diboron tetrafluoride (B₂F₄) and diboron tetrachloride (B₂Cl₄).
In the realm of organoboron chemistry, the addition of a B-B bond across unsaturated carbon-carbon bonds, known as diboration, is a powerful tool for the synthesis of versatile 1,2-diborylated compounds. While modern organic synthesis often relies on catalytic methods employing reagents like bis(pinacolato)diboron (B₂pin₂), the uncatalyzed reactivity of diboron tetrahalides, specifically this compound (B₂F₄) and diboron tetrachloride (B₂Cl₄), offers a unique and direct route to these valuable intermediates. This guide provides a comparative study of B₂F₄ and B₂Cl₄, focusing on their performance in uncatalyzed reactions with alkenes and alkynes, supported by available experimental data and detailed protocols.
Physical and Chemical Properties at a Glance
This compound and diboron tetrachloride exhibit distinct physical and chemical properties that influence their handling and reactivity in synthetic applications. B₂F₄ is a colorless gas that is notably more stable at room temperature compared to B₂Cl₄, which is a colorless liquid prone to decomposition.[1][2]
| Property | This compound (B₂F₄) | Diboron Tetrachloride (B₂Cl₄) |
| Molar Mass | 97.61 g/mol | 163.42 g/mol |
| Appearance | Colorless gas | Colorless liquid |
| Boiling Point | -34 °C | 65.5 °C |
| Melting Point | -56 °C | -92.6 °C |
| Stability at RT | Relatively stable | Decomposes |
Comparative Reactivity in Diboration Reactions
The primary difference in the synthetic utility of B₂F₄ and B₂Cl₄ lies in their reactivity towards unsaturated organic compounds. Experimental evidence and computational studies indicate that B₂Cl₄ is the more reactive of the two, readily undergoing addition reactions with simple alkenes and alkynes under mild conditions.[1] In contrast, B₂F₄ typically requires more forcing conditions to achieve similar transformations.[1]
The uncatalyzed diboration with both B₂F₄ and B₂Cl₄ generally proceeds with cis-stereospecificity, as demonstrated in the reaction with (E)- and (Z)-but-2-ene.[1] This stereochemical outcome suggests a concerted [2σs + 2πs] cycloaddition mechanism.
Reaction with Alkenes
The addition of B₂Cl₄ to ethylene provides a straightforward route to 1,2-bis(dichloroboryl)ethane. This reaction serves as a foundational example of the uncatalyzed diboration of a simple alkene.
Experimental Workflow for Diboration of Ethylene with B₂Cl₄
Caption: General workflow for the uncatalyzed diboration of ethylene with B₂Cl₄.
Reaction with Alkynes
The reaction of B₂Cl₄ with acetylene has been shown to produce 1,2-bis(dichloroboryl)ethylene. Optimal conditions for this reaction involve using an excess of acetylene at room temperature (around 20°C) for approximately 18 hours.[1] Conducting the reaction at lower temperatures, such as -45°C, results in a very slow reaction rate and significant decomposition of the B₂Cl₄, leading to a reduced yield of the desired product.[1]
Reaction Pathway for the Diboration of Acetylene with B₂Cl₄
Caption: Reaction of B₂Cl₄ with excess acetylene to form 1,2-bis(dichloroboryl)ethylene.
Reactions with Dienes
In addition to 1,2-addition reactions, diboron tetrahalides can also participate in [4+2] cycloaddition reactions with conjugated dienes. Computational studies suggest that the [4+2] addition pathway is particularly favorable for B₂F₄.[1] This mode of reactivity opens up possibilities for the synthesis of cyclic organoboron compounds.
Experimental Protocols
Detailed experimental procedures for the uncatalyzed diboration reactions using B₂F₄ and B₂Cl₄ are not as commonly reported as their catalyzed counterparts. However, based on available literature, the following general protocols can be outlined.
General Procedure for the Reaction of B₂Cl₄ with Acetylene
This protocol is based on the work of Chambers and Holliday.[1]
Materials:
-
Diboron tetrachloride (B₂Cl₄)
-
Acetylene (purified)
-
Vacuum line apparatus
Procedure:
-
A known quantity of diboron tetrachloride is condensed into a reaction vessel cooled with liquid nitrogen on a vacuum line.
-
An excess of acetylene is then condensed into the same vessel.
-
The reaction vessel is sealed and allowed to warm to room temperature (approximately 20°C).
-
The reaction mixture is left to stand for 18 hours.
-
Following the reaction period, the volatile components are fractionated under vacuum to isolate the 1,2-bis(dichloroboryl)ethylene product. All manipulations should be carried out under vacuum or in an inert atmosphere due to the sensitivity of the reactants and products to air and moisture.
Applications of the Diboration Products
The 1,2-diborylated products obtained from these reactions are versatile synthetic intermediates. The boron-carbon bonds can be further functionalized through a variety of transformations, including:
-
Hydrolysis: Reaction with water to form the corresponding 1,2-diboronic acids. For example, 1,2-bis(dichloroboryl)ethylene can be hydrolyzed to (HO)₂B-CH=CH-B(OH)₂.[1]
-
Protonolysis: Cleavage of the B-C bond with a proton source. For instance, protonolysis of 1,2-bis(dichloroboryl)ethylene yields ethylene quantitatively.[1]
-
Halogenation: Addition of halogens across the carbon-carbon double bond. Bromine adds quantitatively to the double bond of 1,2-bis(dichloroboryl)ethylene.[1]
-
Cross-coupling reactions: The boron moieties can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Conclusion
This compound and diboron tetrachloride serve as valuable reagents for the direct, uncatalyzed diboration of alkenes and alkynes. B₂Cl₄ exhibits higher reactivity, allowing for reactions to proceed under milder conditions, while the greater stability of B₂F₄ may offer advantages in certain applications. The resulting 1,2-diborylated compounds are versatile building blocks in organic synthesis. Further exploration of the uncatalyzed reactivity of these diboron tetrahalides, particularly with a broader range of substrates and under varied conditions, will undoubtedly expand their utility in the synthesis of complex organoboron compounds.
References
Diboron Tetrafluoride Outperforms Boron Trifluoride in Ion Implantation for Semiconductor Doping
For researchers and scientists in semiconductor fabrication, the choice of precursor gas for boron ion implantation is critical to achieving high-quality p-type doping, especially for the creation of ultra-shallow junctions in advanced logic and memory devices. While boron trifluoride (BF3) has traditionally been the industry standard, extensive experimental data now demonstrates the significant advantages of diboron tetrafluoride (B2F4) in terms of higher beam currents, increased ion source lifetime, and improved overall throughput.
This compound (B2F4) has emerged as a superior alternative to boron trifluoride (BF3) for p-type doping in silicon wafer manufacturing. The primary advantages of B2F4 stem from its lower ionization potential and weaker B-F bonds compared to BF3. This allows for more efficient generation of B+ and BF2+ ions in the ion source, leading to higher beam currents, particularly at the low energies required for the formation of ultra-shallow junctions.[1][2]
The increased efficiency of B2F4 translates directly to higher productivity in semiconductor fabrication.[1] Furthermore, the use of B2F4 has been shown to extend the operational lifetime of the ion source, a critical factor in reducing tool downtime and manufacturing costs.[1][3] This is largely attributed to a reduction in the aggressive halogen cycle that occurs with BF3, which can lead to the erosion of tungsten components within the ion source.[4][5]
Quantitative Performance Comparison
The following tables summarize the key performance differences between B2F4 and BF3 based on experimental data from various high-current ion implanters.
| Parameter | This compound (B2F4) | Boron Trifluoride (BF3) | Advantage of B2F4 |
| B+ Beam Current | Significantly Higher, especially at low energies | Lower | Higher throughput, particularly for ultra-shallow junction formation. |
| BF2+ Beam Current | Higher | Lower | Increased operational flexibility and throughput for certain applications. |
| Ion Source Lifetime | Extended | Limited | Reduced tool downtime and maintenance costs. |
| Ionization Efficiency | Higher | Lower | More efficient use of source gas and lower power consumption. |
| Process Throughput | Increased | Standard | Higher wafer-per-hour output. |
Table 1: High-Level Performance Comparison of B2F4 and BF3 in Ion Implantation.
| Implantation Energy (keV) | B+ Beam Current with B2F4 (mA) | B+ Beam Current with BF3 (mA) | Percentage Improvement with B2F4 |
| < 1 | Data indicates significant improvement, specific values vary by tool and conditions. | Often a limiting factor for throughput. | High |
| 2 | ~15-20% higher on average | Baseline | Moderate to High |
| 5 | ~10-15% higher on average | Baseline | Moderate |
| 10 | ~5-10% higher on average | Baseline | Low to Moderate |
Table 2: Illustrative Comparison of B+ Beam Current at Various Implantation Energies. (Note: Exact values can vary based on the specific ion implanter and process conditions. The data presented is a synthesis of trends reported in the literature.)
Experimental Protocols
The following sections detail generalized experimental methodologies for ion implantation using B2F4 and BF3. These protocols are based on common practices in the semiconductor industry and findings from published research.
General Ion Implantation Protocol
A high-current ion implanter, such as an Applied Materials Quantum X+ or an AIBT iPulsar Plus, is typically used for boron doping.[1] The process begins with the introduction of the precursor gas (B2F4 or BF3) into the ion source.
Ion Source Parameters:
-
Gas Flow: The gas flow rate is a critical parameter that is optimized to achieve a stable plasma and maximize the desired ion species.
-
Arc Voltage and Current: These parameters are adjusted to control the energy of the electrons in the plasma, which in turn affects the ionization and fragmentation of the precursor gas. B2F4 generally requires lower ion source power settings to achieve comparable or higher beam currents than BF3.[1][2]
-
Extraction Voltage: This voltage is applied to extract the positively charged ions from the plasma to form the ion beam.
Beamline and Implantation:
-
Mass Analysis: The extracted ion beam, containing a mixture of ions, is passed through a mass analyzer magnet to select the desired ion species (e.g., 11B+ or 49BF2+).
-
Acceleration/Deceleration: The selected ions are then accelerated or decelerated to the final desired implantation energy.
-
Beam Scanning: The ion beam is scanned across the surface of the silicon wafer to ensure a uniform implanted dose.
-
Dose Control: The total number of ions implanted per unit area (dose) is precisely controlled by measuring the beam current and the implantation time.
Specific Considerations for B2F4
The implementation of B2F4 in existing ion implanters designed for BF3 is generally straightforward, with no major equipment modifications required.[1][2] The beam tuning time for B2F4 is also reported to be similar to that of BF3.[1]
Logical Workflow and Advantages of B2F4
The diagrams below illustrate the ion implantation workflow and highlight the key advantages of using B2F4 over BF3.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aibt.com.tw [aibt.com.tw]
- 4. Ion implanter performance improvement for boron doping by using boron trifluoride (BF3) and hydrogen (H2) mixture gases | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Synthesis of Difluoroboryl Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoroboryl (–BF₂) moiety into organic molecules has garnered significant interest in medicinal chemistry, materials science, and fluorescent probe development. The strong electron-withdrawing nature and unique coordination properties of the BF₂ group can profoundly alter the chemical and photophysical characteristics of parent compounds. While boron trifluoride etherate (BF₃·OEt₂) remains the most prevalent reagent for the synthesis of difluoroboryl compounds, a range of alternative reagents and methodologies have emerged, offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Comparison of Key Difluoroborylating Agents
The choice of reagent for the synthesis of difluoroboryl compounds is critical and depends on the nature of the substrate, desired reaction conditions, and scalability. Below is a comparative summary of the most common and emerging reagents.
| Reagent/Method | Typical Substrates | Key Advantages | Key Limitations |
| Boron Trifluoride Etherate (BF₃·OEt₂) ** | β-Diketones, β-ketoiminates, N,N- and N,O-bidentate ligands | Highly versatile, commercially available, well-established protocols, high yields for many substrates. | Moisture sensitive, corrosive, can be harsh for sensitive functional groups. |
| Boric Oxide (B₂O₃) | β-Diketones (especially for curcuminoids) | Less harsh than BF₃·OEt₂, can be used in one-pot syntheses. | Often requires higher temperatures and longer reaction times, workup can be more extensive. |
| Potassium Hydrogendifluoride (KHF₂) ** | Organoboron compounds (e.g., boronic esters) | Used to form stable trifluoroborate salts, which are precursors to difluoroboryl compounds. | Indirect method, not a direct difluoroborylating agent for chelating ligands. |
| Copper(II) Tetrafluoroborate Hexahydrate (Cu(BF₄)₂·6H₂O) | N,O-bidentate ligand precursors | Acts as both a catalyst and a BF₂ source in cascade reactions, allows for C-H activation.[1] | Substrate scope is currently more limited compared to BF₃·OEt₂. |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
General Procedure for the Synthesis of Difluoroboron β-Diketonate Complexes using Boron Trifluoride Etherate
This protocol is a widely used method for the synthesis of fluorescent dyes and other difluoroboryl β-diketonate complexes.[2]
Materials:
-
β-Diketone (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Dry dichloromethane (CH₂Cl₂)
-
Triethylamine (TEA) (optional, as a base)
Procedure:
-
Dissolve the β-diketone in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate to the stirred solution.
-
If the β-diketone starting material is a salt or if the reaction is sluggish, triethylamine (2.0-3.0 equiv) can be added dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure difluoroboron β-diketonate complex.
Synthesis of Curcuminoid-BF₂ Complexes using Boric Oxide
This method provides an alternative to BF₃·OEt₂ for the synthesis of curcuminoid-based difluoroboryl compounds.
Materials:
-
Aromatic aldehyde (2.0 equiv)
-
2,4-Pentanedione (1.0 equiv)
-
Boric oxide (B₂O₃) (1.0 equiv)
-
Tri-n-butyl borate (as a water scavenger)
-
n-Butylamine (as a catalyst)
-
Toluene
Procedure:
-
To a solution of the aromatic aldehyde and 2,4-pentanedione in toluene, add boric oxide and tri-n-butyl borate.
-
Add n-butylamine as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup. This typically involves extraction with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield the desired curcuminoid-BF₂ complex.
One-Pot Synthesis of N,O-Bidentate Difluoroboron Complexes via Copper-Catalyzed C-H Activation
This modern approach utilizes a copper catalyst that also serves as the source of the difluoroboryl group.[1]
Materials:
-
Substituted 2-arylpyridine or similar N,O-bidentate precursor (1.0 equiv)
-
Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O) (as catalyst and BF₂ source)
-
Oxidant (e.g., molecular oxygen)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
Combine the N,O-bidentate precursor and Cu(BF₄)₂·6H₂O in a suitable solvent in a reaction vessel.
-
Heat the reaction mixture under an atmosphere of the oxidant (e.g., by bubbling oxygen through the solution).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include filtration to remove the copper catalyst and purification by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of difluoroboryl compounds using different reagents.
Caption: General workflows for difluoroboryl compound synthesis.
Logical Relationships of Reagents and Precursors
The selection of a synthetic route often depends on the available starting materials. The following diagram illustrates the relationships between different precursors and the reagents used to form difluoroboryl compounds.
Caption: Reagent and precursor relationships in difluoroboryl synthesis.
References
Validating the Purity of Synthesized Diboron Tetrafluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diboron tetrafluoride (B₂F₄) is a valuable reagent in organic synthesis, offering a direct route to various organoboron compounds. However, its reactivity and gaseous nature present unique challenges in purity validation. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized B₂F₄, with a focus on practical experimental protocols and data interpretation. We also compare its performance with a common alternative, bis(pinacolato)diboron (B₂pin₂).
Analytical Techniques for Purity Assessment
The purity of this compound is predominantly assessed by identifying and quantifying potential impurities. Common impurities arising from synthesis include boron trifluoride (BF₃) and silicon tetrafluoride (SiF₄), the latter often from reactions with glassware.[1] A multi-technique approach is recommended for comprehensive purity analysis.
Quantitative Data Summary
The following table summarizes the key analytical techniques and their applicability to the analysis of this compound and its common impurities.
| Technique | Analyte | Typical Quantitative Range | Key Parameters | Advantages | Limitations |
| ¹¹B NMR Spectroscopy | B₂F₄, BF₃ | 1-100% | Chemical Shift (δ), Linewidth | Direct observation of boron environment, quantitative with internal standard. | Broad signals can make quantification of minor impurities challenging. |
| ¹⁹F NMR Spectroscopy | B₂F₄, BF₃, SiF₄ | 0.1-100% | Chemical Shift (δ), Coupling Constants (¹¹B-¹⁹F) | High sensitivity, sharp signals, allows for speciation through coupling patterns. | Requires a fluorine-free solvent and reference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | B₂F₄, BF₃, SiF₄, other volatile impurities | ppm to % level | Retention Time, Mass-to-Charge Ratio (m/z) | High sensitivity and selectivity for volatile impurities. | B₂F₄ is highly reactive and may degrade in the GC system. Derivatization may be necessary for related non-volatile boron compounds.[2] |
| Infrared (IR) Spectroscopy | B₂F₄, BF₃, SiF₄ | Qualitative to semi-quantitative | Vibrational Frequencies (cm⁻¹) | Good for identifying functional groups and common gaseous impurities.[1] | Difficult to quantify without rigorous calibration. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible purity analysis. Below are recommended procedures for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for characterizing the purity of B₂F₄.
Sample Preparation:
-
A high-pressure NMR tube equipped with a J. Young valve is required.
-
The NMR tube is cooled in a liquid nitrogen bath.
-
A known amount of a suitable internal standard (e.g., hexamethyldisiloxane for ¹H referencing, though not directly for ¹¹B or ¹⁹F) is added to a deuterated solvent (e.g., CDCl₃, Acetone-d₆) and transferred to the cooled NMR tube.
-
A measured amount of gaseous B₂F₄ is condensed into the NMR tube.
-
The NMR tube is sealed and allowed to warm to room temperature before analysis.
¹¹B NMR Spectroscopy Protocol:
-
Spectrometer: 400 MHz or higher
-
Reference: External BF₃·Et₂O (δ = 0.0 ppm)[3]
-
Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Expected Chemical Shift for B₂F₄: A broad singlet. The exact shift can vary with solvent and temperature.
-
¹⁹F NMR Spectroscopy Protocol:
-
Spectrometer: 376 MHz (for a 400 MHz ¹H instrument)
-
Reference: External CFCl₃ (δ = 0.0 ppm) or a secondary reference.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Expected Spectrum for B₂F₄: A quartet due to coupling with ¹¹B (I = 3/2).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive for volatile impurities. Given the reactive nature of B₂F₄, a robust and inert system is essential.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B or equivalent with an electron ionization (EI) source.
-
Column: A low-polarity column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) is a suitable starting point.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 150 °C (to prevent decomposition).
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
MS Parameters:
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 10-200
-
Sample Introduction:
A gas-tight syringe is used to inject a known volume of the gaseous sample into the GC inlet.
Performance Comparison: B₂F₄ vs. Bis(pinacolato)diboron (B₂pin₂)
For many applications, particularly in Suzuki-Miyaura cross-coupling reactions, B₂pin₂ is a common and more stable alternative to B₂F₄.[6][7][8][9]
| Feature | This compound (B₂F₄) | Bis(pinacolato)diboron (B₂pin₂) |
| Physical State | Colorless Gas | Colorless Solid[7] |
| Stability | Thermally stable but reactive. | Air and moisture stable, easy to handle.[7] |
| Handling | Requires specialized equipment for handling gases. | Can be weighed and handled in air. |
| Reactivity in Suzuki Coupling | Highly reactive, can be advantageous for less reactive substrates. | Widely used, versatile, and well-documented reactivity.[8] |
| Purity Validation | More challenging due to its gaseous and reactive nature. | Straightforward using standard techniques (NMR, GC-MS, HPLC). |
Illustrative Suzuki-Miyaura Coupling Yields
The following table provides a conceptual comparison of expected yields in a generic Suzuki-Miyaura coupling reaction. Actual yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
| Aryl Halide | Boron Reagent | Typical Yield | Reference/Comment |
| 4-Bromoacetophenone | B₂F₄ | Good to Excellent | Expected high reactivity due to the electron-withdrawing nature of fluorine. |
| 4-Bromoacetophenone | B₂pin₂ | Good to Excellent | A standard and reliable reagent for this type of transformation.[8] |
| 4-Chloroanisole | B₂F₄ | Moderate to Good | May offer advantages for less reactive aryl chlorides. |
| 4-Chloroanisole | B₂pin₂ | Low to Moderate | Often requires more forcing conditions or specialized catalyst systems. |
Visualizing Experimental Workflows
Workflow for NMR Purity Analysis
Caption: Workflow for the purity analysis of this compound using NMR spectroscopy.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods for comprehensive B₂F₄ purity validation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unige.ch [unige.ch]
- 4. escholarship.org [escholarship.org]
- 5. Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 8. Bis(pinacolato)diboron [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
"performance comparison of diboron reagents in catalysis"
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate diboron reagent is a critical parameter in the success of catalytic borylation reactions. The electronic and steric properties of these reagents significantly influence their reactivity, selectivity, and overall efficiency in forming crucial carbon-boron (C-B) bonds. This guide provides an objective comparison of the performance of commonly used diboron reagents, supported by experimental data, to inform reagent selection and reaction optimization in research and drug development.
Executive Summary
Diboron reagents are essential for the synthesis of organoboron compounds, which are versatile intermediates in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. While bis(pinacolato)diboron (B₂pin₂) is the most widely used reagent due to its stability and commercial availability, other reagents such as bis(catecholato)diboron (B₂cat₂), bis(neopentylglycolato)diboron (B₂nep₂), and various unsymmetrical diborons offer distinct advantages in terms of reactivity and selectivity. Generally, more Lewis acidic diboron compounds exhibit higher reactivity in many catalytic cycles.[1] This guide will delve into the comparative performance of these reagents in key catalytic transformations.
Performance Comparison of Diboron Reagents
The following tables summarize the performance of various diboron reagents in key catalytic reactions. For the most accurate comparison, data has been sourced from studies where reaction conditions were kept constant.
Palladium-Catalyzed Miyaura Borylation of Aryl Halides
The Miyaura borylation is a cornerstone for the synthesis of arylboronates. The choice of diboron reagent can significantly impact the reaction efficiency.
| Entry | Aryl Halide | Diboron Reagent | Catalyst System | Yield (%) | Reference |
| 1 | 4-Bromoanisole | (Me₂N)₂BB(NMe₂)₂ | Pd-XPhos-G2 | 95 | [1] |
| 2 | 4-Bromoanisole | B₂(OH)₄ | Pd-XPhos-G2 | 91 | [1] |
| 3 | 4-Chloroanisole | B₂pin₂ | Pd(OAc)₂/SPhos | 42 | [1] |
| 4 | 4-Chloroanisole | B₂nep₂ | Cu(NHC)Cl/KOtBu | Good | [1] |
| 5 | Aryl Anhydrides | B₂pin₂ | Pd(OAc)₂/DPPB | up to 99 | [2] |
| 6 | Aryl Anhydrides | B₂nep₂ | Pd(OAc)₂/DPPB | 85 | [2] |
Note: Direct yield comparison between B₂pin₂ and B₂nep₂ for the borylation of aryl chlorides under identical copper-catalyzed conditions was noted as comparable in the reference, though specific parallel data was not tabulated.[1]
Copper-Catalyzed Borylation of Alkenes
In copper-catalyzed reactions, the Lewis acidity of the diboron reagent plays a crucial role. The more electrophilic boron centers in B₂cat₂ lead to a lower energy barrier for the transmetalation step in the catalytic cycle, resulting in higher reactivity compared to B₂pin₂.[1]
| Entry | Substrate | Diboron Reagent | Catalyst System | Yield (%) | Reference |
| 1 | Styrene | B₂cat₂ | CuCl/KOAc | High | [1][3] |
| 2 | Styrene | B₂pin₂ | CuCl/KOAc | Moderate | [1][3] |
Note: While the higher reactivity of B₂cat₂ is well-established, extensive side-by-side quantitative comparisons in the literature are often focused on theoretical studies rather than comprehensive experimental tables.[1]
Iridium-Catalyzed C-H Borylation
Direct C-H borylation is a highly atom-economical method for synthesizing organoboron compounds. The choice of ligand and diboron reagent is critical for reaction efficiency.
| Entry | Substrate | Diboron Reagent | Catalyst System | Yield (%) | Notes | Reference |
| 1 | Benzene | B₂pin₂ | [Ir(COD)OMe]₂/dtbpy | ~60 | Catalyst decomposes | [4] |
| 2 | Benzene | B₂pin₂ | [Ir(COD)OMe]₂/tmphen | >95 | Longer catalyst lifetime | [4] |
Key Factors Influencing Diboron Reagent Performance
1. Lewis Acidity: The electrophilicity of the boron centers is a primary driver of reactivity.[1] Diboron reagents with electron-withdrawing groups on the boron atom, such as B₂cat₂, are more Lewis acidic and generally more reactive, particularly in copper-catalyzed systems.[1]
2. Steric Hindrance: The steric bulk of the diol backbone of the diboron reagent can influence its reactivity and the stability of the resulting boronate ester.
3. Catalyst System: The choice of metal catalyst (e.g., Palladium, Copper, Iridium) and the associated ligands is crucial and must be optimized for a specific diboron reagent and substrate.[3][4]
4. Unsymmetrical Diborons: These reagents offer unique advantages in controlling regioselectivity and chemoselectivity in borylation reactions.[5] For example, the Bpin-Bdan reagent allows for the selective transfer of one boryl group and subsequent differential reactivity of the two installed boryl moieties in follow-up reactions.[5]
Experimental Protocols
Detailed experimental methodologies are essential for the reproducibility and advancement of published research. Below are representative protocols for key catalytic borylation reactions.
General Procedure for Palladium-Catalyzed Miyaura Borylation of Aryl Halides
A flame-dried reaction vessel is charged with the aryl halide (1.0 mmol), the diboron reagent (e.g., B₂pin₂, 1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 80 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
General Procedure for Copper-Catalyzed Borylation of an α,β-Unsaturated Ketone
In a glovebox, a vial is charged with the copper catalyst (e.g., CuCl, 5 mol%), a ligand (if required), and a base (e.g., NaOtBu, 1.2 equiv). The diboron reagent (e.g., B₂pin₂, 1.1 equiv) and the α,β-unsaturated ketone (1.0 equiv) are then added, followed by an anhydrous solvent (e.g., THF). The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC or GC-MS. The reaction is then quenched, and the product is isolated and purified.
General Procedure for Iridium-Catalyzed C-H Borylation of Arenes
In an inert atmosphere glovebox, an oven-dried vial is charged with the iridium precursor (e.g., [Ir(COD)OMe]₂, 0.75 mol%), a ligand (e.g., dtbpy, 1.5 mol%), and the diboron reagent (B₂pin₂, 0.5 mmol). The arene (if liquid, 1.0 mL; if solid, 0.5 mmol) is then added. The vial is sealed and heated at the appropriate temperature (e.g., 80-100 °C) for the specified time. After cooling, the volatile materials are removed under reduced pressure, and the residue is purified by chromatography.
Visualizing Catalytic Processes
Diagrams illustrating key experimental and logical workflows can aid in understanding and planning experiments.
Caption: A generalized experimental workflow for catalytic borylation.
Caption: Decision tree for selecting a diboron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unsymmetrical Diboron Reagents: Application in Borylation Reactions of Unsaturated Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Tetrahalodiboranes: A Guide for Researchers
A comprehensive analysis of the spectroscopic properties of tetrahalodiborane(4) compounds (B₂X₄, where X = F, Cl, Br, I) is presented, offering a valuable resource for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, providing a comparative overview of these highly reactive boron halides.
Tetrahalodiboranes are of significant interest due to their potential as versatile reagents in chemical synthesis. Understanding their structural and electronic properties through spectroscopic analysis is crucial for predicting their reactivity and developing new applications. This guide summarizes key spectroscopic data in clearly structured tables, outlines the experimental protocols necessary for their characterization, and provides a visual representation of the relationships between these compounds and their spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for characterizing boron-containing compounds. The chemical shift (δ) is sensitive to the electronic environment of the boron nucleus, which is directly influenced by the electronegativity of the halogen substituents.
| Compound | Chemical Shift (δ¹¹B, ppm) |
| B₂F₄ | 22.1 |
| B₂Cl₄ | 61.9 |
| B₂Br₄ | ~60-70 (estimated) |
| B₂I₄ | 70 |
Note: The ¹¹B NMR chemical shift for B₂Br₄ is not explicitly reported in the readily available literature but is expected to be in the range of B₂Cl₄ and B₂I₄.
The data clearly shows a downfield shift in the ¹¹B NMR signal as the electronegativity of the halogen decreases (F > Cl > Br > I). This trend is attributed to the reduced shielding of the boron nucleus as the electron-withdrawing effect of the halogens diminishes. For B₂F₄, ¹⁹F NMR spectroscopy provides an additional characterization handle, with a reported chemical shift of -55 ppm[1].
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy provides insights into the molecular structure and bonding of the tetrahalodiboranes. The frequencies of the vibrational modes are dependent on the masses of the atoms and the strength of the chemical bonds. The symmetry of the molecule also dictates which modes are active in the Infrared (IR) and Raman spectra. In the gas and liquid phases, tetrahalodiboranes (with the exception of B₂F₄) adopt a staggered D₂d symmetry, while in the solid state, a planar D₂h structure is often observed.
| Compound | B-B Stretch (cm⁻¹) | B-X Symmetric Stretch (cm⁻¹) | B-X Asymmetric Stretch (cm⁻¹) |
| B₂F₄ | 1406 (Raman, gas) | 745 (Raman, gas) | 1180/1220 (IR, gas) |
| B₂Cl₄ | 1105/1077 (Raman, liquid) | 436 (Raman, liquid) | 828/816 (IR, gas) |
| B₂Br₄ | 1090 (Raman, solid) | 275 (Raman, liquid) | 720/705 (IR, gas) |
| B₂I₄ | Not Reported | Not Reported | Not Reported |
The B-B stretching frequency generally decreases as the mass of the halogen increases, which is an expected trend. The B-X stretching frequencies also show a clear dependence on the halogen's mass, with the heavier halogens exhibiting lower frequency vibrations.
Electronic (UV-Vis) Spectroscopy
There is a notable absence of readily available experimental data on the electronic absorption spectra of the tetrahalodiboranes in the searched literature. This suggests that these compounds may not have significant absorptions in the typical UV-Vis range (200-800 nm) or that their high reactivity has made such studies challenging. The lack of color in these compounds further supports the absence of strong absorptions in the visible region. Theoretical calculations would be valuable in predicting the electronic transitions and guiding future experimental investigations in the vacuum UV region.
Experimental Protocols
The handling and spectroscopic analysis of tetrahalodiboranes require specialized techniques due to their high reactivity, particularly their sensitivity to air and moisture. Many of these compounds are pyrophoric.
General Handling Procedures for Air-Sensitive Compounds:
All manipulations should be performed under an inert atmosphere of dry argon or nitrogen using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven and cooled under vacuum or an inert atmosphere before use. Solvents must be freshly distilled from appropriate drying agents and deoxygenated.
NMR Sample Preparation:
Samples for NMR spectroscopy should be prepared in a glovebox. The tetrahalodiborane is dissolved in a dry, deuterated solvent (e.g., C₆D₆, CDCl₃) that has been stored over molecular sieves. The solution is then transferred to a J. Young NMR tube or a standard NMR tube that is subsequently flame-sealed under vacuum to prevent any contact with air. For ¹¹B NMR, quartz NMR tubes are recommended to avoid background signals from borosilicate glass.
Infrared (IR) Spectroscopy:
Gas-Phase IR: A gas-phase IR spectrum can be obtained by introducing the volatile tetrahalodiborane (e.g., B₂F₄, B₂Cl₄) into a gas cell with IR-transparent windows (e.g., KBr, CsI). The cell must be evacuated and purged with an inert gas before introducing the sample. The pressure of the sample should be carefully controlled to obtain a spectrum with good signal-to-noise ratio without excessive pressure broadening.
Solid-State IR: For less volatile compounds (e.g., B₂Br₄, B₂I₄), a solid-state IR spectrum can be recorded. In a glovebox, the solid sample can be prepared as a mull with an inert mulling agent (e.g., Nujol, Fluorolube) and pressed between two IR-transparent plates. Alternatively, a diffuse reflectance infrared fourier transform (DRIFT) spectrum can be obtained by mixing the sample with dry KBr powder.
Raman Spectroscopy:
Liquid/Solid-Phase Raman: Samples for Raman spectroscopy can be sealed in glass capillaries or NMR tubes within a glovebox. For low-temperature measurements, the sealed tube can be mounted in a cryostat. The laser wavelength should be chosen to avoid fluorescence, and the laser power should be kept low to prevent sample decomposition.
Gas-Phase Raman: Obtaining gas-phase Raman spectra of these reactive compounds is challenging due to low sample density and reactivity. A specialized gas cell with high-quality windows and a multi-pass arrangement to increase the interaction length with the laser beam is typically required. The entire gas handling system must be constructed from materials resistant to corrosion by the boron halides.
Logical Relationships of Tetrahalodiboranes
The following diagram illustrates the relationship between the different tetrahalodiboranes and their key spectroscopic properties.
References
A Theoretical Showdown: Unraveling the Stability of Diboron Tetrahalides
A comprehensive theoretical comparison reveals a fascinating trend in the stability of diboron tetrahalides (B₂X₄, where X = F, Cl, Br, I), dictated by the interplay of bond strength, electronegativity, and molecular geometry. While all members of this family are electron-deficient compounds, their relative stabilities and structural arrangements vary significantly, with diboron tetrafluoride (B₂F₄) emerging as the most stable, contrary to what might be predicted by simple bond energy considerations alone.
This guide provides a detailed comparison of the theoretical and experimental data available for the diboron tetrahalides, offering insights for researchers and professionals in drug development and materials science.
Unveiling the Stability Puzzle: A Summary of Key Parameters
The stability of the diboron tetrahalides is a nuanced topic, influenced by both the strength of the boron-boron (B-B) bond and the boron-halogen (B-X) bonds. A summary of the available theoretical and experimental data is presented below.
| Compound | Formula | B-B Bond Length (Å) | B-X Bond Length (Å) | X-B-X Angle (°) | Molecular Geometry (Gas Phase) | B-B Bond Dissociation Energy (kcal/mol) | B-X Bond Dissociation Energy (kcal/mol) |
| This compound | B₂F₄ | 1.72 (exp.)[1] | 1.31 (exp.) | 120.0 (exp.) | Planar (D₂h)[1] | ~83 | ~153 |
| Diboron Tetrachloride | B₂Cl₄ | 1.70 (exp.) | 1.75 (exp.) | 118.7 (exp.) | Staggered (D₂d) | ~78 | ~109 |
| Diboron Tetrabromide | B₂Br₄ | 1.70 (calc.) | 1.91 (calc.) | 117.5 (calc.) | Staggered (D₂d) (predicted) | ~74 | ~92 |
| Diboron Tetraiodide | B₂I₄ | - | - | - | Polymeric (solid-state) | ~65 | ~72 |
Note: Experimental values are cited where available. Calculated values are based on theoretical studies and are intended for comparative purposes. The B-B and B-X bond dissociation energies are approximate values derived from various computational studies and are presented to illustrate the trend.
Delving into the Theoretical Framework: Factors Governing Stability
The trend in stability of the diboron tetrahalides can be rationalized by considering several key theoretical concepts:
-
Bond Energies: While the B-B bond dissociation energy generally decreases down the group from fluorine to iodine, indicating a weaker B-B bond, the B-X bond dissociation energy shows a much more dramatic decrease. The exceptionally strong B-F bond plays a crucial role in the overall stability of B₂F₄.
-
Back-bonding: The stability of the planar structure of B₂F₄ is attributed to significant π-back-bonding from the filled p-orbitals of the fluorine atoms to the vacant p-orbitals of the boron atoms. This interaction strengthens the B-F bonds and contributes to the overall stability of the molecule. This effect is less pronounced with the larger and more diffuse p-orbitals of chlorine, bromine, and iodine, leading to their preference for a non-planar, staggered conformation.
-
Electronegativity and Inductive Effects: The high electronegativity of fluorine withdraws electron density from the boron atoms, making them more electron-deficient. This, in turn, enhances the π-back-bonding effect. The decreasing electronegativity from fluorine to iodine reduces this inductive effect.
-
Steric Effects: The increasing size of the halogen atoms from fluorine to iodine leads to increased steric repulsion between the halogen atoms. This steric strain can weaken the B-B bond and destabilize the molecule. The polymeric structure of B₂I₄ in the solid state is a clear manifestation of how the molecule rearranges to minimize steric hindrance and achieve a more stable electronic configuration through the formation of a network solid.
The interplay of these factors is visually represented in the following diagram:
Experimental Methodologies: A Glimpse into Synthesis and Characterization
The synthesis and characterization of diboron tetrahalides require specialized techniques due to their reactivity and, in some cases, instability.
General Synthetic Approaches
-
This compound (B₂F₄): Can be synthesized by the co-condensation of boron monofluoride (BF) with boron trifluoride (BF₃) at low temperatures.[1] An alternative route involves the fluorination of diboron tetrachloride (B₂Cl₄) with antimony trifluoride (SbF₃).[1]
-
Diboron Tetrachloride (B₂Cl₄): Commonly prepared by passing an electrical discharge through boron trichloride (BCl₃) vapor at low pressure.
-
Diboron Tetrabromide (B₂Br₄): Can be synthesized by the reaction of tetramethoxydiboron (B₂(OMe)₄) with boron tribromide (BBr₃).
-
Diboron Tetraiodide (B₂I₄): Prepared by subjecting boron triiodide (BI₃) to a radiofrequency discharge.
Characterization Techniques
The structural and electronic properties of these molecules are primarily investigated using a combination of experimental and computational methods:
-
Gas-Phase Electron Diffraction (GED): This technique is crucial for determining the molecular geometry (bond lengths and angles) of these compounds in the gaseous state, free from intermolecular interactions.
-
Spectroscopy (Infrared and Raman): Vibrational spectroscopy provides information about the bonding and symmetry of the molecules.
-
Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are extensively used to predict molecular structures, rotational barriers, and bond dissociation energies, providing a theoretical framework to understand the experimental observations.[2]
The general workflow for the theoretical investigation of diboron tetrahalide stability is outlined below:
References
A Comparative Guide to Diboron Tetrafluoride and Other Boron Sources in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a boron source is a critical parameter that dictates the efficiency, selectivity, and scope of borylation reactions. These reactions are pivotal for the synthesis of organoboron compounds, which are versatile intermediates in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of diboron tetrafluoride (B2F4) against other commonly employed boron sources, including bis(pinacolato)diboron (B2pin2), bis(catecholato)diboron (B2cat2), and tetrahydroxydiboron [B2(OH)4]. The information presented herein is curated from scientific literature to aid researchers in selecting the optimal reagent for their synthetic endeavors.
While extensive research has been conducted on the applications of B2pin2 and other diboron reagents in organic synthesis, direct comparative studies involving this compound for the same transformations are limited. This compound has historically found its niche in organometallic chemistry for the synthesis of transition metal boryl complexes and in materials science as a precursor for boron ion implantation.[1][2] This guide, therefore, presents a comparison based on the available data for each reagent's individual characteristics and reactivity profiles.
Performance Comparison of Boron Sources
The selection of a boron source is often a trade-off between reactivity, stability, and the desired final product. The following table summarizes the key quantitative and qualitative characteristics of this compound and other prevalent boron sources.
| Feature | This compound (B2F4) | Bis(pinacolato)diboron (B2pin2) | Bis(catecholato)diboron (B2cat2) | Tetrahydroxydiboron [B2(OH)4] |
| Molar Mass ( g/mol ) | 97.61[3] | 253.94[4] | 237.78 | 89.65[5] |
| Physical State | Colorless gas[3][6] | Colorless solid[7] | Crystalline solid | White solid[5] |
| Stability | Stable at room temperature with a half-life of days.[3][6] | Stable in air and moisture.[7][8] | More Lewis acidic and reactive than B2pin2.[9] | More atom-economical and environmentally friendly than B2pin2.[5] |
| Common Applications | Synthesis of transition metal boryl complexes,[1] boron ion implantation.[2] | Miyaura borylation,[10][11] Suzuki-Miyaura coupling,[5] C-H borylation.[4] | Copper(I)-catalyzed alkene diboration.[9] | Palladium-catalyzed borylation of aryl halides.[5][12] |
| Key Reactivity | Acts as a Lewis acid and can form adducts with Lewis bases.[1] | Requires a catalyst (e.g., Pd, Cu, Ir) to activate the B-B bond for borylation.[4][7] | Higher reactivity than B2pin2 in certain reactions due to greater Lewis acidity.[9] | Can be used directly to form boronic acids.[5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for key reactions involving different boron sources.
Synthesis of a Transition Metal Boryl Complex using this compound
This protocol describes the synthesis of an early example of a transition metal boryl complex.[3][6]
Reaction: 2 B2F4 + IrCl(CO)(PPh3)2 → Ir(BF2)3(CO)(PPh3)2 + ClBF2
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Vaska's complex (IrCl(CO)(PPh3)2) in a suitable anhydrous solvent (e.g., toluene).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Introduce a measured amount of this compound gas into the reaction vessel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., NMR or IR spectroscopy).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting iridium-boryl complex by recrystallization from an appropriate solvent system.
Palladium-Catalyzed Miyaura Borylation of an Aryl Halide using Bis(pinacolato)diboron
This is a standard protocol for the synthesis of arylboronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[10][11]
Reaction: Ar-X + B2pin2 --(Pd catalyst, base)--> Ar-Bpin
Materials:
-
Aryl halide (Ar-X) (1.0 mmol)
-
Bis(pinacolato)diboron (B2pin2) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.03 mmol)
-
Base (e.g., potassium acetate, KOAc) (1.5 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene) (5 mL)
Procedure:
-
To a dry Schlenk tube, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at a specified temperature (typically 80-100 °C) for the required time (e.g., 2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronate ester.
Visualizing Reaction Pathways
Diagrams generated using Graphviz provide a clear visual representation of reaction mechanisms and workflows.
Miyaura Borylation Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Miyaura borylation of an aryl halide with B2pin2.[13]
Caption: Catalytic cycle for the Miyaura borylation reaction.
General Workflow for Borylation and Suzuki-Miyaura Coupling
This diagram outlines the sequential process of creating an organoboron intermediate and its subsequent use in a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Diboron Tetrafluoride
For Immediate Implementation by Laboratory Personnel
This document provides detailed, procedural guidance for the safe and effective disposal of diboron tetrafluoride (B₂F₄), a critical component in various research and development applications. Adherence to these protocols is essential for ensuring personnel safety and environmental compliance. The following procedures have been synthesized from established chemical principles and best practices for handling reactive boron compounds.
Core Safety and Handling Principles
This compound is a colorless gas that is highly sensitive to moisture.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All equipment must be dry to prevent unintended reactions.
Quantitative Data for Disposal Reagents
For effective neutralization, the following quantities of reagents are recommended per gram of this compound.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Recommended Molar Ratio (Reagent:B₂F₄) | Quantity per gram of B₂F₄ |
| This compound | B₂F₄ | 97.62 | - | 1.0 g |
| Water (for hydrolysis) | H₂O | 18.02 | > 6 (Excess) | > 1.11 mL |
| Calcium Hydroxide | Ca(OH)₂ | 74.09 | 3 | 2.28 g |
| Soda Ash (Sodium Carbonate) | Na₂CO₃ | 105.99 | 3 | 3.26 g |
Experimental Protocol for the Disposal of this compound
This protocol details a two-stage process for the safe disposal of this compound, involving controlled hydrolysis followed by neutralization.
Materials:
-
This compound (B₂F₄) gas cylinder
-
Schlenk line or similar inert gas manifold
-
Three-necked round-bottom flask, appropriately sized for the quantity of gas to be disposed of
-
Gas inlet tube
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Beaker for neutralization
-
pH paper or pH meter
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves (double-gloving recommended), lab coat.
Reagents:
-
Dry, inert gas (e.g., Nitrogen or Argon)
-
Deionized water
-
Calcium hydroxide (Ca(OH)₂) or Soda Ash (Na₂CO₃)
Procedure:
Stage 1: Controlled Hydrolysis
-
System Setup: Assemble the three-necked flask on the stir plate within a fume hood. Equip the flask with a magnetic stir bar, a gas inlet tube connected to the B₂F₄ cylinder via appropriate tubing and flow control, a dropping funnel filled with deionized water, and an outlet connected to a bubbler or a scrubbing system containing a basic solution (e.g., sodium bicarbonate).
-
Inert Atmosphere: Purge the entire system with a dry, inert gas to remove air and moisture.
-
Initial Reaction: Slowly introduce a controlled amount of deionized water from the dropping funnel into the flask while stirring.
-
Gas Introduction: Carefully and slowly bubble the this compound gas through the stirred water. Maintain a slow flow rate to ensure efficient reaction and to control any potential exotherm. The hydrolysis reaction is as follows: B₂F₄ + 6H₂O → 2B(OH)₃ (Boric Acid) + 4HF (Hydrofluoric Acid) Note: The hydrofluoric acid will further react with boric acid to form fluoroboric acid (HBF₄).
-
Completion of Hydrolysis: Continue the gas flow until the desired amount has been dispensed. Once complete, stop the B₂F₄ flow and purge the system with inert gas to ensure all unreacted B₂F₄ has been introduced into the aqueous solution.
Stage 2: Neutralization
-
Transfer Solution: Carefully transfer the acidic aqueous solution from the reaction flask to a larger beaker suitable for neutralization.
-
Neutralizing Agent Preparation: Prepare a slurry of either calcium hydroxide or soda ash in water.
-
Slow Addition: While stirring the acidic solution vigorously, slowly add the basic slurry. This neutralization step is exothermic; control the rate of addition to manage the temperature of the solution.
-
With Calcium Hydroxide: The reaction will produce calcium fluoride (CaF₂) and calcium borate precipitates. 2HF + Ca(OH)₂ → CaF₂↓ + 2H₂O 2B(OH)₃ + 3Ca(OH)₂ → Ca₃(BO₃)₂↓ + 6H₂O
-
With Soda Ash: The reaction will produce sodium fluoride and sodium borate, which are soluble, and will generate carbon dioxide gas. 2HF + Na₂CO₃ → 2NaF + H₂O + CO₂↑ 2B(OH)₃ + 3Na₂CO₃ → Na₃BO₃ + 3CO₂↑ + 3H₂O
-
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Precipitate Handling (if using Ca(OH)₂): Allow the precipitate to settle. Decant the supernatant liquid. The solid precipitate should be collected and disposed of as solid chemical waste.
-
Final Disposal: The neutralized aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. If calcium hydroxide was used, the supernatant can be disposed of in the same manner.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Diboron tetrafluoride
Diboron tetrafluoride is a colorless, toxic gas that is highly reactive.[1] Due to its hazardous nature, stringent safety measures are imperative to ensure the well-being of laboratory personnel and the integrity of the research environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound.
Immediate Safety and Handling Plan
All operations involving this compound must be conducted in a controlled environment, such as a certified chemical fume hood or a glove box, to mitigate exposure risks.[2]
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The required PPE includes:
-
Body Protection: A flame-resistant lab coat worn over 100% cotton clothing. Synthetic fabrics should be avoided as they can melt and adhere to the skin in case of a fire.
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z.87.1 standards are required. A full-face shield worn over safety glasses is necessary when there is a risk of splashes or explosions.
-
Hand Protection: Double gloving is essential. An inner layer of chemical-resistant nitrile gloves should be worn, with a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene) as the outer layer.
-
Respiratory Protection: Due to the toxicity of this compound gas, a self-contained breathing apparatus (SCBA) or a supplied-air respirator is required when working outside of a glove box.[3][4] Air-purifying respirators are not sufficient.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes are strictly prohibited.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood or glove box is certified and functioning correctly.
-
Gather all necessary equipment and reagents. Ensure all glassware is dry and free of contaminants.
-
Have an emergency response plan in place and ensure all personnel are familiar with it. This includes the location of safety showers, eyewash stations, and fire extinguishers.
-
A container of powdered lime or sodium bicarbonate should be readily accessible for neutralizing small spills.
-
-
Handling:
-
All transfers and manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) within a fume hood or glove box.[2]
-
Use a vacuum manifold for transferring the gas. Ensure all connections are secure and leak-tested.
-
Avoid contact with water, as it can react violently and produce toxic and corrosive fumes, including hydrogen fluoride.[4][5]
-
-
Post-Handling:
-
Properly quench any residual this compound in the apparatus before cleaning.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands and forearms thoroughly after completing the work.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Gaseous Waste: Unused this compound gas should be passed through a scrubbing solution. A common and effective scrubbing agent is a solution of sodium hydroxide or calcium hydroxide. The resulting solution should be neutralized and disposed of in accordance with local regulations.
-
Contaminated Materials: All disposable items, including gloves, lab coats, and absorbent materials used for cleaning up spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Cylinders: Do not attempt to refill empty or partially empty gas cylinders. Contact your institution's EHS department or the gas supplier for proper return and disposal procedures.
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | B₂F₄ |
| Molar Mass | 97.61 g/mol [6] |
| Appearance | Colorless gas[6] |
| Melting Point | -56 °C (-69 °F; 217 K)[6] |
| Boiling Point | -34 °C (-29 °F; 239 K)[6] |
| Density (gas) | 4.3 kg/m ³[7] |
Note: Occupational exposure limits for this compound have not been established. It is recommended to handle it with the same precautions as Boron Trifluoride, which has a ceiling limit of 1 ppm.
Experimental Protocols Cited
The handling and disposal procedures outlined in this document are based on standard laboratory practices for working with highly toxic, reactive, and gaseous chemicals. These protocols are derived from safety guidelines for similar hazardous substances, such as those found in Safety Data Sheets for Boron Trifluoride and its complexes.[3][5][8][9][10]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound (13965-73-6) for sale [vulcanchem.com]
- 3. airgas.com [airgas.com]
- 4. ICSC 0231 - BORON TRIFLUORIDE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. WebElements Periodic Table » Boron » this compound [winter.group.shef.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
